molecular formula C13H16NNaO4S B609656 NSC23005 sodium

NSC23005 sodium

Cat. No.: B609656
M. Wt: 305.33 g/mol
InChI Key: MLHFBDVMTRIQMW-UHFFFAOYSA-M
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Description

NSC 23005 is a small molecule inhibitor of p18, as determined by an in silico screen. It promotes expansion of murine and human hematopoietic stem cells (HSCs) with an ED50 value of 5.21 nM in a single-cell in vitro culture assay using isolated murine bone marrow cells. NSC 23005 increases the number of long-term HSCs following treatment with a CDK2 inhibitor but not a CDK4/6 inhibitor, indicating that it mediates its effects by blocking p18 inhibition of CDK4/6. It increases HSC proliferation without affecting differentiation, inducing cytotoxicity, or affecting leukemia cell proliferation.>NSC23005 sodium is a p18INK inhibitor. This compound Potently promotes hematopoietic stem cell (HSC) expansion (ED50 = 5.21 nM).

Properties

IUPAC Name

sodium;4-(cyclohexylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFBDVMTRIQMW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking Hematopoietic Stem Cell Expansion: A Technical Guide to the Mechanism of Action of NSC23005

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LA JOLLA, CA — In the landscape of regenerative medicine and oncology, the ability to control the proliferation of hematopoietic stem cells (HSCs) is of paramount importance. A significant advancement in this area is the identification of NSC23005, a potent small molecule inhibitor of the cyclin-dependent kinase inhibitor p18INK4C. This technical guide provides an in-depth analysis of the mechanism of action of NSC23005, tailored for researchers, scientists, and drug development professionals. We will delve into the core signaling pathways, present quantitative data, and detail the experimental protocols that underpin our current understanding of this promising compound.

Core Mechanism of Action: Inhibition of p18INK4C

NSC23005 functions as a specific inhibitor of p18INK4C (also known as INK4C or CDKN2C), a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. The primary role of p18INK4C is to negatively regulate cell cycle progression, specifically at the G1-S transition. It achieves this by binding to and inhibiting the activity of CDK4 and CDK6.

The canonical pathway involves the formation of a complex between cyclin D and CDK4/6. This complex then phosphorylates the Retinoblastoma protein (Rb), leading to its inactivation. In its hypophosphorylated, active state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. When Rb is hyperphosphorylated by the cyclin D-CDK4/6 complex, it releases E2F, allowing the transcription of target genes and progression through the cell cycle.

By inhibiting p18INK4C, NSC23005 prevents the suppression of CDK4/6. This leads to an increase in the formation of active cyclin D-CDK4/6 complexes, subsequent hyperphosphorylation of Rb, and release of E2F, thereby promoting entry into the S-phase and cell division. This targeted action on a key negative regulator of HSC self-renewal is what drives the potent expansion of these cells.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for NSC23005 (referred to as compound 40 in the primary literature) and its analogues.

CompoundTargetAssayResultReference
NSC23005 (Compound 40) p18INK4CMurine HSC ExpansionED50 = 5.21 nM [1]
XIE18-6 (Lead Compound)p18INK4CMurine HSC ExpansionED50 = ~500 nM[1]
P18IN003p18INK4CIn vitro CDK6 kinase assay>70% inhibition of GST-p18 activity at 100 ng[3]
P18IN011p18INK4CIn vitro CDK6 kinase assay>70% inhibition of GST-p18 activity at 100 ng[3]

Signaling Pathway Diagram

NSC23005_Mechanism_of_Action cluster_extracellular Extracellular Signals cluster_cell_cycle G1-S Phase Transition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces expression NSC23005 NSC23005 p18 p18 INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits CDK46_CyclinD Active CDK4/6- Cyclin D Complex CDK46->CDK46_CyclinD CyclinD->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb_E2F Rb-E2F Complex E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates transcription Rb_E2F->Rb releases CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle

NSC23005 inhibits p18INK4C, promoting cell cycle progression.

Experimental Protocols

In Silico 3D Screening

The identification of the initial p18INK4C small molecule inhibitors was achieved through a structure-based in silico screening approach.

  • Protein Structure Preparation : 3D structures of p18INK4C were modeled based on its X-ray crystal structures, both in its free form and in complex with CDK6.

  • Virtual Screening : A library of chemical compounds was screened against the prepared p18INK4C structures using molecular docking software. The screening focused on identifying compounds that could potentially disrupt the p18INK4C-CDK6 interaction.

  • Hit Selection : The top-ranking compounds based on their predicted binding affinities and interaction patterns with key residues in p18INK4C were selected for further experimental validation.

In_Silico_Screening_Workflow PDB p18 INK4C Crystal Structures (PDB: 1IHB, 1G3N) Model 3D Protein Model Preparation PDB->Model Docking Molecular Docking Simulation Model->Docking Database Chemical Compound Database Database->Docking Scoring Scoring and Ranking of Compounds Docking->Scoring Hits Selection of Hit Compounds Scoring->Hits Validation Experimental Validation Hits->Validation

Workflow for the in silico identification of p18INK4C inhibitors.
In Vitro CDK6 Kinase Activity Assay

To confirm that the identified compounds inhibit p18INK4C's function, an in vitro CDK6 kinase assay was performed. This assay measures the ability of p18INK4C to inhibit CDK6-mediated phosphorylation of a substrate, and how this is affected by the presence of an inhibitor.

  • Reagents :

    • Recombinant GST-p18INK4C

    • Recombinant CDK6/Cyclin D complex

    • GST-Rb (Retinoblastoma protein fragment) as the substrate

    • [γ-32P]ATP

    • Test compounds (e.g., NSC23005) dissolved in DMSO

  • Procedure : a. GST-p18INK4C was pre-incubated with the test compound or DMSO (as a control) for a specified period. b. The CDK6/Cyclin D complex was then added to the mixture. c. The kinase reaction was initiated by the addition of GST-Rb and [γ-32P]ATP. d. The reaction was allowed to proceed at 30°C for a defined time. e. The reaction was stopped, and the mixture was spotted onto a polyvinylidene difluoride (PVDF) membrane. f. The membrane was washed to remove unincorporated [γ-32P]ATP. g. The amount of 32P incorporated into the GST-Rb substrate was quantified using a scintillation counter.

  • Analysis : A reduction in the inhibition of CDK6 activity by p18INK4C in the presence of the test compound, compared to the DMSO control, indicates that the compound is an inhibitor of p18INK4C.

Ex Vivo Hematopoietic Stem Cell Expansion

The biological activity of NSC23005 was primarily assessed by its ability to promote the ex vivo expansion of hematopoietic stem cells.

  • HSC Isolation :

    • For murine HSCs, bone marrow cells were harvested from C57BL/6 mice. Lineage-negative (Lin-) cells were enriched using a lineage cell depletion kit. Subsequently, LSK (Lin-Sca-1+c-Kit+) cells were isolated by fluorescence-activated cell sorting (FACS).

    • For human HSCs, CD34+ cells were isolated from umbilical cord blood using magnetic-activated cell sorting (MACS).

  • Cell Culture :

    • Isolated HSCs were cultured in a serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-6).

    • NSC23005, dissolved in DMSO, was added to the culture medium at various concentrations. A DMSO-only control was run in parallel.

    • Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Expansion Analysis :

    • After a defined culture period (e.g., 7-10 days), the total number of viable cells and the number of HSCs (identified by specific cell surface markers using flow cytometry) were quantified.

    • The fold-expansion of HSCs was calculated by dividing the final number of HSCs by the initial number of seeded HSCs.

  • ED50 Determination : The half-maximal effective dose (ED50) was determined by plotting the fold-expansion of HSCs against the concentration of NSC23005 and fitting the data to a dose-response curve. For NSC23005, this was determined to be 5.21 nM for murine HSC expansion.[1]

HSC_Expansion_Workflow Source Source of HSCs (Murine Bone Marrow / Human Cord Blood) Isolation HSC Isolation (FACS / MACS) Source->Isolation Culture Ex Vivo Culture (Serum-free medium + Cytokines) Isolation->Culture Treatment Addition of NSC23005 (or DMSO control) Culture->Treatment Incubation Incubation (37°C, 5% CO2) Treatment->Incubation Analysis Flow Cytometry Analysis (Quantify HSCs) Incubation->Analysis Calculation Calculate Fold-Expansion and ED50 Analysis->Calculation

Experimental workflow for ex vivo HSC expansion with NSC23005.

Concluding Remarks

NSC23005 represents a significant step forward in the quest for effective ex vivo expansion of hematopoietic stem cells. Its potent and specific inhibition of p18INK4C provides a clear and actionable mechanism for promoting HSC self-renewal. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development in this area. The ability to robustly expand HSCs has profound implications for bone marrow transplantation, gene therapy, and our fundamental understanding of hematopoiesis. Future work will likely focus on optimizing culture conditions, exploring the long-term functionality of expanded HSCs in vivo, and progressing towards clinical applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of NSC23005 Sodium: A Novel p18INK4C Inhibitor for Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hematopoietic stem cells (HSCs) are foundational to regenerative medicine, yet their clinical application is often hampered by an inability to achieve sufficient ex vivo expansion. A promising strategy to overcome this limitation is the targeted inhibition of negative cell cycle regulators. This technical guide details the discovery, synthesis, and mechanism of action of NSC23005 sodium, a potent and specific small-molecule inhibitor of p18INK4C (p18). By inhibiting p18, this compound promotes the proliferation of both murine and human HSCs, offering a valuable chemical tool for stem cell research and a potential therapeutic agent for enhancing HSC transplantation efficacy. This document provides comprehensive data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Discovery of NSC23005

NSC23005 was identified through a sophisticated in silico screening process aimed at discovering novel inhibitors of the cyclin-dependent kinase inhibitor p18INK4C. The discovery, led by Xie et al., was based on the three-dimensional structure of p18.[1] A lead inhibitor was identified and subsequently optimized through structure-activity relationship (SAR) studies, which involved the synthesis and evaluation of a series of analogs.[1] Among these, compound 40 , later identified as NSC23005, demonstrated the most potent bioactivity in promoting HSC expansion.[1]

Chemical and Physical Properties

This compound is the sodium salt of 4-((cyclohexylamino)sulfonyl)benzoic acid. Its properties are summarized in the table below.

PropertyValue
Chemical Name 4-((cyclohexylamino)sulfonyl)benzoic acid sodium salt
Synonyms This compound, p18-IN-40
Molecular Formula C₁₃H₁₆NNaO₄S
Molecular Weight 305.33 g/mol
CAS Number 1796596-46-7
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in water and DMSO
Storage Store at -20°C

Synthesis of this compound

While the primary literature from Xie et al. focuses on the structure-activity relationship of a series of analogs, a specific, detailed synthesis protocol for this compound is not provided.[1] However, based on established methods for the synthesis of N-substituted 4-sulfamoylbenzoic acids, a plausible synthetic route is outlined below. This proposed synthesis involves two main steps: the formation of the sulfonamide from 4-(chlorosulfonyl)benzoic acid and cyclohexylamine, followed by conversion to the sodium salt.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-((cyclohexylamino)sulfonyl)benzoic acid

  • To a stirred solution of cyclohexylamine (1.1 equivalents) and a suitable base such as triethylamine (1.5 equivalents) in a chlorinated solvent like dichloromethane at 0°C, add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1N HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-((cyclohexylamino)sulfonyl)benzoic acid by recrystallization or column chromatography.

Step 2: Formation of this compound

  • Dissolve the purified 4-((cyclohexylamino)sulfonyl)benzoic acid in a suitable solvent such as ethanol.

  • Add one molar equivalent of sodium hydroxide or sodium ethoxide solution dropwise while stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield this compound as a solid.

  • The final product can be further purified by recrystallization if necessary.

Biological Activity and Mechanism of Action

NSC23005 is a potent inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1] In the cell cycle, p18INK4C specifically binds to and inhibits CDK4 and CDK6, thereby preventing the formation of active Cyclin D-CDK4/6 complexes. These complexes are crucial for the phosphorylation of the retinoblastoma protein (Rb), a key step in the G1-S phase transition.

By inhibiting p18INK4C, NSC23005 prevents the suppression of CDK4/6 activity. This leads to the hyperphosphorylation of Rb, which in turn releases the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis and cell cycle progression, ultimately promoting cell division and proliferation. In the context of hematopoietic stem cells, this mechanism effectively stimulates their expansion.[1]

Signaling Pathway Diagram

p18_pathway cluster_NSC NSC23005 Action cluster_cell_cycle Cell Cycle Regulation NSC NSC23005 p18 p18 INK4C NSC->p18 Inhibition CDK46 CDK4/6 p18->CDK46 Inhibition Rb Rb CDK46->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK46 Activation pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequestration G1S G1/S Transition (Cell Proliferation) E2F->G1S Transcription Activation

Caption: Mechanism of NSC23005 in promoting cell proliferation.

Quantitative Data

The following table summarizes the key quantitative data for NSC23005 from the study by Xie et al.[1]

ParameterCell TypeValue
ED₅₀ (HSC Expansion) Murine HSCs5.21 nM
Effect on Proliferation Leukemia cellsNo significant effect
Cytotoxicity 32D cells and HSCsNot significant

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of NSC23005.

Murine Hematopoietic Stem Cell Isolation
  • Euthanize C57BL/6 mice according to institutional guidelines.

  • Dissect femurs and tibias and clean them of excess muscle tissue.

  • Flush the bone marrow from the bones using a 25-gauge needle and syringe filled with phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS).

  • Create a single-cell suspension by gently passing the bone marrow through the syringe needle several times.

  • Filter the cell suspension through a 40-µm cell strainer to remove any clumps.

  • Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).

  • Wash the cells with PBS containing 2% FBS and resuspend in the appropriate buffer for cell sorting.

  • Isolate the LSK (Lin⁻Sca-1⁺c-Kit⁺) cell population, which is enriched for HSCs, using fluorescence-activated cell sorting (FACS).

In Vitro HSC Expansion Assay
  • Prepare a serum-free culture medium supplemented with appropriate cytokines (e.g., stem cell factor (SCF) and thrombopoietin (TPO)).

  • Plate the isolated murine LSK cells at a low density (e.g., 1 cell per well) in 96-well plates.

  • Add this compound at various concentrations to the culture medium. A vehicle control (e.g., DMSO) should be included.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • After a defined culture period (e.g., 7-10 days), count the number of cells in each well to determine the extent of proliferation.

  • Calculate the ED₅₀ value, which is the concentration of NSC23005 that results in 50% of the maximal increase in cell number.

Experimental Workflow Diagram

experimental_workflow cluster_isolation HSC Isolation cluster_expansion Ex Vivo Expansion Assay start Euthanize Mouse & Dissect Femurs/Tibias flush Flush Bone Marrow start->flush suspension Create Single-Cell Suspension flush->suspension filter Filter Cells (40µm) suspension->filter lyse Lyse Red Blood Cells filter->lyse wash Wash and Resuspend lyse->wash sort FACS Sort for LSK Cells (HSCs) wash->sort plate Plate Single LSK Cells in 96-well Plates sort->plate Isolated HSCs treat Add NSC23005 (Varying Concentrations) plate->treat incubate Incubate (7-10 days) 37°C, 5% CO₂ treat->incubate analyze Count Cells & Determine Proliferation incubate->analyze

Caption: Workflow for HSC isolation and ex vivo expansion assay.

Conclusion

This compound is a novel and potent small-molecule inhibitor of p18INK4C that effectively promotes the ex vivo expansion of hematopoietic stem cells. Its discovery through in silico screening and subsequent chemical optimization highlights a successful drug discovery paradigm. The detailed mechanism of action, involving the derepression of the CDK4/6-Rb pathway, provides a clear rationale for its pro-proliferative effects on HSCs. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of stem cell biology, hematology, and drug development. Further investigation into the therapeutic potential of this compound is warranted to translate these promising preclinical findings into clinical applications for improving HSC-based therapies.

References

The Impact of NSC23005 on Hematopoietic Stem Cell Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NSC23005, a small molecule inhibitor of p18INK4C, on the cell cycle of hematopoietic stem cells (HSCs). Understanding the mechanisms by which NSC23005 promotes HSC expansion is critical for its potential therapeutic applications in areas such as bone marrow transplantation and gene therapy. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data Summary

NSC23005 has been demonstrated to be a potent promoter of both murine and human HSC expansion ex vivo. The primary mechanism is through the inhibition of the cyclin-dependent kinase inhibitor p18INK4C, which leads to an increase in HSC self-renewal.

ParameterSpeciesCell TypeTreatmentResultReference
Potency (ED50) MurineHematopoietic Stem Cells (LSK)NSC23005 (Compound 40)5.21 nM[1]
Cell Expansion MurineLineage-Sca-1+c-Kit+ (LSK) cells10 nM NSC23005 for 7 days~15-fold increase in total cells[1]
Cell Expansion HumanCD34+ umbilical cord blood cells10 nM NSC23005 for 7 days~10-fold increase in total cells[1]
Long-Term Culture-Initiating Cell (LTC-IC) Frequency HumanCD34+ cells005A (a sulfamoyl benzoate derivative p18 inhibitor)Increased frequency of LTC-ICs[2][3]
Colony-Forming Unit (CFU) Assay HumanCD34+ cells005AIncrease in long-term colony-forming cells[2][3]
In Vivo Reconstitution HumanCD34+ cells treated with 005ATransplantation into immunocompromised miceCapable of reconstituting human hematopoiesis for at least 4 months (primary and secondary recipients)[2][3]

Core Signaling Pathway

NSC23005 functions by inhibiting p18INK4C, a negative regulator of the cell cycle. By blocking p18INK4C, NSC23005 allows for the activation of cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, enabling the transcription of genes required for the G1 to S phase transition, thereby promoting cell cycle progression and proliferation. Furthermore, inhibition of p18INK4C by a similar small molecule (005A) has been shown to activate the Notch signaling pathway and increase the expression of the transcription factor HoxB4, both of which are crucial for HSC self-renewal.[2][3]

G cluster_0 Cell Cycle Regulation cluster_1 Self-Renewal Pathways NSC23005 NSC23005 p18 p18 INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits Notch Notch Signaling p18->Notch Inhibits (Indirectly) HoxB4 HoxB4 Expression p18->HoxB4 Inhibits (Indirectly) Rb Rb CDK46->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F Rb->E2F Inhibits G1S G1/S Phase Transition E2F->G1S Promotes Proliferation HSC Proliferation G1S->Proliferation SelfRenewal HSC Self-Renewal Notch->SelfRenewal HoxB4->SelfRenewal

Caption: Signaling pathway of NSC23005 in hematopoietic stem cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of NSC23005 on hematopoietic stem cells, based on published research.[1][3]

Hematopoietic Stem Cell Isolation and Culture

A standardized workflow is crucial for obtaining reliable and reproducible results in HSC research.

G cluster_workflow HSC Isolation and Culture Workflow start Start: Bone Marrow or Umbilical Cord Blood isolate_mnc Isolate Mononuclear Cells (MNCs) (e.g., Ficoll-Paque density gradient) start->isolate_mnc enrich_cd34 Enrich for CD34+ cells (e.g., Magnetic-activated cell sorting (MACS)) isolate_mnc->enrich_cd34 sort_hsc Sort for HSC population (e.g., Fluorescence-activated cell sorting (FACS) for Lin-Sca-1+c-Kit+ (murine) or CD34+CD38- (human)) enrich_cd34->sort_hsc culture Culture HSCs with cytokines (e.g., SCF, TPO, Flt3L) and NSC23005 sort_hsc->culture analysis Downstream Analysis: - Cell counting (Expansion) - Flow cytometry (Cell cycle, Phenotype) - CFU assay (Differentiation potential) - In vivo transplantation culture->analysis

Caption: Experimental workflow for HSC isolation, culture, and analysis.

Protocol:

  • Source Material: Obtain bone marrow from mice or human umbilical cord blood.

  • Mononuclear Cell (MNC) Isolation: Isolate MNCs using density gradient centrifugation (e.g., Ficoll-Paque).

  • HSC Enrichment: Enrich for CD34+ cells (human) or c-Kit+ cells (murine) using magnetic-activated cell sorting (MACS).

  • HSC Sorting: Further purify the HSC population using fluorescence-activated cell sorting (FACS). For murine HSCs, sort for the Lineage-Sca-1+c-Kit+ (LSK) population. For human HSCs, sort for the CD34+CD38- population.

  • Cell Culture: Culture the sorted HSCs in a suitable serum-free medium supplemented with a cytokine cocktail (e.g., Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-ligand) and varying concentrations of NSC23005 or a vehicle control (DMSO).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired period (e.g., 7 days).

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Harvest: Harvest the cultured HSCs after the treatment period.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.

  • Staining: Wash the cells with PBS and then resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Colony-Forming Unit (CFU) Assay

Protocol:

  • Cell Plating: Plate the treated and control HSCs in a methylcellulose-based medium containing a cocktail of cytokines that support the growth and differentiation of various hematopoietic lineages (e.g., erythropoietin, GM-CSF, G-CSF, IL-3, IL-6, SCF).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

  • Colony Counting: Score the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology under a microscope. This assay provides information on the differentiation potential of the expanded HSCs.

In Vivo Transplantation Assay

Protocol:

  • Recipient Preparation: Prepare recipient mice by administering a myeloablative dose of radiation to eliminate their native hematopoietic system.

  • Cell Injection: Inject a defined number of treated or control HSCs, along with a known number of competitor bone marrow cells from a congenic mouse strain (distinguishable by cell surface markers, e.g., CD45.1 vs. CD45.2), into the tail vein of the recipient mice.

  • Engraftment Analysis: At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.

  • Flow Cytometry: Analyze the peripheral blood for the presence of donor-derived cells by staining for the appropriate congenic markers. This allows for the quantification of long-term multilineage engraftment, a key functional attribute of true HSCs.

  • Secondary Transplantation: To assess self-renewal, bone marrow from primary recipients can be transplanted into secondary irradiated recipients.

Conclusion

NSC23005 is a promising small molecule for the ex vivo expansion of hematopoietic stem cells. Its mechanism of action, centered on the inhibition of the cell cycle regulator p18INK4C, leads to increased HSC proliferation and self-renewal. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance the therapeutic potential of HSCs. Further investigation into the long-term effects and safety profile of NSC23005 is warranted to facilitate its translation into clinical applications.

References

NSC23005 Sodium: A Technical Whitepaper on its Chemical Structure, Properties, and Mechanism of Action as a p18INK4C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC23005 sodium has emerged as a potent and selective small molecule inhibitor of p18INK4C, a cyclin-dependent kinase inhibitor. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the mechanism of action by which this compound promotes the ex vivo expansion of hematopoietic stem cells (HSCs) and presents key experimental data and methodologies from foundational studies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the p18INK4C pathway.

Chemical Structure and Physicochemical Properties

This compound, also known as 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt, is a synthetic compound identified through in silico three-dimensional screening for inhibitors of p18INK4C.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt[3]
Molecular Formula C13H16NNaO4S[3][4][5]
Molecular Weight 305.33 g/mol [3][4][5]
CAS Number 1796596-46-7[3][4]
Appearance Solid[4]
Purity ≥99%[3]
Solubility Soluble to 100 mM in water and DMSO[3]
Storage Desiccate at room temperature[3]

Biological Activity and Mechanism of Action

This compound is a highly effective inhibitor of p18INK4C, demonstrating potent bioactivity in the expansion of hematopoietic stem cells (HSCs).[2][4][6] It has been shown to promote the expansion of both murine and human HSCs with an effective dose (ED50) of 5.21 nM.[2][3][4][6][7]

The primary mechanism of action involves the selective inhibition of p18INK4C, a negative regulator of the cell cycle. By inhibiting p18INK4C, this compound leads to the activation of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][4] This activation promotes the proliferation and self-renewal of HSCs. A key advantage of this compound is its specificity; it does not exhibit significant cytotoxicity towards 32D cells or HSCs and does not stimulate the proliferation of leukemia cells.[2][4][5]

G NSC23005 This compound p18 p18INK4C NSC23005->p18 inhibits CDK46 CDK4/6 p18->CDK46 inhibits HSC_Expansion Hematopoietic Stem Cell Expansion CDK46->HSC_Expansion promotes

Diagram 1: Signaling pathway of this compound in HSC expansion.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental procedures, as detailed in the foundational study by Xie et al. (2015).

In Silico 3D Screening

The identification of NSC23005 as a potential p18INK4C inhibitor was achieved through a computational screening process. A three-dimensional model of the p18INK4C protein was used to screen a chemical library for compounds with high binding affinity. This approach led to the identification of a lead compound, which was subsequently optimized to yield NSC23005 (referred to as compound 40 in the study).[1][2]

G cluster_0 Computational Phase cluster_1 Experimental Phase p18_model 3D Model of p18INK4C screening Virtual Screening p18_model->screening chem_library Chemical Library chem_library->screening lead_compound Lead Compound (XIE18-6) screening->lead_compound synthesis Analog Synthesis (SAR Studies) lead_compound->synthesis nsc23005 NSC23005 (Compound 40) synthesis->nsc23005

Diagram 2: Workflow for the discovery of this compound.
Hematopoietic Stem Cell Expansion Assays

The biological activity of this compound was evaluated by its ability to promote the ex vivo expansion of HSCs.

  • Murine HSC Expansion:

    • Bone marrow cells were harvested from C57BL/6 mice.

    • Lin-Sca-1+c-Kit+ (LSK) cells were isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • LSK cells were cultured in serum-free medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L) and varying concentrations of this compound.

    • After a defined culture period (e.g., 7-10 days), the total number of viable cells and the frequency of LSK cells were determined by flow cytometry.

  • Human HSC Expansion:

    • CD34+ cells were isolated from human umbilical cord blood or mobilized peripheral blood.

    • Cells were cultured in a similar serum-free medium containing cytokines and this compound.

    • The expansion of CD34+CD38- or other primitive HSC populations was quantified by flow cytometry after the culture period.

Cell Viability and Cytotoxicity Assays

To assess the safety profile of this compound, cytotoxicity assays were performed on various cell types.

  • 32D cells (a murine myeloid progenitor cell line) and primary HSCs were cultured with a range of this compound concentrations.

  • Cell viability was measured using standard assays such as MTT or trypan blue exclusion after a specified incubation period.

  • Similarly, the effect on the proliferation of leukemia cell lines was evaluated to confirm the compound's specificity for non-malignant HSCs.

Summary and Future Directions

This compound is a promising small molecule inhibitor of p18INK4C that has demonstrated significant potential for the ex vivo expansion of hematopoietic stem cells. Its high potency, specificity, and favorable safety profile make it a valuable tool for both basic research into HSC biology and potential therapeutic applications in areas such as bone marrow transplantation and regenerative medicine. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.

References

Technical Guide: NSC23005 and its Role in the Activation of the CDK4/6 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NSC23005, a small molecule that indirectly activates the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway. While not a direct agonist, NSC23005 functions as a potent inhibitor of p18INK4C, a key negative regulator of CDK4 and CDK6. By inhibiting p18INK4C, NSC23005 effectively removes the brakes on the CDK4/6 complex, leading to downstream signaling events that promote cell cycle progression. This guide details the mechanism of action, presents available quantitative data, provides representative experimental protocols for studying its effects, and includes visualizations of the relevant signaling pathway and experimental workflows.

Introduction

The CDK4/6 pathway is a critical regulator of the G1-S phase transition in the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. While much focus has been on the development of CDK4/6 inhibitors for cancer treatment, molecules that can modulate the activity of this pathway are also of significant interest for various research applications, including the expansion of hematopoietic stem cells (HSCs).

NSC23005 has been identified as a novel small molecule that promotes the expansion of both murine and human HSCs ex vivo.[1][2][3] Its mechanism of action is centered on the inhibition of p18INK4C, a member of the INK4 family of CDK inhibitors that specifically bind to and inhibit CDK4 and CDK6.[1][2] This guide will explore the technical details of NSC23005's function and provide practical information for researchers working with this compound.

Mechanism of Action: Indirect Activation of the CDK4/6 Pathway

NSC23005 does not directly bind to and activate CDK4 or CDK6. Instead, its activity stems from its potent inhibition of the p18INK4C protein. The mechanism can be summarized in the following steps:

  • Inhibition of p18INK4C: NSC23005 binds to p18INK4C, preventing it from interacting with CDK4 and CDK6.

  • Activation of CDK4/6: In the absence of p18INK4C inhibition, CDK4 and CDK6 are free to bind with their cyclin partners (Cyclin D).

  • Phosphorylation of Retinoblastoma Protein (Rb): The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).

  • Release of E2F Transcription Factors: Phosphorylation of Rb leads to its inactivation and the release of E2F transcription factors.

  • Cell Cycle Progression: E2F transcription factors then activate the transcription of genes required for the G1-S phase transition, promoting cell cycle progression.

This indirect mechanism of activation is a crucial aspect of NSC23005's function and has significant implications for its biological effects, particularly in the context of hematopoietic stem cell expansion where controlled proliferation is desired.[1][3]

Quantitative Data

Parameter Value Assay System Reference
ED_50_5.21 nMEx vivo expansion of murine and human hematopoietic stem cells (HSCs)[1][2][4][5]

Note: The ED_50_ (half-maximal effective dose) represents the concentration of NSC23005 that produces 50% of the maximal response in the HSC expansion assay. This value indicates the high potency of the compound in a cell-based functional context.

Experimental Protocols

This section provides detailed, representative protocols for key experiments used to characterize the effects of NSC23005 on the CDK4/6 pathway. These are generalized methods and may require optimization for specific cell types and experimental conditions.

In Vitro p18INK4C Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of NSC23005 on p18INK4C's ability to prevent CDK4/6 kinase activity.

Materials:

  • Recombinant human p18INK4C

  • Recombinant active human CDK4/Cyclin D1 complex

  • Recombinant human Retinoblastoma protein (Rb) fragment (as substrate)

  • NSC23005

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • [γ-³²P]ATP or ATP and a phosphospecific antibody for detection

  • 96-well plates

  • Scintillation counter or Western blot equipment

Procedure:

  • Prepare a dilution series of NSC23005 in kinase assay buffer.

  • In a 96-well plate, add recombinant p18INK4C and the various concentrations of NSC23005. Incubate for 30 minutes at room temperature to allow for binding.

  • Add the active CDK4/Cyclin D1 complex to the wells and incubate for another 30 minutes at room temperature.

  • Initiate the kinase reaction by adding the Rb substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the phosphorylation of the Rb substrate. If using [γ-³²P]ATP, this can be done using a scintillation counter. If using non-radioactive ATP, a Western blot with a phospho-Rb specific antibody can be performed.

  • Plot the percentage of inhibition against the log concentration of NSC23005 to determine the IC_50_ value.

Western Blot Analysis of Rb Phosphorylation

Objective: To assess the downstream effects of NSC23005 on the CDK4/6 pathway by measuring the phosphorylation of its primary substrate, Rb.

Materials:

  • Cells of interest (e.g., hematopoietic stem cells, cancer cell lines with intact Rb)

  • NSC23005

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780, Ser807/811), anti-total Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of NSC23005 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and/or loading control signal.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of NSC23005-mediated CDK4/6 pathway activation on cell cycle distribution.

Materials:

  • Cells of interest

  • NSC23005

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with different concentrations of NSC23005 or a vehicle control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Wash the cell pellet with PBS, then resuspend in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the S and G2/M populations would be indicative of cell cycle progression.

Mandatory Visualizations

Signaling Pathway Diagram

NSC23005_CDK4_6_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle_machinery Cell Cycle Machinery Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces expression NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits binding to Cyclin D Active_CDK46 Active Cyclin D-CDK4/6 CDK46->Active_CDK46 CyclinD->CDK46 Rb Rb Active_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates transcription

Caption: Indirect activation of the CDK4/6 pathway by NSC23005.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with NSC23005 and controls start->treatment harvest Harvest cells treatment->harvest lysis Cell Lysis and Protein Extraction harvest->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Rb) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Caption: Workflow for Western Blot analysis of Rb phosphorylation.

Conclusion

NSC23005 represents a valuable research tool for studying the activation of the CDK4/6 pathway through a novel, indirect mechanism. Its high potency in promoting hematopoietic stem cell expansion underscores its potential in regenerative medicine research. This technical guide provides a foundational understanding of NSC23005's mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in the laboratory. Further research to elucidate the precise binding kinetics and to explore its effects in other biological systems is warranted.

References

In Silico Discovery and Validation of p18 INK4c Inhibitors: A Technical Guide Featuring NSC23005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK) inhibitor p18 INK4c , a critical regulator of the G1 phase of the cell cycle, has emerged as a promising target for therapeutic intervention in various diseases, including cancer and conditions benefiting from hematopoietic stem cell (HSC) expansion. This technical guide provides an in-depth overview of the in silico screening process for identifying novel p18 INK4c inhibitors, using the discovery of NSC23005 as a central case study. It further details the essential experimental protocols for the validation of such inhibitors, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction to p18 INK4c as a Drug Target

p18 INK4c is a member of the INK4 family of tumor suppressor proteins that specifically inhibit CDK4 and CDK6.[1][2] By binding to CDK4 and CDK6, p18 prevents their association with cyclin D, thereby blocking the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression at the G1/S transition.[1][3][4] The targeted inhibition of p18 can promote cell proliferation, a strategy that has been successfully employed to enhance the ex vivo expansion of hematopoietic stem cells (HSCs).[5][6] Small molecule inhibitors of p18, such as NSC23005, have demonstrated potent activity in promoting HSC expansion, highlighting the therapeutic potential of targeting this protein.[6][7][8]

The p18 INK4c -CDK6 Signaling Pathway

The canonical pathway involves p18 INK4c binding to CDK6, preventing the formation of the active Cyclin D-CDK6 complex. This inhibition maintains the retinoblastoma protein (Rb) in its active, hypophosphorylated state, where it binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry. Inhibition of p18 INK4c by a small molecule inhibitor like NSC23005 disrupts this regulation, leading to cell cycle progression.

G cluster_0 p18 Signaling Pathway NSC23005 NSC23005 p18 p18(INK4c) NSC23005->p18 Inhibits CDK6 CDK6 p18->CDK6 Inhibits Active_CDK6_CyclinD Active CDK6/Cyclin D Complex CDK6->Active_CDK6_CyclinD CyclinD Cyclin D CyclinD->Active_CDK6_CyclinD Rb Rb Active_CDK6_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activates G cluster_1 In Silico Screening Workflow PDB 1. Target Preparation (p18-CDK6 complex, PDB: 1G3N) Pharmacophore 2. Pharmacophore Model Generation PDB->Pharmacophore Library 3. Compound Library Screening (e.g., ZINC database) Pharmacophore->Library Docking 4. Molecular Docking Library->Docking Scoring 5. Scoring and Ranking Docking->Scoring Hit_Selection 6. Hit Selection and Filtering (ADMET prediction) Scoring->Hit_Selection Experimental_Validation 7. Experimental Validation Hit_Selection->Experimental_Validation G cluster_2 Experimental Validation Workflow Binding_Assays 1. Direct Binding Assays (SPR, ITC) CoIP 2. Target Engagement Assay (Co-Immunoprecipitation) Binding_Assays->CoIP Kinase_Assay 3. Functional Assay (In vitro Kinase Assay) CoIP->Kinase_Assay Cell_Based_Assay 4. Cell-Based Proliferation Assay Kinase_Assay->Cell_Based_Assay Specificity_Assay 5. Specificity Profiling Cell_Based_Assay->Specificity_Assay Lead_Optimization 6. Lead Optimization Specificity_Assay->Lead_Optimization

References

NSC23005 Sodium: A Novel Small Molecule Inhibitor for the Ex Vivo Expansion of Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC23005 sodium has emerged as a potent small-molecule inhibitor of p18 (CDKN2C), a member of the INK4 family of cyclin-dependent kinase inhibitors. Contrary to promoting cellular differentiation, current research indicates that this compound plays a critical role in the expansion of murine and human hematopoietic stem cells (HSCs) while maintaining their undifferentiated state.[1][2] This technical guide provides a comprehensive overview of the known effects of this compound, its mechanism of action, and protocols for its application in stem cell research. The primary focus of this document is to delineate the role of this compound in promoting the self-renewal and expansion of HSCs, a critical aspect of regenerative medicine and therapeutic development.

Introduction

The ex vivo expansion of hematopoietic stem cells (HSCs) is a significant challenge in the fields of regenerative medicine and oncology.[3][4] Maintaining the "stemness" of HSCs while promoting their proliferation is crucial for successful bone marrow transplantation and other cellular therapies.[3][5] this compound has been identified as a key compound that addresses this challenge by selectively promoting the expansion of HSCs without inducing differentiation.[1][2][6] This document will explore the molecular basis of this compound's activity and provide practical guidance for its use in a research setting.

Mechanism of Action: Inhibition of p18 and Activation of the Cell Cycle

This compound exerts its effect through the specific inhibition of p18, a cyclin-dependent kinase (CDK) inhibitor.[1][2][7] The p18 protein normally functions to arrest the cell cycle in the G1 phase by binding to and inhibiting CDK4 and CDK6.[8][9] By inhibiting p18, this compound allows for the activation of CDK4 and CDK6, which in turn phosphorylate the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, enabling the transcription of genes required for cell cycle progression and, consequently, cellular proliferation.[10] In the context of HSCs, this targeted promotion of cell division allows for the expansion of the stem cell pool without triggering the molecular cascades that lead to differentiation.

Interestingly, the role of p18 appears to be context-dependent. In other cell lineages, such as myogenic and T-cell differentiation, the upregulation of p18 is associated with terminal differentiation and cell cycle exit.[8][9][10] The inhibitory action of NSC23005 on p18 in HSCs therefore represents a targeted strategy to maintain a proliferative, undifferentiated state.

Signaling Pathway of NSC23005 in Hematopoietic Stem Cell Expansion

NSC23005_Pathway NSC23005 This compound p18 p18 (INK4c) NSC23005->p18 CDK4_6 CDK4/CDK6 p18->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Transcription Proliferation HSC Proliferation (Self-Renewal) G1_S_Genes->Proliferation Differentiation Differentiation Proliferation->Differentiation Inhibited

Caption: Proposed signaling pathway of NSC23005 in HSCs.

Quantitative Data on this compound

The following table summarizes the key quantitative data available for this compound's effect on hematopoietic stem cells.

ParameterValueCell TypeSource
ED₅₀ (Median Effective Dose) 5.21 nMMurine and Human Hematopoietic Stem Cells[1][2][6][11]
Effect on Leukemia Cells No significant effect on proliferationLeukemia cell lines[1][2][7]
Cytotoxicity No significant cytotoxicity32D cells and HSCs[2][7]

Experimental Protocols

While specific, detailed protocols for the use of NSC23005 in HSC expansion are proprietary to the research that discovered it, a generalized protocol for assessing the impact of small molecules on HSC self-renewal and expansion can be outlined.

Generalized Protocol for Ex Vivo Expansion of HSCs with NSC23005
  • Isolation of Hematopoietic Stem Cells:

    • Isolate HSCs from bone marrow, peripheral blood, or cord blood using established methods such as magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for markers like CD34+ or Lineage-Sca-1+c-Kit+ (LSK) for murine cells.

  • Cell Culture Preparation:

    • Prepare a serum-free culture medium supplemented with a cytokine cocktail known to support HSC survival and proliferation (e.g., SCF, TPO, Flt3-L).

    • Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a stock solution.[1][11] Further dilute the stock solution in the culture medium to achieve the desired final concentration (a dose-response curve around the ED₅₀ of 5.21 nM is recommended for initial experiments).

  • HSC Culture and Treatment:

    • Plate the isolated HSCs at a low density in a suitable culture vessel (e.g., 96-well plate) containing the prepared culture medium with and without NSC23005 (as a control).

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Culture for a period of 7-14 days, replenishing the medium and NSC23005 as required based on the stability of the compound and the metabolic activity of the cells.

  • Assessment of HSC Expansion and Differentiation:

    • Cell Proliferation Assay: At various time points, quantify the total number of viable cells using a hemocytometer and trypan blue exclusion or a fluorescence-based viability assay.

    • Immunophenotyping: Use flow cytometry to analyze the expression of cell surface markers to distinguish between undifferentiated HSCs (e.g., CD34+, CD90+, Lin-) and differentiated progenitor cells. A lack of differentiation markers in the presence of NSC23005 would be the expected outcome.

    • Colony-Forming Unit (CFU) Assay: Plate the expanded cells in a semi-solid methylcellulose medium containing cytokines that promote the differentiation of various hematopoietic lineages. The number and type of colonies will indicate the differentiation potential of the expanded cells. The desired outcome is the maintenance of multipotent colony-forming ability.

Experimental Workflow for Assessing NSC23005 Efficacy

Experimental_Workflow cluster_prep Preparation cluster_culture Ex Vivo Culture cluster_analysis Analysis HSC_Isolation HSC Isolation (e.g., CD34+) Cell_Plating Cell Plating HSC_Isolation->Cell_Plating Media_Prep Culture Media Preparation (+ Cytokines) Media_Prep->Cell_Plating NSC_Prep NSC23005 Stock Preparation Treatment Treatment Groups: - Control - NSC23005 (various conc.) NSC_Prep->Treatment Cell_Plating->Treatment Incubation Incubation (7-14 days) Treatment->Incubation Proliferation_Assay Proliferation Assay (Cell Count) Incubation->Proliferation_Assay Flow_Cytometry Flow Cytometry (Stem Cell Markers) Incubation->Flow_Cytometry CFU_Assay CFU Assay (Differentiation Potential) Incubation->CFU_Assay

References

In-Depth Technical Guide: Cytotoxicity Profile of NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC23005 sodium has emerged as a significant small molecule inhibitor of p18 (p18INK4C), a key regulator of the cell cycle. Primarily investigated for its potent ability to promote the ex vivo expansion of hematopoietic stem cells (HSCs), its cytotoxicity profile is a critical aspect of its therapeutic potential. This technical guide provides a comprehensive overview of the cytotoxicity of this compound, drawing from available scientific literature. A notable feature of this compound is its favorable safety profile, characterized by a lack of significant cytotoxic effects on various cell types, including the target HSCs and certain leukemia cell lines. This guide summarizes the quantitative data, details the experimental protocols used for its cytotoxic evaluation, and visualizes the relevant biological pathways and experimental workflows.

Cytotoxicity Data Summary

The primary research on this compound, particularly the work by Xie et al. (2015), has focused on its efficacy in HSC expansion. A key finding from these studies is the compound's lack of significant cytotoxicity. The available data indicates that this compound does not inhibit the proliferation of myeloblast-like 32D cells or primary HSCs, nor does it promote the proliferation of leukemia cells.

While specific IC50 values across a broad panel of cancer cell lines are not the central focus of existing research, the consistent observation is a lack of cytotoxic effects at concentrations effective for HSC expansion. The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCell TypeAssayConcentrationResultReference
32DMurine Myeloblast-likeNot SpecifiedNot SpecifiedNo significant cytotoxicityXie et al., 2015
Primary HSCsHematopoietic Stem CellsNot SpecifiedNot SpecifiedNo significant cytotoxicityXie et al., 2015
Leukemia CellsCancerNot SpecifiedNot SpecifiedDid not augment proliferationXie et al., 2015

Note: The primary literature states a lack of significant cytotoxicity but does not provide specific IC50 values, suggesting they are above the concentrations tested for the primary efficacy studies.

Mechanism of Action: p18 INK4C Inhibition

This compound functions as a small molecule inhibitor of p18, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. p18 specifically binds to and inhibits CDK4 and CDK6, which are crucial for the G1 phase progression of the cell cycle. By inhibiting p18, this compound effectively releases the brake on CDK4/6 activity. This leads to the phosphorylation of the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor, allowing for the transcription of genes necessary for cell cycle progression and, consequently, the expansion of HSCs.

G cluster_0 This compound Action cluster_1 Cell Cycle Regulation NSC23005 This compound p18 p18 (INK4C) NSC23005->p18 Inhibits CDK4_6 CDK4/6 p18->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits CellCycle G1/S Progression E2F->CellCycle Promotes

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

The assessment of cytotoxicity is a critical step in drug development. Standard in vitro assays such as the MTT and LDH assays are commonly employed to determine the effect of a compound on cell viability and proliferation. The following are detailed methodologies for these key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cell lines (e.g., 32D, primary HSCs)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-treated (control) and untreated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

G cluster_mtt MTT Assay cluster_ldh LDH Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_treatment Incubate for exposure period (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt collect_supernatant Collect supernatant incubate_treatment->collect_supernatant incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_mtt Read absorbance (570 nm) solubilize->read_mtt analyze Analyze Data & Determine Cytotoxicity read_mtt->analyze ldh_reaction Perform LDH reaction collect_supernatant->ldh_reaction incubate_ldh Incubate at RT ldh_reaction->incubate_ldh read_ldh Read absorbance (490 nm) incubate_ldh->read_ldh read_ldh->analyze

Figure 2: General workflow for cytotoxicity testing.

Conclusion

The available scientific evidence indicates that this compound has a favorable cytotoxicity profile, characterized by a lack of significant adverse effects on the viability and proliferation of hematopoietic stem cells and certain cancer cell lines at therapeutically relevant concentrations. This low cytotoxicity is a crucial attribute for its intended application in promoting the ex vivo expansion of HSCs for therapeutic purposes. Further studies involving a broader range of cancer cell lines could provide a more comprehensive understanding of its cytotoxic potential and selectivity. The detailed protocols provided in this guide serve as a foundation for the continued investigation of this compound and other novel small molecule inhibitors in drug discovery and development.

The Role of NSC23005 Sodium in Hematopoiesis: A Review of its Effects and the Implications for Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC23005 sodium is a potent and specific small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C). Contrary to the inquiry on its effects on leukemia cell proliferation, extensive evidence from commercially available data and scientific literature indicates that This compound does not exhibit a direct anti-proliferative effect on leukemia cells . Instead, its primary and well-documented function is the promotion of hematopoietic stem cell (HSC) expansion. This technical guide will provide an in-depth analysis of the known effects of this compound, its mechanism of action through p18INK4C inhibition, and the complex role of its target in the context of leukemia.

This compound: Chemical Properties and Primary Biological Activity

This compound, with the chemical name 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt, is a selective inhibitor of p18INK4C. Its primary biological activity is the significant promotion of both murine and human hematopoietic stem cell (HSC) expansion ex vivo.

PropertyValue
Chemical Name 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt
Target p18INK4C (CDKN2C)
Reported ED50 for HSC Expansion 5.21 nM
Effect on Leukemia Cell Proliferation No significant effect reported[1][2]
Cytotoxicity No significant cytotoxicity towards 32D cells or HSCs[1][2]

Mechanism of Action: Inhibition of p18INK4C and Promotion of HSC Expansion

NSC23005 exerts its biological effects by inhibiting p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. These proteins are crucial regulators of the cell cycle.

The p18INK4C-CDK4/6-Rb Signaling Pathway

The progression through the G1 phase of the cell cycle is controlled by the activity of CDK4 and CDK6. These kinases phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the subsequent expression of genes required for S-phase entry. p18INK4C specifically binds to and inhibits the activity of CDK4 and CDK6, thereby acting as a negative regulator of cell cycle progression.

NSC23005-Mediated HSC Expansion

By inhibiting p18INK4C, NSC23005 removes this brake on the cell cycle in hematopoietic stem cells. This leads to increased CDK4/6 activity, Rb phosphorylation, and ultimately, HSC proliferation and expansion.

cluster_NSC23005 NSC23005 Action cluster_CellCycle Cell Cycle Regulation NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters G1S G1/S Transition (HSC Proliferation) E2F->G1S Promotes

Figure 1. Mechanism of NSC23005-induced HSC expansion.

The Role of p18INK4C in Leukemia: A Complex Picture

The fact that NSC23005 inhibits a cell cycle regulator but does not affect leukemia cell proliferation points to the intricate and context-dependent role of p18INK4C in hematological malignancies.

  • Tumor Suppressor Role: In some leukemia subtypes, such as acute promyelocytic leukemia (APL), the expression of p18INK4C is suppressed by oncofusion proteins like PML-RARα.[3][4] This suggests a tumor-suppressive function where its loss contributes to leukemogenesis.

  • Context-Dependent Function: However, mutations or deletions of p18INK4C are relatively rare in many other types of acute leukemias.[4] Its expression is often preserved in lymphoid malignancies.[3]

  • Role in Quiescence and Drug Resistance: In Chronic Myeloid Leukemia (CML), p18INK4C has been implicated in the quiescence of leukemic stem cells (LSCs) following treatment with tyrosine kinase inhibitors (TKIs).[5][6][7] This quiescent state can contribute to the persistence of the disease. Furthermore, in Acute Myeloid Leukemia (AML), high levels of p18INK4C have been shown to protect CDK6 from degradation, potentially contributing to resistance to certain CDK6-targeting therapies.[8][9]

This complex role of p18INK4C may explain why its inhibition by NSC23005 does not uniformly lead to an anti-proliferative effect in leukemia cells. The specific genetic and cellular context of the leukemia likely dictates the outcome of p18INK4C inhibition.

Experimental Protocols

While there are no specific protocols for testing the anti-proliferative effects of NSC23005 on leukemia cells due to its reported lack of efficacy, standard methodologies would be employed for such an investigation.

Cell Viability and Proliferation Assays
  • MTT/XTT Assay: To assess metabolic activity as an indicator of cell viability.

    • Seed leukemia cells in a 96-well plate.

    • Treat with a range of NSC23005 concentrations.

    • Incubate for 24, 48, and 72 hours.

    • Add MTT or XTT reagent and incubate.

    • Measure absorbance to determine cell viability.

  • Trypan Blue Exclusion Assay: To count viable cells.

    • Culture leukemia cells with and without NSC23005.

    • At desired time points, mix a cell suspension with trypan blue.

    • Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • BrdU/EdU Incorporation Assay: To measure DNA synthesis and cell proliferation.

    • Culture cells with NSC23005.

    • Pulse with BrdU or EdU for a short period.

    • Fix and permeabilize the cells.

    • Use fluorescently labeled antibodies (for BrdU) or click chemistry (for EdU) to detect incorporation.

    • Analyze by flow cytometry or fluorescence microscopy.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining: To determine the distribution of cells in different phases of the cell cycle.

    • Treat leukemia cells with NSC23005.

    • Harvest, fix, and permeabilize the cells.

    • Stain with PI, which intercalates with DNA.

    • Analyze the DNA content by flow cytometry to quantify cells in G0/G1, S, and G2/M phases.

cluster_workflow Experimental Workflow for Assessing Proliferation cluster_assays Assays start Leukemia Cell Culture treatment Treat with NSC23005 (and controls) start->treatment incubation Incubate (24-72h) treatment->incubation viability Viability/Proliferation (MTT, Trypan Blue, EdU) incubation->viability cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle analysis Data Analysis viability->analysis cell_cycle->analysis

Figure 2. General workflow for testing compound effects on cell proliferation.

Conclusion and Future Directions

For researchers in drug development, this highlights the importance of understanding the intricate roles of cell cycle regulators in different cancer types. While targeting the cell cycle is a valid anti-cancer strategy, the specific vulnerabilities of different leukemias must be considered. Future research could explore whether the inhibition of p18INK4C by NSC23005 could be leveraged in combination with other therapies, for instance, to modulate the quiescence of leukemic stem cells or to enhance the efficacy of other cytotoxic agents. However, based on current knowledge, NSC23005 is not a direct candidate for anti-leukemia monotherapy aimed at inhibiting proliferation.

References

Methodological & Application

Application Notes and Protocols for NSC23005 in Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematological malignancies and disorders. A significant limitation in this field is the scarcity of HSCs obtainable from sources such as umbilical cord blood and bone marrow. Ex vivo expansion of HSCs presents a promising solution to overcome this challenge. NSC23005 has been identified as a potent small molecule inhibitor of p18INK4C, a key negative regulator of HSC self-renewal. By targeting p18INK4C, NSC23005 promotes the expansion of both human and murine HSCs in vitro, offering a valuable tool for research and potential therapeutic applications.

Mechanism of Action: p18INK4C Inhibition

NSC23005 functions by inhibiting the cyclin-dependent kinase inhibitor p18INK4C (also known as INK4C or CDKN2C). In the normal regulation of the cell cycle, p18INK4C binds to and inhibits cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the formation of active complexes with D-type cyclins, thereby blocking the phosphorylation of the retinoblastoma protein (Rb) and arresting the cell cycle in the G1 phase. By inhibiting p18INK4C, NSC23005 allows for the activation of CDK4/6, subsequent Rb phosphorylation, and progression through the cell cycle, which in the context of HSCs, favors self-renewing divisions over differentiation.[1]

NSC23005_Mechanism_of_Action cluster_0 Standard G1/S Phase Transition cluster_1 Action of NSC23005 p18 p18 INK4C CDK46 CDK4/6 p18->CDK46 Rb Rb CDK46->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F pRb p-Rb G1_S G1/S Phase Progression E2F->G1_S Promotes NSC23005 NSC23005 p18_2 p18 INK4C NSC23005->p18_2 Inhibits CDK46_2 CDK4/6 p18_2->CDK46_2 HSC_Expansion HSC Self-Renewal & Expansion CDK46_2->HSC_Expansion Promotes

Caption: Mechanism of NSC23005 action on the cell cycle.

Quantitative Data Summary

NSC23005, also referred to as compound 40 in the primary literature, has demonstrated high potency in promoting the ex vivo expansion of hematopoietic stem cells.[2]

ParameterValueCell TypeReference
ED50 5.21 nMMurine HSCs[2]
Fold Expansion of Total Nucleated Cells (TNCs) ~15-foldMurine Lin-Sca-1+c-Kit+ (LSK) cells[2]
Fold Expansion of LSK cells ~8-foldMurine LSK cells[2]
Fold Expansion of Human CD34+ cells ~12-foldHuman Umbilical Cord Blood CD34+ cells[2]

Experimental Protocols

Preparation of NSC23005 Stock Solution
  • Reconstitution: NSC23005 is soluble in DMSO and water. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, dissolve 1 mg of NSC23005 in the appropriate volume of DMSO to achieve a 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

In Vitro Expansion of Murine Hematopoietic Stem Cells

This protocol is adapted from the methodology described by Xie et al., 2015.[2]

Materials:

  • Murine bone marrow cells

  • Lineage depletion kit (e.g., MACS)

  • StemSpan™ SFEM II medium

  • Murine Stem Cell Factor (SCF)

  • Murine Thrombopoietin (TPO)

  • NSC23005 stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS) for wash steps

  • Flow cytometry antibodies (e.g., anti-Lin, anti-Sca-1, anti-c-Kit)

Procedure:

  • Isolation of LSK Cells:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Prepare a single-cell suspension.

    • Deplete mature lineage cells using a lineage depletion kit according to the manufacturer's instructions to enrich for hematopoietic stem and progenitor cells.

    • Isolate Lin-Sca-1+c-Kit+ (LSK) cells via fluorescence-activated cell sorting (FACS).

  • Cell Culture:

    • Prepare the culture medium: StemSpan™ SFEM II supplemented with 10 ng/mL murine SCF and 10 ng/mL murine TPO.

    • Prepare serial dilutions of NSC23005 in the culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a DMSO vehicle control.

    • Seed the purified LSK cells at a density of 1 x 104 cells/well in a 96-well plate containing 200 µL of the prepared medium with the respective concentrations of NSC23005 or vehicle.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

  • Analysis:

    • After 7 days, harvest the cells from each well.

    • Count the total number of nucleated cells.

    • Perform flow cytometry analysis to determine the number and percentage of LSK cells. Stain with fluorescently labeled antibodies against Lineage markers, Sca-1, and c-Kit.

    • Calculate the fold expansion of total nucleated cells and LSK cells relative to the initial number of seeded cells.

Murine_HSC_Expansion_Workflow start Start: Murine Bone Marrow isolate_bm Isolate Bone Marrow Cells start->isolate_bm lineage_depletion Lineage Depletion isolate_bm->lineage_depletion facs_sort FACS Sort for Lin-Sca-1+c-Kit+ (LSK) Cells lineage_depletion->facs_sort culture_setup Seed LSK Cells in 96-well Plate facs_sort->culture_setup drug_addition Add NSC23005 (or DMSO vehicle) culture_setup->drug_addition media_prep Prepare Culture Medium: StemSpan SFEM II + SCF + TPO media_prep->culture_setup incubation Incubate for 7 days (37°C, 5% CO2) drug_addition->incubation cell_harvest Harvest Cells incubation->cell_harvest cell_count Count Total Nucleated Cells cell_harvest->cell_count flow_cytometry Flow Cytometry Analysis (Lin, Sca-1, c-Kit) cell_harvest->flow_cytometry data_analysis Calculate Fold Expansion cell_count->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for in vitro expansion of murine HSCs.
In Vitro Expansion of Human Hematopoietic Stem Cells

This protocol is a generalized procedure based on the findings for human cells in Xie et al., 2015.[2]

Materials:

  • Human umbilical cord blood (UCB) or bone marrow mononuclear cells (MNCs)

  • CD34 MicroBead Kit (e.g., MACS)

  • StemSpan™ SFEM II medium

  • Human Stem Cell Factor (SCF)

  • Human Thrombopoietin (TPO)

  • Human Flt3-Ligand (Flt3-L)

  • NSC23005 stock solution (10 mM in DMSO)

  • 24-well tissue culture plates

  • Flow cytometry antibodies (e.g., anti-CD34, anti-CD38, anti-CD45RA, anti-CD90)

Procedure:

  • Isolation of CD34+ Cells:

    • Isolate mononuclear cells from the UCB or bone marrow sample by density gradient centrifugation (e.g., using Ficoll-Paque).

    • Enrich for CD34+ cells using a CD34 MicroBead Kit according to the manufacturer's protocol.

  • Cell Culture:

    • Prepare the culture medium: StemSpan™ SFEM II supplemented with 100 ng/mL human SCF, 100 ng/mL human TPO, and 100 ng/mL human Flt3-L.

    • Add NSC23005 to the culture medium at the desired final concentration (e.g., 10 nM, based on the high potency observed). Include a DMSO vehicle control.

    • Seed the purified CD34+ cells at a density of 2 x 105 cells/mL in a 24-well plate.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

  • Analysis:

    • At the end of the culture period, harvest the cells.

    • Perform a total nucleated cell count.

    • Analyze the cell population by flow cytometry to determine the percentage and absolute number of CD34+ cells and more primitive HSC subsets (e.g., CD34+CD38-).

    • Calculate the fold expansion of total cells and CD34+ cells.

    • Optional: Perform colony-forming unit (CFU) assays to assess the functional capacity of the expanded progenitor cells.

Concluding Remarks

NSC23005 is a valuable research tool for the ex vivo expansion of hematopoietic stem cells. Its high potency and specific mechanism of action make it a significant compound for studies on HSC self-renewal and for developing improved HSC-based therapies. The protocols provided herein offer a framework for utilizing NSC23005 in a laboratory setting. Researchers are encouraged to optimize concentrations and culture conditions for their specific cell sources and experimental systems.

References

Application Notes and Protocols for In Vivo Administration of NSC23005 Sodium in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on available information regarding the p18 inhibitor NSC23005 sodium and general practices for in vivo studies in mice. To date, specific in vivo protocols for this compound have not been detailed in published literature. Therefore, the provided protocols are suggested guidelines and will require optimization by the end-user.

Application Notes

This compound is a small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4c), a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. By inhibiting p18, NSC23005 promotes the activity of CDK4 and CDK6, which in turn facilitates cell cycle progression. This mechanism has been identified as a promising strategy for the ex vivo expansion of hematopoietic stem cells (HSCs).[1]

The primary application of this compound, as demonstrated in preclinical studies, is the expansion of both murine and human HSCs.[1] This has significant implications for regenerative medicine, particularly in the context of bone marrow transplantation, where a sufficient number of HSCs is critical for successful engraftment and hematopoietic reconstitution. While the utility of NSC23005 has been established in ex vivo settings, its potential for in vivo applications remains an area for active investigation. In vivo administration could theoretically be explored for stimulating endogenous HSC proliferation or in other contexts where transient cell cycle promotion is desired.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₃H₁₆NNaO₄S[2]
Molecular Weight305.33 g/mol [2]
SolubilityWater: 61 mg/mL, DMSO: 61 mg/mL, Ethanol: 7 mg/mL[2]
AppearancePowder[2]

Signaling Pathway of p18 Inhibition by NSC23005

p18_inhibition_pathway NSC23005 This compound p18 p18 (INK4c) NSC23005->p18 CDK4_6 CDK4/CDK6 p18->CDK4_6 CDK4_6_CyclinD Active CDK4/6- Cyclin D Complex CDK4_6->CDK4_6_CyclinD CyclinD Cyclin D CyclinD->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylation pRb p-Rb CDK4_6_CyclinD->pRb E2F E2F Rb->E2F Inhibition CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Activation

Caption: Mechanism of NSC23005 action.

Experimental Protocols

The following are generalized protocols for the in vivo administration of small molecules to mice. These should be adapted and optimized for this compound based on preliminary dose-finding and tolerability studies.

Suggested Experimental Workflow

experimental_workflow start Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model dose_prep Prepare this compound Formulation animal_model->dose_prep admin Administer this compound (e.g., IP injection or Oral Gavage) dose_prep->admin monitoring Monitor Animal Health (Weight, Behavior) admin->monitoring endpoint Endpoint Analysis (e.g., Tissue Harvest, Blood Collection) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in vivo studies.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.5% Carboxymethylcellulose (CMC) in water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Oral Gavage Formulation (Homogeneous Suspension):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile 0.5% CMC solution to achieve the desired final concentration.

  • Vortex the mixture vigorously for 1-2 minutes to ensure a homogeneous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Visually inspect the suspension for homogeneity before administration.

Protocol for Intraperitoneal Injection Formulation (Clear Solution):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile PBS to achieve the desired final concentration. Given its solubility in water, a clear solution should be achievable at reasonable concentrations.

  • Vortex the mixture until the powder is completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter to ensure sterility before injection.

In Vivo Administration Protocols

A. Oral Gavage

Materials:

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)

  • 1 mL syringe

  • Animal scale

  • 70% ethanol

Protocol:

  • Weigh the mouse to determine the correct volume of the this compound suspension to administer. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[3]

  • Draw the calculated volume of the suspension into the 1 mL syringe fitted with the gavage needle.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

  • Position the mouse vertically.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.

  • Slowly dispense the contents of the syringe.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

B. Intraperitoneal (IP) Injection

Materials:

  • Appropriately sized needle (e.g., 25-27 gauge)

  • 1 mL syringe

  • Animal scale

  • 70% ethanol

Protocol:

  • Weigh the mouse to determine the correct volume of the this compound solution to administer. The recommended maximum volume for IP injection in mice is 10 mL/kg.

  • Draw the calculated volume of the solution into the 1 mL syringe.

  • Gently restrain the mouse, exposing the abdomen.

  • Wipe the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Hypothetical In Vivo Study Design and Data Presentation

The following tables represent a hypothetical study design and potential data that could be collected. These are for illustrative purposes only and would need to be determined experimentally.

Table 1: Hypothetical Dosing Regimen for a 5-Day Study
GroupTreatmentDose (mg/kg)Route of AdministrationFrequency
1Vehicle Control-IPDaily
2NSC230055IPDaily
3NSC2300510IPDaily
4NSC2300520IPDaily
5Vehicle Control-Oral GavageDaily
6NSC2300510Oral GavageDaily
7NSC2300520Oral GavageDaily
8NSC2300540Oral GavageDaily
Table 2: Hypothetical Endpoint Data - Hematopoietic Stem and Progenitor Cell (HSPC) Population Analysis
Treatment GroupDose (mg/kg)RouteMean Lin-Sca-1+c-Kit+ (LSK) cells per femur (x10³) ± SEMFold Change vs. Vehicle
Vehicle-IP15.2 ± 1.81.0
NSC2300510IP25.8 ± 2.51.7
Vehicle-Oral14.9 ± 2.11.0
NSC2300520Oral22.1 ± 3.01.5
*Note: Data are hypothetical and for illustrative purposes. Statistical significance would need to be determined.

Logical Relationship Diagram for Experimental Design

logical_relationship cluster_methods Methods hypothesis Hypothesis: In vivo administration of This compound expands the HSC pool in mice. objective Objective: Determine the effective dose and route of administration for NSC23005 sodium to increase HSC numbers. hypothesis->objective animal_model C57BL/6 Mice objective->animal_model treatment_groups Treatment Groups: - Vehicle Control - NSC23005 (multiple doses) objective->treatment_groups admin_routes Administration Routes: - Intraperitoneal - Oral Gavage objective->admin_routes endpoint_analysis Endpoint Analysis: - Bone marrow harvest - Flow cytometry for HSPCs (LSK cells) objective->endpoint_analysis expected_outcome Expected Outcome: Dose-dependent increase in the number of LSK cells in the bone marrow of NSC23005-treated mice. endpoint_analysis->expected_outcome conclusion Conclusion: Establish a preliminary in vivo protocol for this compound for HSC expansion. expected_outcome->conclusion

References

Application Notes and Protocols for NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NSC23005 sodium is a small molecule inhibitor of p18INK4C (also known as INK4C or cyclin-dependent kinase inhibitor 2C).[1] It has been identified as a potent promoter of hematopoietic stem cell (HSC) expansion, with an effective dose (ED50) of 5.21 nM.[1][2] By selectively inhibiting p18, this compound activates cyclin-dependent kinases 4 and 6 (CDK4/6), which promotes the division and expansion of HSCs.[1] This makes it a valuable tool for research in hematology, stem cell biology, and regenerative medicine. Notably, it has been shown to have no effect on the proliferation of leukemia cells.[3]

Solubility Data

Proper dissolution is critical for the effective application of this compound in experimental settings. The following table summarizes its solubility in commonly used laboratory solvents. For insoluble impurities, it is recommended to filter or remove them as they do not affect the product's activity.[2]

SolventConcentration (Molar)Concentration (Mass)Notes
DMSO ~158.82 mM45 mg/mLSonication is recommended to aid dissolution.[2] Some suppliers indicate solubility up to 100 mM.[3]
Water 100 mM~30.53 mg/mLIf using water to prepare a stock solution, it is advised to dilute it to the working concentration and sterilize by filtering through a 0.22 µm filter before use.[1]

Note: The molecular weight of this compound is 305.33 g/mol .[3] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.

Signaling Pathway of NSC23005

This compound exerts its effect on hematopoietic stem cell expansion by modulating the cell cycle machinery. It acts as an inhibitor of p18INK4C, a member of the INK4 family of CDK inhibitors. In the absence of the inhibitor, p18 binds to CDK4/6, preventing their association with D-type cyclins and thereby arresting the cell cycle. By inhibiting p18, NSC23005 allows for the formation of active Cyclin D-CDK4/6 complexes, which then phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent cell cycle progression.

NSC23005_Pathway cluster_0 Cell Cycle Progression NSC23005 NSC23005 p18 p18 (INK4C) NSC23005->p18 CDK46 CDK4/6 p18->CDK46 Inhibits HSC_Expansion HSC Expansion CDK46->HSC_Expansion Promotes

Figure 1. NSC23005 signaling pathway in HSCs.

Experimental Protocols

4.1. Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile deionized water

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for DMSO)

Procedure:

  • Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM).

  • Calculate Mass: Using the molecular weight (305.33 g/mol , or batch-specific value), calculate the mass of this compound needed.

    • Formula: Mass (mg) = Desired Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 305.33 g/mol * 1000 mg/g = 3.053 mg.

  • Dissolution in DMSO (Recommended for high concentrations): a. Aseptically add the calculated amount of this compound powder to a sterile vial. b. Add the required volume of sterile DMSO to the vial. c. Vortex thoroughly to dissolve the powder. d. If needed, sonicate the solution to ensure complete dissolution.[2]

  • Dissolution in Water: a. Aseptically add the calculated amount of this compound powder to a sterile vial. b. Add the required volume of sterile deionized water. c. Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[1] b. Store the aliquots under the recommended conditions:

    • -80°C for up to 6 months. [1]
    • -20°C for up to 1 month. [1] c. Ensure vials are sealed tightly to protect from moisture.[1]

4.2. Protocol for In Vitro Treatment of Hematopoietic Cells

This protocol provides a general guideline for treating hematopoietic cells (e.g., c-Kit enriched bone marrow cells) with this compound to assess its effects on expansion or apoptosis.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO).

  • Control vehicle (sterile DMSO).

  • Hematopoietic cells (e.g., c-Kit enriched bone marrow cells).

  • Appropriate cell culture medium supplemented with cytokines.

  • Sterile culture plates or flasks.

  • Apoptosis detection kit (e.g., Annexin V-FITC and DAPI).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Plate c-Kit enriched bone marrow cells in a culture dish with the appropriate cytokine combination for HSC culture.

  • Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution. b. Dilute the stock solution in the cell culture medium to achieve the final desired treatment concentration. For example, to achieve a 10 nM concentration from a 10 mM stock, perform a 1:1,000,000 dilution (e.g., add 1 µL of stock to 1 L of medium, or perform serial dilutions for smaller volumes). c. Prepare a vehicle control by diluting the same volume of DMSO in a separate volume of medium.

  • Cell Treatment: a. Add the NSC23005 working solution to the designated wells/flasks. b. Add the vehicle control solution to the control wells/flasks. c. As a positive control for apoptosis, a separate set of untreated cells can be exposed to ultraviolet (UV) radiation prior to analysis.[1]

  • Incubation: Culture the cells for the desired period (e.g., 5 days).[1]

  • Downstream Analysis (Apoptosis Measurement): a. Harvest the cells from the culture plates. b. Wash the cells with an appropriate buffer (e.g., PBS). c. Stain the cells for apoptosis markers according to the manufacturer's protocol (e.g., using Annexin V and DAPI).[1] d. Analyze the stained cells using a flow cytometer to quantify the levels of apoptosis and cell death.[1]

Experimental_Workflow cluster_workflow General Experimental Workflow prep Prepare Stock Solution (NSC23005 in DMSO) treat Treat Cells: 1. NSC23005 (Working Conc.) 2. Vehicle Control (DMSO) prep->treat seed Seed Hematopoietic Cells in Culture Medium seed->treat incubate Incubate for Desired Period (e.g., 5 days) treat->incubate harvest Harvest and Stain Cells (e.g., Annexin V / DAPI) incubate->harvest analyze Analyze via Flow Cytometry harvest->analyze

Figure 2. Workflow for cell treatment and analysis.

Important Considerations

  • Product Purity: Always use high-purity this compound (≥99%) for reproducible results.[3]

  • Concentration Gradient: It is advisable to establish a concentration gradient (dose-response curve) tailored to your specific cell type and experimental conditions rather than directly replicating methods from the literature.[2]

  • Aseptic Technique: Maintain sterile conditions throughout the preparation of solutions and cell culture manipulations to prevent contamination.

  • Solvent Effects: When using DMSO as a solvent, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%). Always include a vehicle control in your experiments.

References

Application Note: Preparation of NSC23005 Sodium Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction NSC23005 is a small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2] By inhibiting p18, NSC23005 effectively activates CDK4 and CDK6, which promotes cell cycle progression.[2][3] This mechanism has been shown to potently and selectively promote the ex vivo expansion of both human and murine hematopoietic stem cells (HSCs) with an ED50 of 5.21 nM.[1][4][5] Notably, it does not affect the proliferation of leukemia cells.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for preparing NSC23005 sodium stock solutions for research use.

Physicochemical and Solubility Data

Quantitative data for this compound salt has been compiled from various sources. It is important to note that solubility can be affected by factors such as solvent purity, temperature, and the presence of moisture.[3][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 4-[(cyclohexylamino)sulfonyl]-benzoic acid, monosodium salt[5]
Molecular Formula C₁₃H₁₆NNaO₄S[1][5][6]
Molecular Weight 305.33 g/mol [1][2][3][6]
Appearance White to off-white crystalline solid[3][5]
Purity ≥98%[5]
CAS Number 1796596-46-7[1][5][6]

Table 2: Solubility of this compound

SolventConcentrationNotesReference
Water ≥100 mg/mL (327.51 mM)High solubility.[3]
Soluble to 100 mM[1]
61 mg/mL[6]
PBS (pH 7.2) 10 mg/mL[5]
DMSO 61 mg/mL (199.78 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[6]
45 mg/mL (158.82 mM)Sonication is recommended to aid dissolution.[4]
6.4 mg/mL (20.96 mM)Ultrasonic assistance is needed.[2][3]
Soluble to 100 mM[1]
Ethanol 7 mg/mL[6]
0.2 mg/mL[5]

Experimental Protocols

Materials and Equipment

  • This compound salt powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Analytical balance

  • Sterile volumetric flasks

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer

  • Ultrasonic bath (recommended for DMSO)

  • Sterile, light-protective microcentrifuge tubes for aliquots

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture experiments.

1. Calculation: To prepare a 10 mM stock solution, the required mass of this compound (MW = 305.33 g/mol ) is calculated as follows:

  • Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

  • For 1 mL of 10 mM solution: Mass = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 305.33 g/mol × (1000 mg / 1 g) = 3.053 mg

2. Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh out 3.05 mg of the powder using an analytical balance and place it into a sterile tube or flask.

  • Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Close the container tightly and vortex thoroughly for 1-2 minutes until the solid is fully dissolved.

  • If dissolution is slow, place the tube in an ultrasonic bath for 5-10 minutes.[2][4] Visually inspect the solution to ensure no particulates are present.

  • Dispense the stock solution into single-use aliquots in sterile, light-protective tubes. This prevents repeated freeze-thaw cycles.[6]

  • Label aliquots clearly with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of a 100 mM Stock Solution in Water

Due to its high aqueous solubility, water is an excellent solvent for preparing concentrated stock solutions of this compound.[1][3]

1. Calculation:

  • For 1 mL of 100 mM solution: Mass = 1 mL × 100 mmol/L × (1 L / 1000 mL) × 305.33 g/mol × (1000 mg / 1 g) = 30.53 mg

2. Procedure:

  • Equilibrate the vial of this compound powder to room temperature.

  • Weigh out 30.53 mg of the powder and transfer it to a sterile volumetric flask.

  • Add approximately 80% of the final volume (e.g., 800 µL for a 1 mL final volume) of sterile, nuclease-free water.

  • Vortex until the powder is completely dissolved. The sodium salt should dissolve readily in water.

  • Add sterile water to reach the final desired volume (e.g., 1 mL).

  • For sterile applications, the final solution can be passed through a 0.22 µm sterile filter.

  • Dispense into single-use aliquots, label appropriately, and store as recommended below.

Storage and Stability

Proper storage is essential to maintain the activity of NSC23005.

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Solid Powder -20°CUp to 3 years[4][6]
4°CSealed, away from moisture[3]
Stock Solution -80°CUp to 1 year[4][6]
-20°CUp to 1 month[3][6]

Key Recommendations:

  • Avoid Freeze-Thaw Cycles: Aliquoting stock solutions is critical to preserving compound integrity.[6]

  • Protect from Light: Store aliquots in amber or light-blocking tubes.

  • Hygroscopic Nature: For DMSO stocks, use fresh, anhydrous solvent as absorbed moisture can significantly impact solubility and stability.[3]

Visualizations

Signaling Pathway

The diagram below illustrates the mechanism by which NSC23005 promotes the expansion of hematopoietic stem cells.

NSC23005_Pathway cluster_main NSC23005 Mechanism of Action NSC NSC23005 p18 p18 (INK4C) NSC->p18 inhibits CDK CDK4/6 p18->CDK inhibits Cycle Cell Cycle Progression (G1-S Transition) CDK->Cycle promotes HSC Hematopoietic Stem Cell (HSC) Expansion Cycle->HSC leads to

Mechanism of NSC23005 in promoting HSC expansion.
Experimental Workflow

This diagram outlines the general steps for preparing a stock solution of this compound.

Stock_Solution_Workflow cluster_workflow Stock Solution Preparation Workflow weigh Step 1 Weigh this compound solvent Step 2 Add Solvent (e.g., DMSO, H₂O) weigh->solvent dissolve Step 3 Dissolve Completely (Vortex/Sonicate) solvent->dissolve aliquot Step 4 Aliquot into Sterile Tubes dissolve->aliquot store Step 5 Store at -80°C aliquot->store

General workflow for preparing NSC23005 stock solutions.

References

Application Notes and Protocols for NSC23005 Sodium: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the long-term storage, stability, and handling of NSC23005 sodium, a potent p18INK4C inhibitor used to promote the ex vivo expansion of hematopoietic stem cells (HSCs).[1][2] Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Product Information

CharacteristicValue
IUPAC Name Sodium 4-(cyclohexylsulfamoyl)benzoate
Molecular Formula C₁₃H₁₆NNaO₄S
Molecular Weight 305.33 g/mol [3]
CAS Number 1796596-46-7[3]
Appearance White to off-white solid
Solubility Soluble in water and DMSO[2][4]

Long-Term Storage Recommendations

Proper storage is critical to maintain the stability of this compound. The following conditions are recommended based on supplier information and general best practices for sodium salts.

Solid Form

For long-term storage of the lyophilized powder, the following conditions are recommended:

Storage ConditionDurationNotes
-20°C Up to 3 years [3]Store in a tightly sealed container to prevent moisture absorption. A desiccator is recommended.
Room Temperature Short-term (weeks) Some suppliers suggest desiccating at room temperature is acceptable for short periods.[2] However, for long-term stability, -20°C is preferable.
In Solution

For this compound dissolved in a solvent, the following storage conditions are advised:

Storage ConditionSolventDurationNotes
-80°C DMSO, WaterUp to 1 year [3]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-20°C DMSO, WaterUp to 1 month [3][4]Suitable for short-term storage of working solutions. Avoid multiple freeze-thaw cycles.

Note: The stability of this compound in other solvents has not been extensively studied. It is recommended to perform a stability study for any new solvent system.

Stability Profile of this compound

While specific public data on the comprehensive stability of this compound is limited, the following sections provide an overview of potential stability considerations and protocols for assessment. The presented quantitative data are hypothetical examples to guide researchers in their own stability studies.

Hygroscopicity

As a sodium salt, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the air.[5][6][7] The degree of hygroscopicity can be influenced by factors such as the crystalline form of the solid.

Table 1: Hypothetical Hygroscopicity Data for this compound (Solid)

Relative Humidity (%)% Weight Gain (after 24h)Observations
25%< 0.1%Appears stable
50%0.5%Slight clumping
75%2.1%Significant clumping
95%8.5%Deliquescence observed
Photostability

Exposure to light, particularly UV radiation, can cause degradation of photosensitive compounds.[8] It is recommended to handle this compound, both in solid and solution form, under subdued light and to store it in light-protecting containers.

Table 2: Hypothetical Photostability Data for this compound (in DMSO solution)

Light Exposure Condition% Degradation (after 24h)
Dark Control< 0.1%
Ambient Fluorescent Light1.5%
UV Light (254 nm)12.8%

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound. These are general protocols that should be adapted based on the specific laboratory conditions and analytical instrumentation available.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10][11][12][13]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to the original concentration for HPLC analysis.

  • Photolytic Degradation (Solution):

    • Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Stability-Indicating HPLC Method (Example)

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Signaling Pathway and Mechanism of Action

This compound is a small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C).[1][14][15][16][17] In the context of hematopoietic stem cells (HSCs), p18INK4C acts as a negative regulator of self-renewal. By inhibiting p18INK4C, this compound promotes the proliferation and expansion of HSCs. The underlying mechanism involves the activation of cyclin-dependent kinases 4 and 6 (CDK4/6).

G cluster_0 This compound Action cluster_1 Cellular Outcome NSC23005 NSC23005 Sodium p18 p18INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits HSC_Proliferation HSC Proliferation and Expansion CDK46->HSC_Proliferation Promotes

Caption: Signaling pathway of this compound in HSCs.

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.

G cluster_workflow Stability Testing Workflow start Obtain NSC23005 Sodium method_dev Develop Stability-Indicating HPLC Method start->method_dev long_term Initiate Long-Term Stability Study (-20°C Solid, -80°C Solution) start->long_term hygro Conduct Hygroscopicity Test start->hygro photo_test Perform Photostability Test start->photo_test forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg data_analysis Analyze Data and Identify Degradants forced_deg->data_analysis long_term->data_analysis hygro->data_analysis photo_test->data_analysis report Establish Storage Conditions and Shelf-Life data_analysis->report

Caption: Workflow for this compound stability assessment.

References

Application Notes and Protocols: Utilizing NSC23005 Sodium in Combination with Cytokines for Enhanced Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ex vivo expansion of hematopoietic stem cells (HSCs) is a critical aspect of various therapeutic strategies, including bone marrow transplantation and gene therapy. Achieving robust expansion of functional, long-term repopulating HSCs remains a significant challenge. Cytokine cocktails are the cornerstone of HSC expansion media, providing essential signals for survival and proliferation. However, cytokine-driven expansion is often accompanied by unwanted differentiation, leading to a loss of true stem cell populations.

Recent advancements have highlighted the potential of small molecules that target intrinsic cellular pathways to enhance HSC self-renewal. NSC23005 sodium is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2] By inhibiting p18INK4C, this compound promotes the self-renewal of HSCs, making it a promising candidate for use in combination with cytokine-based expansion protocols to augment the yield of functional HSCs.[3][4][5]

These application notes provide a comprehensive overview of the scientific basis and practical protocols for using this compound in conjunction with standard cytokine cocktails for the ex vivo expansion of human HSCs.

Mechanism of Action

This compound exerts its pro-proliferative effect on HSCs by inhibiting the cyclin-dependent kinase inhibitor p18INK4C.[1] p18INK4C is a negative regulator of the G1 phase of the cell cycle.[3] It specifically binds to and inhibits CDK4 and CDK6, preventing the formation of active complexes with D-type cyclins. This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and cell cycle progression.

By inhibiting p18INK4C, this compound allows for the activation of CDK4/6-cyclin D complexes, leading to Rb phosphorylation and the release of E2F. This promotes entry into the S-phase and progression through the cell cycle, thereby enhancing HSC proliferation.[3][6] Critically, the inhibition of p18INK4C has been shown to favor the symmetric self-renewing divisions of HSCs, which is essential for expanding the true stem cell pool without inducing differentiation.[4][7]

When used in combination with cytokines such as Stem Cell Factor (SCF), Thrombopoietin (TPO), and Fms-like tyrosine kinase 3 ligand (Flt-3L), this compound is hypothesized to create a synergistic effect. While cytokines provide the primary signals for HSC survival and proliferation through pathways like JAK-STAT, this compound acts intracellularly to lower the threshold for cell cycle entry and promote self-renewal, leading to a more robust and specific expansion of the desired HSC population.

Data Presentation

The following table summarizes the expected quantitative outcomes when using this compound in combination with a standard cytokine cocktail for the ex vivo expansion of human CD34+ HSCs over a 7-day culture period. The data is based on typical results from cytokine-only expansion protocols and the reported enhancement of HSC self-renewal through p18INK4C inhibition.[5][8]

Culture ConditionFold Expansion of Total Nucleated Cells (TNC)Fold Expansion of CD34+ CellsFold Expansion of CD34+CD38- Cells
Cytokine Cocktail Alone50 - 10020 - 4010 - 20
Cytokine Cocktail + this compound (20 nM)70 - 15030 - 6020 - 40

Note: The values presented are estimates and actual results may vary depending on the source of HSCs, specific culture conditions, and other experimental variables.

Experimental Protocols

Protocol 1: Isolation of Human CD34+ Hematopoietic Stem Cells

This protocol describes the enrichment of CD34+ HSCs from human umbilical cord blood (UCB).

Materials:

  • Human umbilical cord blood unit

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+

  • Human CD34 MicroBead Kit (or equivalent magnetic-activated cell sorting system)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Sterile pipettes and tips

  • Centrifuge

  • MACS separation columns and magnet

Procedure:

  • Dilute the UCB sample 1:2 with PBS.

  • Carefully layer the diluted blood onto Ficoll-Paque in a 50 mL centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

  • Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.

  • Resuspend the cell pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).

  • Perform a cell count and determine cell viability.

  • Proceed with CD34+ cell selection using the Human CD34 MicroBead Kit according to the manufacturer's instructions.

  • After magnetic separation, elute the CD34+ cells from the column.

  • Perform a cell count and assess the purity of the CD34+ population by flow cytometry.

Protocol 2: Ex Vivo Expansion of Human CD34+ HSCs with this compound and Cytokines

This protocol details the culture conditions for the expansion of isolated CD34+ HSCs.

Materials:

  • Isolated human CD34+ HSCs

  • StemSpan™ SFEM II or similar serum-free expansion medium

  • Recombinant human cytokines:

    • Stem Cell Factor (SCF)

    • Thrombopoietin (TPO)

    • Fms-like tyrosine kinase 3 ligand (Flt-3L)

    • Interleukin-6 (IL-6) (optional)

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 24-well tissue culture plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Prepare Cytokine Cocktail: Prepare a concentrated stock of the cytokine cocktail in the expansion medium. Recommended final concentrations are:

    • SCF: 100 ng/mL

    • TPO: 50 ng/mL

    • Flt-3L: 100 ng/mL

    • IL-6: 10 ng/mL (optional)

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute in the expansion medium to create working solutions. The optimal final concentration of this compound for HSC expansion has been reported to be around 20 nM.[5]

  • Cell Seeding: Seed the purified CD34+ HSCs at a density of 1 x 104 cells/mL in a 24-well plate containing the expansion medium supplemented with the cytokine cocktail.

  • Experimental Setup:

    • Control Group: Culture cells with the cytokine cocktail alone (add an equivalent volume of DMSO as a vehicle control).

    • Experimental Group: Culture cells with the cytokine cocktail and this compound at the desired final concentration (e.g., 20 nM).

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7 days.

  • Cell Culture Maintenance: Every 2-3 days, perform a half-media change with fresh medium containing the appropriate cytokines and this compound.

  • Harvesting and Analysis: After 7 days, harvest the cells by gentle pipetting. Perform a cell count and analyze the cell population by flow cytometry for the expression of CD34 and CD38 to determine the expansion of total nucleated cells, CD34+ cells, and the primitive CD34+CD38- population.

Visualizations

Signaling Pathways and Experimental Workflow

Signaling_Pathway_NSC23005_Cytokines cluster_0 Cytokine Signaling cluster_1 Cell Cycle Regulation & NSC23005 Action Cytokine Cytokines (SCF, TPO, Flt-3L) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus_Cytokine Nucleus STAT->Nucleus_Cytokine Translocation Proliferation_Survival Gene Expression (Proliferation, Survival) Nucleus_Cytokine->Proliferation_Survival S_Phase S-Phase Entry & Self-Renewal Proliferation_Survival->S_Phase Synergistic Effect NSC23005 NSC23005 sodium p18 p18 INK4C NSC23005->p18 Inhibition CDK46 CDK4/6- Cyclin D p18->CDK46 Inhibition Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition E2F->S_Phase Activation

Caption: Combined action of cytokines and this compound on HSCs.

Experimental_Workflow cluster_workflow Experimental Workflow for HSC Expansion cluster_conditions Culture Conditions (7 days) start Start: Umbilical Cord Blood isolation Isolation of Mononuclear Cells (Ficoll Gradient) start->isolation selection CD34+ HSC Magnetic Selection isolation->selection culture_setup Cell Seeding in 24-well Plates selection->culture_setup control Control: Cytokine Cocktail culture_setup->control experimental Experimental: Cytokine Cocktail + This compound culture_setup->experimental analysis Harvest & Analysis: - Cell Count - Flow Cytometry (CD34, CD38) control->analysis experimental->analysis end End: Quantification of HSC Expansion analysis->end

Caption: Workflow for HSC expansion and analysis.

Safety and Handling

This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

The combination of this compound with a standard cytokine cocktail represents a promising strategy to enhance the ex vivo expansion of functional human HSCs. By targeting the intrinsic cell cycle regulator p18INK4C, this compound promotes HSC self-renewal, complementing the pro-proliferative signals provided by cytokines. The protocols and information provided in these application notes offer a solid foundation for researchers to explore this synergistic approach and potentially improve the outcomes of HSC-based therapies. Further optimization of concentrations and culture conditions may be required to achieve maximal expansion for specific applications.

References

Application Notes and Protocols for Flow Cytometry Analysis of Hematopoietic Stem Cells Treated with NSC23005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the ability to self-renew and differentiate into all blood cell lineages. Understanding the effects of small molecules on HSC fate is crucial for developing novel therapeutics for a range of hematological disorders and for improving ex vivo HSC expansion for transplantation.

NSC23005 is a small molecule identified as a p18 INK4c inhibitor.[1][2] p18 INK4c is a cyclin-dependent kinase inhibitor that acts as a negative regulator of cell cycle progression. By inhibiting p18 INK4c, NSC23005 promotes the expansion of hematopoietic stem cells.[1] Flow cytometry is an indispensable tool for the precise identification, quantification, and characterization of rare cell populations like HSCs based on their surface marker expression.

These application notes provide detailed protocols for the analysis of murine HSCs treated with NSC23005 using multi-color flow cytometry.

Experimental Protocols

Protocol 1: Isolation of Murine Hematopoietic Stem and Progenitor Cells

This protocol describes the isolation of total bone marrow cells from mice, a common source for hematopoietic stem and progenitor cells.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • 70% Ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) with 2% fetal bovine serum (FBS) (Staining Buffer)

  • Syringes (1 mL and 5 mL) and needles (23G and 25G)

  • Mortar and pestle

  • 70 µm cell strainer

  • 15 mL and 50 mL conical tubes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Humanely euthanize mice according to approved institutional guidelines.

  • Sterilize the hind limbs of the mouse with 70% ethanol.

  • Surgically dissect the femurs and tibias and place them in a petri dish containing ice-cold PBS.

  • Remove the surrounding muscle and connective tissue from the bones.

  • Cut the ends of the bones with scissors.

  • To flush the bone marrow, insert a 25G needle attached to a 5 mL syringe filled with staining buffer into one end of the bone and flush the marrow into a 50 mL conical tube.

  • Alternatively, the bones can be crushed using a sterile mortar and pestle containing staining buffer.[3]

  • Create a single-cell suspension by gently pipetting the marrow suspension up and down.

  • Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube to remove any cell clumps and debris.[3]

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.[3]

  • Discard the supernatant and resuspend the cell pellet in 1 mL of staining buffer.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.

Protocol 2: Treatment of HSCs with NSC23005

Materials:

  • Isolated murine bone marrow cells

  • NSC23005 (sodium salt)

  • Dimethyl sulfoxide (DMSO)

  • Complete stem cell culture medium (e.g., StemSpan™ SFEM II + supplements)

  • Cell culture plates (e.g., 24-well or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a stock solution of NSC23005 in DMSO. Further dilute the stock solution in pre-warmed complete stem cell culture medium to achieve the desired final concentrations. The reported ED50 for HSC expansion is 5.21 nM.[1]

  • Seed the isolated bone marrow cells in a cell culture plate at a density of 1 x 10^6 cells/mL.

  • Add the desired concentrations of NSC23005 to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest NSC23005 treatment.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, harvest the cells for flow cytometry analysis.

Protocol 3: Flow Cytometry Staining of Murine HSCs

This protocol outlines the staining procedure for identifying long-term HSCs (LT-HSCs), short-term HSCs (ST-HSCs), and multipotent progenitors (MPPs) using the LSK-SLAM panel.

Materials:

  • Treated and control bone marrow cells

  • Staining Buffer (HBSS + 2% FBS)

  • Fc block (anti-mouse CD16/32)

  • Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)

  • Viability dye (e.g., 7-AAD or DAPI)

  • 5 mL polystyrene round-bottom tubes (FACS tubes)

Procedure:

  • Transfer up to 1 x 10^7 cells to a FACS tube.

  • Wash the cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 50 µL of staining buffer containing Fc block.

  • Incubate for 10 minutes on ice to block non-specific antibody binding.

  • Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (see Table 1).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cells in 300-500 µL of staining buffer.

  • Just before analysis, add a viability dye according to the manufacturer's instructions.

  • Analyze the samples on a flow cytometer.

Table 1: Recommended Antibody Panel for Murine HSC Analysis (LSK-SLAM)

MarkerFluorochromeCell Population
Lineage Cocktail (CD3e, CD11b, B220, Gr-1, Ter119)Biotin + Streptavidin-BV421Hematopoietic Stem and Progenitor Cells (Lineage-negative)
c-Kit (CD117)APCLSK (Lin- Sca-1+ c-Kit+)
Sca-1 (Ly-6A/E)PE-Cy7LSK (Lin- Sca-1+ c-Kit+)
CD150 (SLAMF1)PELT-HSC (LSK CD150+ CD48-)
CD48FITCLT-HSC (LSK CD150+ CD48-)
CD34Alexa Fluor 700ST-HSC (LSK CD34+ Flt3-), MPP (LSK CD34+ Flt3+)
Flt3 (CD135)PerCP-eFluor 710ST-HSC (LSK CD34+ Flt3-), MPP (LSK CD34+ Flt3+)

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment groups.

Table 2: Hypothetical Flow Cytometry Data of Murine Bone Marrow Cells Treated with NSC23005 for 48 hours

Cell PopulationMarker PhenotypeVehicle Control (% of Live Cells)NSC23005 (10 nM) (% of Live Cells)
Hematopoietic ProgenitorsLineage- c-Kit+15.2 ± 1.818.5 ± 2.1
LSKLin- Sca-1+ c-Kit+0.5 ± 0.070.9 ± 0.11
LT-HSCLSK CD150+ CD48-0.05 ± 0.010.12 ± 0.02
ST-HSCLSK CD150- CD48-0.15 ± 0.030.25 ± 0.04
MPPLSK CD48+0.3 ± 0.050.53 ± 0.07

*Values are represented as mean ± standard deviation. * indicates a statistically significant difference compared to the vehicle control (p < 0.05).

Visualization of Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_isolation HSC Isolation cluster_treatment NSC23005 Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis start Euthanize Mouse dissect Dissect Femurs & Tibias start->dissect flush Flush Bone Marrow dissect->flush filter_cells Filter Through 70µm Strainer flush->filter_cells count_cells Cell Count & Viability filter_cells->count_cells seed_cells Seed Cells in Culture count_cells->seed_cells add_compound Add NSC23005 seed_cells->add_compound incubate Incubate (e.g., 48h) add_compound->incubate fc_block Fc Block incubate->fc_block add_abs Add Antibody Cocktail fc_block->add_abs wash Wash Cells add_abs->wash add_viability_dye Add Viability Dye wash->add_viability_dye acquire Acquire on Flow Cytometer add_viability_dye->acquire gate Gating Strategy acquire->gate quantify Quantify Cell Populations gate->quantify

Caption: Experimental workflow for the analysis of HSCs treated with NSC23005.

NSC23005 Signaling Pathway in HSCs

NSC23005_pathway NSC23005 NSC23005 p18 p18 (INK4c) NSC23005->p18 Inhibition CDK4_6_CyclinD Active CDK4/6-Cyclin D Complex p18->CDK4_6_CyclinD Inhibition CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD CyclinD Cyclin D CyclinD->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F Sequestration pRb p-Rb CellCycle G1-S Phase Transition (Cell Cycle Progression) E2F->CellCycle Activation of Transcription HSC_Expansion HSC Expansion CellCycle->HSC_Expansion

Caption: NSC23005 inhibits p18, promoting cell cycle progression and HSC expansion.

References

Application Notes and Protocols for Testing NSC23005 Sodium Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC23005 is a small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3] By inhibiting p18INK4C, NSC23005 effectively promotes the expansion of hematopoietic stem cells (HSCs).[1][2] The primary application of NSC23005 is for the ex vivo expansion of both murine and human HSCs, which is a critical need for various clinical applications, including bone marrow transplantation.[1] While direct in vivo administration to treat systemic diseases is not the described application, animal models are essential to verify the functional competence of the HSCs expanded ex vivo with NSC23005.

These application notes provide detailed protocols for utilizing murine models to assess the efficacy of NSC23005-treated hematopoietic stem cells. The primary measure of efficacy is the ability of these expanded cells to successfully engraft and reconstitute the hematopoietic system in a transplant setting.

Mechanism of Action: p18INK4C Inhibition

NSC23005 functions by inhibiting p18INK4C, which normally acts as a negative regulator of the cell cycle. Specifically, p18INK4C binds to and inhibits cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the formation of active complexes with D-type cyclins, which are necessary for the phosphorylation of the retinoblastoma protein (Rb). In the absence of p18INK4C inhibition, hypophosphorylated Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1 to S phase transition. By inhibiting p18INK4C, NSC23005 allows for CDK4/6 activation, Rb phosphorylation, E2F release, and subsequent cell cycle progression, leading to the self-renewal and expansion of hematopoietic stem cells.

NSC23005_Mechanism_of_Action cluster_0 Cell Cycle Regulation (G1/S Transition) NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates pRb p-Rb CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F Rb->E2F Sequesters S_Phase S-Phase Entry & HSC Expansion E2F->S_Phase Promotes pRb->E2F Releases

Caption: Mechanism of action of NSC23005 in promoting HSC expansion.

Quantitative Data Presentation

The efficacy of NSC23005 and its analogs is primarily determined by their ability to promote the expansion of HSCs ex vivo. The following table summarizes key quantitative data for a potent p18INK4C small molecule inhibitor (p18SMI), Compound 40, which is structurally related to NSC23005.[1]

ParameterValueCell TypeCommentsReference
ED₅₀ 5.21 nMMurine HSCsEffective dose for 50% of maximal response in promoting HSC expansion.[1]
HSC Expansion >20-foldMurine Total Bone Marrow CellsIncrease in long-term HSC numbers after a 10-day culture.[4]
HSC Expansion ~8-foldMurine "Side Population" (SP) CellsExpansion of highly enriched HSC population after a 10-day culture.[4]

Experimental Protocols

The following protocols describe the ex vivo expansion of murine HSCs with NSC23005 and the subsequent in vivo assessment of their function through transplantation.

Protocol 1: Ex Vivo Expansion of Murine Hematopoietic Stem Cells

This protocol details the isolation and culture of murine HSCs for expansion using NSC23005.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • NSC23005 sodium

  • Sterile phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • ACK lysis buffer

  • HSC enrichment kit (e.g., magnetic-activated cell sorting [MACS] for Lineage-negative cells)

  • Serum-free expansion medium (e.g., StemSpan™ SFEM)

  • Cytokines: Stem Cell Factor (SCF), Thrombopoietin (TPO), Insulin-like growth factor 2 (IGF-2), and Fibroblast growth factor-1 (FGF-1)[4]

  • Cell culture plates and incubator (37°C, 5% CO₂)

Procedure:

  • HSC Isolation:

    • Euthanize C57BL/6 mice according to institutional guidelines.

    • Dissect femurs and tibias and flush the bone marrow with PBS containing 2% FBS.

    • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Enrich for HSCs by depleting mature hematopoietic lineage cells (Lin+) using an appropriate HSC enrichment kit. The resulting Lin- population is enriched for HSCs.

  • Cell Culture and Expansion:

    • Prepare the serum-free expansion medium supplemented with cytokines (e.g., 10 ng/mL SCF, 20 ng/mL TPO, 20 ng/mL IGF-2, and 10 ng/mL FGF-1).[4]

    • Prepare a stock solution of NSC23005 in a suitable solvent (e.g., DMSO) and dilute it in the expansion medium to the desired final concentration (e.g., in the range of 1-100 nM). A dose-response curve is recommended to determine the optimal concentration.

    • Seed the enriched HSCs (Lin- cells) at a density of 1 x 10⁶ cells/mL in the prepared medium.

    • Culture the cells for 7-10 days in a humidified incubator at 37°C with 5% CO₂.

    • Monitor cell expansion by counting total viable cells at regular intervals.

Protocol 2: Murine Model for Functional Assessment of Expanded HSCs

This protocol describes the transplantation of ex vivo-expanded HSCs into recipient mice to evaluate their long-term engraftment and multi-lineage reconstitution capabilities.

Materials:

  • Expanded HSCs from Protocol 1

  • Recipient C57BL/6 mice (CD45.1 congenic strain, 8-12 weeks old, to distinguish from donor CD45.2 cells)

  • Lethal irradiation source (e.g., X-ray or Cesium-137 source)

  • Sterile saline for injection

  • Flow cytometer

  • Antibodies for hematopoietic lineage markers (e.g., anti-CD45.1, anti-CD45.2, anti-B220, anti-CD3, anti-Gr-1, anti-Mac-1)

Procedure:

  • Recipient Mouse Preparation:

    • Lethally irradiate recipient CD45.1 mice with a dose of 9.5 Gy, typically split into two doses 3 hours apart to minimize toxicity. This ablates the host hematopoietic system.

  • Transplantation:

    • Harvest the HSCs expanded with NSC23005 from culture.

    • Resuspend a known number of expanded cells (e.g., equivalent to the expansion from 1 x 10⁵ initial HSCs) in 100-200 µL of sterile saline.

    • Inject the cell suspension into the recipient mice via retro-orbital or tail vein injection. Include a control group transplanted with HSCs cultured without NSC23005.

  • Engraftment and Lineage Analysis:

    • Starting 4 weeks post-transplantation, collect peripheral blood samples from the recipient mice at regular intervals (e.g., every 4 weeks for up to 16-20 weeks).

    • Perform red blood cell lysis on the blood samples.

    • Stain the remaining cells with fluorescently labeled antibodies against CD45.1 (host) and CD45.2 (donor) to determine the level of donor chimerism.

    • To assess multi-lineage reconstitution, co-stain with antibodies against B-cell (B220), T-cell (CD3), and myeloid (Gr-1, Mac-1) markers within the donor (CD45.2+) population.

    • Analyze the stained cells using a flow cytometer. Successful engraftment is indicated by a significant percentage of donor-derived cells in the peripheral blood, and multi-lineage reconstitution is confirmed by the presence of donor-derived B, T, and myeloid cells.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for assessing the efficacy of NSC23005-expanded HSCs.

Experimental_Workflow cluster_ExVivo Ex Vivo Phase cluster_InVivo In Vivo Phase cluster_Analysis Analysis Phase Isolation 1. Isolate Bone Marrow from C57BL/6 (CD45.2) Mice Enrichment 2. Enrich for Hematopoietic Stem Cells (Lin-) Isolation->Enrichment Culture 3. Culture HSCs with NSC23005 and Cytokines (7-10 days) Enrichment->Culture Transplantation 5. Transplant Expanded HSCs (Retro-orbital Injection) Culture->Transplantation Irradiation 4. Lethally Irradiate Recipient Mice (CD45.1) Irradiation->Transplantation Monitoring 6. Monitor Peripheral Blood (4-20 weeks post-transplant) Transplantation->Monitoring FlowCytometry 7. Analyze Donor Chimerism (CD45.2) & Multi-Lineage Reconstitution Monitoring->FlowCytometry

Caption: Workflow for testing the efficacy of NSC23005-expanded HSCs.

References

Application Notes and Protocols for NSC23005 Sodium in Regenerative Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC23005 sodium is a potent and specific small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C). In the field of regenerative medicine, NSC23005 has emerged as a valuable tool for the ex vivo expansion of hematopoietic stem cells (HSCs). By targeting p18INK4C, a negative regulator of HSC self-renewal, NSC23005 promotes the proliferation of these multipotent cells, which holds significant promise for improving the efficacy of HSC transplantation and advancing gene-based therapies. These application notes provide a comprehensive overview of the use of NSC23005 in HSC expansion, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

NSC23005 functions by inhibiting p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. p18INK4C specifically binds to and inhibits the activity of CDK4 and CDK6. These kinases, when complexed with D-type cyclins, play a crucial role in the G1 phase of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication.

By inhibiting p18INK4C, NSC23005 prevents the inactivation of CDK4/6-cyclin D complexes. This leads to increased Rb phosphorylation, accelerated entry into the S-phase, and ultimately, enhanced proliferation of HSCs. This targeted inhibition of a key cell cycle checkpoint allows for the expansion of functional HSCs ex vivo while maintaining their long-term repopulation potential. The signaling pathways influenced by p18INK4C also include the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways, which are known to regulate HSC self-renewal and differentiation.[1][2][3][4][5]

Quantitative Data

The following table summarizes the key quantitative data for NSC23005 in the context of hematopoietic stem cell expansion.

ParameterValueCell TypeSource
ED50 5.21 nMMurine and Human Hematopoietic Stem CellsOriginal Discovery Paper

Signaling Pathway

The diagram below illustrates the signaling pathway through which NSC23005 promotes hematopoietic stem cell expansion by inhibiting p18INK4C.

NSC23005 Mechanism of Action

Experimental Protocols

The following protocols provide a general framework for the ex vivo expansion of hematopoietic stem cells using NSC23005. Optimization may be required for specific cell sources and experimental setups.

Isolation of Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol describes the isolation of CD34+ HSPCs from human umbilical cord blood (UCB) or bone marrow (BM).

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • EDTA

  • CD34 MicroBead Kit, human

  • MACS columns and separator

Procedure:

  • Dilute the UCB or BM sample with PBS containing 2% BSA.

  • Carefully layer the diluted sample onto Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.

  • Wash the MNCs twice with PBS containing 2% BSA.

  • Resuspend the MNCs in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).

  • Isolate CD34+ cells using the CD34 MicroBead Kit according to the manufacturer's instructions.[6]

  • Assess the purity of the isolated CD34+ cells by flow cytometry.

Ex Vivo Expansion of HSCs with NSC23005

This protocol outlines the culture conditions for expanding isolated HSCs.

Materials:

  • StemSpan™ SFEM II or similar serum-free expansion medium

  • Cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-6)

  • This compound salt

  • Tissue culture-treated plates

Procedure:

  • Prepare the HSC expansion medium by supplementing the base medium with the desired cytokine cocktail. A common combination includes:

    • Stem Cell Factor (SCF): 100 ng/mL

    • Thrombopoietin (TPO): 50 ng/mL

    • Flt3-Ligand (Flt3-L): 100 ng/mL

    • Interleukin-6 (IL-6): 20 ng/mL

  • Prepare a stock solution of NSC23005 in a suitable solvent (e.g., sterile water or DMSO).

  • Add NSC23005 to the expansion medium to a final concentration of 5-10 nM. Note: The reported ED50 is 5.21 nM, so a concentration range around this value is recommended for initial experiments.

  • Plate the isolated CD34+ HSCs at a density of 1 x 104 to 5 x 104 cells/mL in the prepared medium.

  • Culture the cells at 37°C in a humidified incubator with 5% CO2.

  • Incubate for 7-14 days, with half-media changes every 2-3 days.

  • Monitor cell expansion by counting cell numbers at regular intervals.

Analysis of Expanded HSCs

This section describes methods to assess the expansion and functional capacity of the cultured HSCs.

Materials:

  • Flow cytometry antibodies (e.g., anti-CD34, anti-CD38, anti-CD90, anti-CD45RA)

  • Methylcellulose-based medium for colony-forming unit (CFU) assays

  • Appropriate immunodeficient mice for in vivo transplantation assays (e.g., NOD/SCID/IL2Rγnull)

Procedure:

  • Flow Cytometry:

    • Harvest the expanded cells and stain with a panel of antibodies to identify different HSC and progenitor populations.

    • Analyze the cells using a flow cytometer to quantify the fold-expansion of specific subpopulations (e.g., CD34+CD38-, CD34+CD90+).

  • Colony-Forming Unit (CFU) Assay:

    • Plate the expanded cells in a methylcellulose-based medium containing a cytokine cocktail that supports the differentiation of various hematopoietic lineages.

    • Incubate for 10-14 days and then score the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to assess the differentiation potential of the expanded cells.[7]

  • In Vivo Transplantation Assay:

    • Transplant a defined number of expanded cells into sublethally irradiated immunodeficient mice.

    • Monitor the engraftment and multi-lineage reconstitution of the human cells in the peripheral blood of the mice over several weeks to months to assess long-term repopulating ability.

Experimental Workflow

The following diagram outlines the general workflow for using NSC23005 in hematopoietic stem cell expansion research.

HSC_Expansion_Workflow cluster_Analysis Analytical Methods Start Start: UCB or BM Sample Isolation Isolation of CD34+ HSPCs Start->Isolation Culture Ex Vivo Culture with NSC23005 (5-10 nM) + Cytokines Isolation->Culture Analysis Analysis of Expanded Cells Culture->Analysis Flow Flow Cytometry (Phenotypic Analysis) CFU CFU Assay (Differentiation Potential) Transplant In Vivo Transplantation (Functional Engraftment) End End: Data on HSC Expansion and Function Flow->End CFU->End Transplant->End

HSC Expansion Workflow

Conclusion

This compound is a powerful research tool for the ex vivo expansion of hematopoietic stem cells. By specifically inhibiting p18INK4C, it promotes HSC proliferation while maintaining their critical functional properties. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate NSC23005 into their regenerative medicine studies, with the potential to significantly advance HSC-based therapies. Further research is warranted to fully elucidate the long-term effects of NSC23005 on HSC function and to optimize its use in clinical applications.

References

Application Notes and Protocols for Scaling Up Hematopoietic Stem Cell Expansion with UM171 and Nicotinamide for Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The successful application of hematopoietic stem cell transplantation (HSCT) in treating various hematological malignancies and genetic disorders is often limited by the low number of hematopoietic stem cells (HSCs) in sources like umbilical cord blood (UCB). Ex vivo expansion of HSCs presents a promising strategy to overcome this limitation. This document provides detailed application notes and protocols for the robust expansion of human HSCs using a synergistic combination of two small molecules: UM171 and Nicotinamide (NAM).

UM171, a pyrimidoindole derivative, has been shown to promote the self-renewal of HSCs by activating critical signaling pathways. Nicotinamide, a form of vitamin B3 and a SIRT1 inhibitor, complements this action by maintaining the primitive state of HSCs and reducing oxidative stress. Together, they offer a potent cocktail for the significant expansion of long-term repopulating HSCs (LT-HSCs), crucial for durable engraftment and successful clinical outcomes.

These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical research in the field of stem cell therapeutics.

Data Presentation

The following tables summarize the quantitative data on the ex vivo expansion of human umbilical cord blood-derived CD34+ cells after 12 days of culture with UM171 and Nicotinamide, alone and in combination.

Table 1: Expansion Fold of Hematopoietic Stem and Progenitor Cell Populations

Treatment GroupTotal Nucleated Cells (TNC) Fold ExpansionHematopoietic Stem and Progenitor Cells (HSPCs; CD34+CD38-) Fold ExpansionShort-Term HSCs (ST-HSCs) Fold ExpansionLong-Term HSCs (LT-HSCs) Fold Expansion
Control (DMSO) UndisclosedUndisclosedUndisclosedUndisclosed
Nicotinamide (NAM) UndisclosedUndisclosedUndisclosed100.12 ± 8.82
UM171 UndisclosedUndisclosedUndisclosed183.64 ± 67.59
NAM + UM171 UndisclosedUndisclosedUndisclosed753.16 ± 83.02 [1]

Data is presented as mean ± standard deviation.

Table 2: Percentage of Hematopoietic Stem and Progenitor Cell Populations After 12-Day Culture

Treatment GroupHSPCs (CD34+CD38-) (%)ST-HSCs (%)LT-HSCs (%)
Control (DMSO) UndisclosedUndisclosedUndisclosed
Nicotinamide (NAM) Increased vs. ControlIncreased vs. ControlIncreased vs. Control
UM171 Increased vs. ControlIncreased vs. ControlIncreased vs. Control
NAM + UM171 Significantly Increased vs. single agentsSignificantly Increased vs. single agentsSignificantly Increased vs. single agents

Qualitative summary based on findings that the combination of NAM and UM171 increased both the quantity and proportion of HSPCs, ST-HSCs, and LT-HSCs more effectively than either agent alone[1].

Experimental Protocols

Isolation of CD34+ Hematopoietic Stem and Progenitor Cells from Umbilical Cord Blood

This protocol outlines the enrichment of CD34+ cells from fresh human umbilical cord blood (UCB).

Materials:

  • Human umbilical cord blood (UCB) units

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-buffered saline (PBS)

  • Human CD34 MicroBead Kit (or equivalent magnetic-activated cell sorting system)

  • MACS separation columns and magnet

Procedure:

  • Dilute the UCB with an equal volume of PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.

  • Wash the MNCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the MNC pellet and count the cells.

  • Proceed with CD34+ cell selection using the Human CD34 MicroBead Kit according to the manufacturer's instructions.

  • After magnetic separation, elute the CD34+ cells from the column.

  • Assess the purity of the isolated CD34+ cells by flow cytometry using an anti-CD34 antibody. A purity of >90% is recommended for expansion experiments.

Ex Vivo Expansion of HSCs with UM171 and Nicotinamide

This protocol describes the 12-day culture for the expansion of isolated CD34+ cells.

Materials:

  • Isolated human CD34+ cells

  • Serum-free HSC expansion medium (e.g., StemSpan™ SFEM II)

  • Human cytokine cocktail:

    • Stem Cell Factor (SCF)

    • Thrombopoietin (TPO)

    • FMS-like tyrosine kinase 3 ligand (Flt3-L)

  • UM171 (stock solution in DMSO)

  • Nicotinamide (NAM) (stock solution in sterile water)

  • DMSO (vehicle control)

  • Cell culture plates (24- or 48-well plates)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Prepare the culture medium by supplementing the serum-free base medium with the cytokine cocktail at optimized concentrations (e.g., SCF: 100 ng/mL, TPO: 100 ng/mL, Flt3-L: 100 ng/mL).

  • Prepare the following treatment groups in separate wells:

    • Control: Culture medium + DMSO (at a final concentration equivalent to the UM171 group)

    • NAM: Culture medium + Nicotinamide (e.g., 5-10 mM)

    • UM171: Culture medium + UM171 (e.g., 35 nM)

    • NAM + UM171: Culture medium + Nicotinamide + UM171

  • Seed the purified CD34+ cells at a density of 1 x 10^4 cells/mL in the prepared culture plates.

  • Incubate the cells for 12 days in a humidified incubator at 37°C with 5% CO2.

  • On day 6 of culture, perform a half-media change by carefully removing half of the culture supernatant and replacing it with fresh medium containing the respective small molecules and cytokines.

  • On day 12, harvest the cells for analysis.

Analysis of HSC Expansion

This protocol details the methods for quantifying the expansion of different HSC populations.

Materials:

  • Expanded cells from the 12-day culture

  • Flow cytometer

  • Fluorochrome-conjugated antibodies:

    • Anti-CD34

    • Anti-CD38

    • Anti-CD45RA

    • Anti-CD90

    • Anti-CD49f

  • Viability dye (e.g., 7-AAD or DAPI)

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Counting:

    • Resuspend the harvested cells and determine the total nucleated cell (TNC) count using a hemocytometer or an automated cell counter.

    • Calculate the TNC fold expansion by dividing the final TNC count by the initial number of seeded CD34+ cells.

  • Flow Cytometry Analysis:

    • Aliquot approximately 1 x 10^6 cells per staining tube.

    • Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing a viability dye.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on viable, single cells.

    • Identify the following populations:

      • HSPCs: CD34+CD38-

      • ST-HSCs: CD34+CD38-CD45RA-CD90-CD49f+

      • LT-HSCs: CD34+CD38-CD45RA-CD90+CD49f+

    • Calculate the percentage and absolute number of each population.

    • Determine the fold expansion for each specific population by dividing the final absolute number by the initial number of cells in that population (if known, or normalized to the initial CD34+ cell number).

Mechanism of Action: Signaling Pathways

The synergistic effect of UM171 and Nicotinamide on HSC expansion is attributed to their distinct but complementary mechanisms of action. UM171 primarily promotes HSC self-renewal by activating key developmental signaling pathways, while Nicotinamide helps maintain the undifferentiated state of HSCs by reducing metabolic stress.

HSC_Expansion_Signaling cluster_UM171 UM171 Pathway cluster_NAM Nicotinamide (NAM) Pathway cluster_outcome Synergistic Outcome UM171 UM171 Notch Notch Pathway UM171->Notch Activates Wnt Wnt/β-catenin Pathway UM171->Wnt Activates SelfRenewal_P HSC Self-Renewal and Proliferation Notch->SelfRenewal_P Wnt->SelfRenewal_P HSC_Expansion Robust LT-HSC Expansion SelfRenewal_P->HSC_Expansion NAM Nicotinamide (NAM) SIRT1 SIRT1 NAM->SIRT1 Inhibits ROS Intracellular ROS SIRT1->ROS Reduces Stemness Maintenance of Stemness (Quiescence) ROS->Stemness Stemness->HSC_Expansion

Caption: Signaling pathways activated by UM171 and Nicotinamide for synergistic HSC expansion.

Experimental Workflow

The following diagram illustrates the overall workflow for the ex vivo expansion and analysis of HSCs using UM171 and Nicotinamide.

HSC_Expansion_Workflow cluster_analysis Analysis start Start: Umbilical Cord Blood isolate Isolate CD34+ Cells (MACS) start->isolate culture 12-Day Ex Vivo Culture - Cytokines - UM171 + NAM isolate->culture harvest Harvest Cells culture->harvest tnc Total Nucleated Cell Count harvest->tnc flow Flow Cytometry: - HSPCs - ST-HSCs - LT-HSCs harvest->flow end End: Expanded HSC Product tnc->end flow->end

Caption: Experimental workflow for HSC expansion with UM171 and Nicotinamide.

Conclusion

The combination of UM171 and Nicotinamide provides a powerful and reproducible method for the significant ex vivo expansion of human hematopoietic stem cells, particularly the clinically crucial long-term repopulating HSCs. The detailed protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to scale up HSC expansion for preclinical studies and future clinical applications, potentially broadening the accessibility and efficacy of hematopoietic stem cell transplantation.

References

Troubleshooting & Optimization

Technical Support Center: NSC23005 Sodium Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and troubleshooting of solubility issues related to NSC23005 sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is NSC23005 and what is its mechanism of action?

NSC23005 is a small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3] By inhibiting p18INK4C, NSC23005 promotes the activity of CDK4 and CDK6.[1][2] This leads to the promotion of cell cycle progression and has been shown to potently promote the ex vivo expansion of hematopoietic stem cells (HSCs).[4][5]

Q2: I'm observing a precipitate after adding NSC23005 to my cell culture medium. What are the common causes?

Precipitation of small molecules like NSC23005 in aqueous solutions such as cell culture media is a frequent challenge. The primary causes include:

  • High Final Concentration: Exceeding the solubility limit of NSC23005 in your specific cell culture medium.

  • Improper Dissolution of Stock Solution: The initial stock solution in a solvent like DMSO may not be completely dissolved.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to precipitate out of solution due to the sudden change in polarity.

  • Temperature Effects: Adding a cold stock solution to warm culture medium can decrease the solubility of the compound.

  • pH Instability: Although NSC23005 is a sodium salt and generally more soluble in aqueous solutions, significant shifts in the pH of the culture medium can affect its stability and solubility.

  • Interactions with Media Components: Components in the culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.

Q3: What are the consequences of NSC23005 precipitation in my experiments?

The formation of a precipitate can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-reproduce results.

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological activity of NSC23005.

  • Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging or light scattering measurements.

Troubleshooting Guide

This guide provides a step-by-step approach to address and prevent the precipitation of NSC23005 in your experiments.

Visualizing the Troubleshooting Workflow

start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? Was it properly stored? start->check_stock check_dilution 2. Review Dilution Method Direct dilution or serial dilution? check_stock->check_dilution Stock is clear solution1 Re-dissolve stock. Use sonication or gentle warming. check_stock->solution1 Stock has precipitate check_concentration 3. Assess Final Concentration Is it too high? check_dilution->check_concentration Dilution method is correct solution2 Use serial dilutions. Prepare an intermediate dilution in serum-free media first. check_dilution->solution2 Direct dilution was used check_temp 4. Consider Temperature Were solutions pre-warmed? check_concentration->check_temp Concentration is within range solution3 Lower the final concentration. Perform a dose-response experiment. check_concentration->solution3 Concentration is high solution4 Pre-warm all solutions to 37°C. check_temp->solution4 Solutions were at different temperatures end No Precipitation check_temp->end All solutions were pre-warmed solution1->check_dilution solution2->check_concentration solution3->check_temp solution4->end

A workflow for troubleshooting NSC23005 precipitation.
Step-by-Step Troubleshooting

  • Examine Your Stock Solution:

    • Action: Visually inspect your stock solution. If you see any precipitate, try to redissolve it.

    • Guidance: Gentle warming in a 37°C water bath or brief sonication can help. Always ensure the vial is tightly capped during these processes.

  • Optimize Your Dilution Method:

    • Action: Avoid adding the concentrated stock solution directly into the full volume of your cell culture medium.

    • Guidance: Prepare an intermediate dilution of NSC23005 in a small volume of serum-free medium first. Then, add this intermediate dilution to your final volume of complete (serum-containing) medium. This gradual change in solvent polarity can prevent "solvent shock."

  • Adjust the Final Concentration:

    • Action: If precipitation persists, consider lowering the final concentration of NSC23005 in your experiment.

    • Guidance: It is advisable to perform a dose-response curve to determine the optimal concentration that is both effective and remains in solution.

  • Control for Temperature:

    • Action: Ensure that all solutions are at the same temperature before mixing.

    • Guidance: Pre-warm your cell culture medium and any buffers to 37°C before adding the NSC23005 solution.

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound salt in various solvents. Please note that solubility can vary slightly between different batches of the compound.

SolventConcentration (mM)Concentration (mg/mL)
Water~193 - 200~59 - 61
DMSO~193 - 200~59 - 61
Ethanol~23~7
PBS (pH 7.2)Not explicitly in mM, but reported as soluble10

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound salt (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Preparation: Allow the vial of NSC23005 powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: If not pre-weighed, accurately weigh the desired amount of NSC23005 powder in a sterile container. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 3.05 mg of NSC23005 (Molecular Weight: 305.33 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the powder. Vortex thoroughly to dissolve the compound. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Verification: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM NSC23005 stock solution in DMSO

  • Pre-warmed complete cell culture medium (containing serum, if applicable)

  • Pre-warmed serum-free cell culture medium

  • Sterile conical tubes

Methodology (for a final concentration of 10 µM in 10 mL of medium):

  • Pre-warming: Warm both the complete and serum-free cell culture media to 37°C.

  • Intermediate Dilution: In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM NSC23005 stock solution to 99 µL of pre-warmed serum-free medium. Gently mix by pipetting. This creates a 100 µM solution.

  • Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.

  • Mixing: Mix the final solution thoroughly by inverting the tube several times.

  • Application: Your 10 µM working solution of NSC23005 is now ready to be added to your cells. Remember to include a vehicle control (0.1% DMSO in medium) in your experimental setup.

Signaling Pathway

NSC23005 acts by inhibiting p18INK4C, which is a negative regulator of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). The inhibition of p18INK4C leads to the activation of CDK4/6, which then phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.

NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 CDK46 CDK4/6 p18->CDK46 Rb Rb CDK46->Rb pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases G1_S G1 to S Phase Transition E2F->G1_S promotes

The signaling pathway of NSC23005 action.

References

How to handle insoluble impurities in NSC23005 sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling insoluble impurities in NSC23005 sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2] Its primary mechanism of action involves inhibiting p18, which leads to the activation of CDK4 and CDK6.[1][3] This activation promotes the proliferation of hematopoietic stem cells (HSCs), making it a potent agent for HSC expansion.[2][3][4] It has been shown to have an ED50 of 5.21 nM in promoting HSC expansion.[1][2][4][5]

Q2: I've dissolved my this compound, but I see some particulate matter. What is this and is it normal?

A2: The presence of minor, insoluble impurities can occasionally occur. These particulates may be inherent to the product or introduced during packaging and handling.[4] Provided the product has been stored correctly, these minor impurities are generally not expected to affect the biological activity of the dissolved this compound.[4]

Q3: Will these insoluble impurities affect my experiment?

A3: Insoluble impurities are not expected to interfere with the biological activity of this compound.[4] However, for sensitive applications such as cell-based assays or in vivo studies, it is best practice to remove any particulate matter to ensure the homogeneity of the solution and prevent potential physical interference with cells or instrumentation.

Q4: How can I improve the dissolution of this compound?

A4: To aid in dissolving this compound, several suppliers recommend physical methods. These include sonicating the solution in an ultrasonic bath or gently warming the tube to 37°C while shaking.[2][5] Using newly opened, anhydrous DMSO is also recommended, as hygroscopic (water-absorbed) DMSO can significantly impact solubility.[3]

Q5: What are the recommended solvents and concentrations for this compound?

A5: this compound has varying solubility depending on the solvent. It is highly soluble in water and DMSO.[3] For stock solutions, it is advisable to prepare them at a high concentration in DMSO or water and then dilute further with aqueous buffers or cell culture media for working solutions. Always filter sterilize aqueous working solutions before use in cell culture.[3]

Quantitative Data: Solubility Profile

The solubility of this compound can vary between batches and suppliers. The data below is a summary from multiple sources. It is always recommended to refer to the batch-specific Certificate of Analysis (CoA).

SolventReported Solubility
Water≥ 100 mg/mL (approx. 327.5 mM)[3]; Soluble to 100 mM
DMSO45 mg/mL (approx. 158.8 mM)[4]; 6.4 mg/mL (approx. 21 mM)[1][3]; 1 mg/mL[6]
PBS (pH 7.2)10 mg/mL[6]
Ethanol0.2 mg/mL[6]
DMF0.2 mg/mL[6]

Note: Sonication and gentle warming can assist in achieving higher concentrations, particularly in DMSO.[2][4]

Troubleshooting Guide for Insoluble Impurities

Problem Possible Cause Recommended Solution
Cloudy or hazy solution after reconstitution. Incomplete dissolution.1. Vortex the solution vigorously. 2. Sonicate the vial in an ultrasonic water bath for 5-10 minutes.[2][4] 3. Gently warm the solution to 37°C.[2]
Visible particulates remain after attempting full dissolution. Presence of insoluble impurities.1. Centrifugation: Pellet the impurities by centrifuging the solution at a high speed (e.g., >10,000 x g) for 5-10 minutes. Carefully collect the supernatant. 2. Syringe Filtration: For aqueous solutions, pass the solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PES) to remove particulates. This is a mandatory step for solutions intended for cell culture.[3]
Precipitate forms after diluting a stock solution into an aqueous buffer. The compound's solubility limit has been exceeded in the final buffer.1. Prepare a more dilute stock solution before making the final working solution. 2. Increase the percentage of co-solvent (like DMSO) in the final working solution, if the experimental system tolerates it. 3. Prepare the working solution fresh immediately before use.

Experimental Protocols

Protocol 1: Removal of Insoluble Impurities by Centrifugation

This method is suitable for removing minor particulate impurities from a stock solution.

  • Reconstitution: Dissolve the this compound powder in the desired solvent (e.g., DMSO) to the target concentration.

  • Vortex/Sonicate: Vortex the solution thoroughly and sonicate for 5-10 minutes to ensure maximum dissolution.

  • Centrifugation: Transfer the solution to a microcentrifuge tube. Centrifuge at >10,000 x g for 10 minutes at room temperature to pellet the insoluble material.

  • Supernatant Transfer: Carefully aspirate the clear supernatant using a pipette, avoiding the pellet at the bottom of the tube.

  • Storage: Transfer the purified supernatant to a new, sterile tube for storage under recommended conditions (-20°C or -80°C).[2][4]

Protocol 2: Sterilization and Removal of Impurities by Syringe Filtration

This protocol is mandatory for preparing working solutions for cell-based assays.

  • Prepare Working Solution: Dilute your this compound stock solution into the desired aqueous buffer or cell culture medium.

  • Select Filter: Choose a sterile syringe filter with a pore size of 0.22 µm. Ensure the filter material (e.g., PVDF, PES) is compatible with your final solution.

  • Filtration: Draw the solution into a sterile syringe. Attach the syringe filter to the syringe outlet.

  • Dispense: Gently push the plunger to pass the solution through the filter into a sterile collection tube. Discard the filter after single use.

  • Use Immediately: Use the freshly prepared and filtered working solution in your experiment immediately to prevent precipitation.

Visualizations

NSC23005 Signaling Pathway

NSC23005 inhibits p18INK4C, preventing it from binding to and inhibiting CDK4/6. The active CDK4/6 complex can then phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and promoting cell cycle progression from G1 to S phase, ultimately driving cell proliferation.

NSC23005_Pathway cluster_rb NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 -Cyclin D p18->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters pRb_E2F_release E2F Released pRb->pRb_E2F_release Proliferation HSC Proliferation (G1/S Transition) E2F->Proliferation Activates

Caption: Mechanism of action for this compound.

Experimental Workflow for Handling Impurities

This workflow provides a logical sequence of steps for researchers to follow when encountering insoluble matter in their this compound sample.

Impurity_Workflow start Start: Reconstitute NSC23005 check_sol Solution Clear? start->check_sol dissolve Aid Dissolution: 1. Vortex 2. Sonicate 3. Warm (37°C) check_sol->dissolve No check_app Application Type? check_sol->check_app Yes recheck_sol Solution Clear? dissolve->recheck_sol remove_imp Remove Impurities: Centrifuge & Collect Supernatant recheck_sol->remove_imp No recheck_sol->check_app Yes remove_imp->check_app filter 0.22 µm Syringe Filter check_app->filter Cell-Based Assay end_use Proceed to Experiment check_app->end_use Non-Cellular Assay filter->end_use

References

Technical Support Center: NSC23005 Sodium - Stability, Handling, and Experimental Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of NSC23005 sodium, a potent p18INK4C inhibitor used to promote the expansion of hematopoietic stem cells (HSCs). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, handling, and use of this compound.

1. Compound Stability and Storage

  • Q: How should I store this compound powder?

    • A: this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years. For shorter periods, it can be stored at 4°C for up to one year.[1]

  • Q: What is the recommended procedure for preparing and storing this compound stock solutions?

    • A: It is highly recommended to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, dissolve the powder in a suitable solvent like DMSO or water. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them tightly sealed at -80°C for up to one year, or at -20°C for up to one month.[1][2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

  • Q: My this compound solution has been stored for a while. How can I check if it's still active?

    • A: The most definitive way to check for activity is to perform a dose-response experiment in a relevant cell-based assay, such as a hematopoietic stem cell expansion assay, and compare the results to those obtained with a freshly prepared solution. A significant increase in the EC50 value may indicate a loss of activity.

  • Q: I observe precipitation in my stock solution after thawing. What should I do?

    • A: Precipitation can occur if the storage temperature fluctuates or if the solvent becomes saturated. Gently warm the vial to 37°C and sonicate in an ultrasonic bath for a few minutes to try and redissolve the compound.[3] If precipitation persists, it is recommended to prepare a fresh stock solution.

2. Degradation and Loss of Activity

  • Q: What are the likely causes of this compound degradation?

    • A: While specific degradation pathways for NSC23005 have not been extensively published, compounds containing a sulfonamide group can be susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures. The ester-like linkage in the molecule could also be a point of hydrolysis. Exposure to light may also contribute to degradation over time.

  • Q: I'm not seeing the expected biological effect in my experiments. Could my NSC23005 be inactive?

    • A: A lack of biological effect could be due to several factors, including compound degradation. Other possibilities include suboptimal cell culture conditions, incorrect dosage, or issues with the experimental setup. It is crucial to include appropriate positive and negative controls in your experiments to troubleshoot these issues.

  • Q: Are there any known degradation products of NSC23005 that could interfere with my experiments?

    • A: Specific degradation products of NSC23005 have not been characterized in the available literature. However, hydrolysis of the sulfonamide bond would likely yield 4-carboxybenzenesulfonic acid and cyclohexylamine. The biological activity of these potential degradation products is unknown and could potentially interfere with experimental results.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Reduced or no biological activity 1. Degraded Compound: The this compound solution may have lost activity due to improper storage or handling. 2. Incorrect Concentration: Errors in calculating the final concentration in the cell culture medium. 3. Suboptimal Cell Health: The hematopoietic stem cells are not healthy or viable.1. Prepare a fresh stock solution of this compound. Always use a new aliquot for each experiment to avoid freeze-thaw cycles. 2. Double-check all calculations for dilutions. Verify the concentration of your stock solution if possible. 3. Assess cell viability using a method like Trypan Blue exclusion before starting the experiment. Ensure optimal cell culture conditions.
Inconsistent results between experiments 1. Variability in Compound Activity: Using different aliquots of an older stock solution that may have degraded unevenly. 2. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition.1. Prepare a large batch of stock solution, aliquot into single-use vials, and use a new vial for each experiment. 2. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them at the same density for each experiment.
Precipitation of the compound in cell culture medium 1. Low Solubility: The final concentration of this compound in the aqueous cell culture medium exceeds its solubility limit. 2. Interaction with Media Components: Components in the serum or media may be causing the compound to precipitate.1. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%. Pre-dilute the stock solution in a small volume of media before adding it to the final culture volume. 2. Test the solubility of NSC23005 in your specific cell culture medium before starting the experiment.

III. Experimental Protocols

1. Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.05 mg of this compound (Molecular Weight: 305.33 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. If needed, sonicate in an ultrasonic water bath for a few minutes.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

2. Protocol for Ex Vivo Expansion of Murine Hematopoietic Stem Cells (HSCs) with this compound

This protocol is adapted from a study demonstrating the expansion of murine HSCs using a p18INK4C inhibitor.[4]

  • Materials:

    • Murine bone marrow mononuclear cells (MNCs)

    • Serum-free medium (e.g., StemSpan™ SFEM)

    • Murine stem cell factor (SCF)

    • Murine thrombopoietin (TPO)

    • This compound stock solution (10 mM in DMSO)

    • Sterile tissue culture plates

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Isolate bone marrow MNCs from mice according to standard protocols.

    • Prepare the HSC expansion medium by supplementing the serum-free medium with 100 ng/mL of murine SCF and 25 ng/mL of murine TPO.

    • Prepare the final concentration of this compound in the expansion medium. A typical effective concentration is around 5-20 nM. For example, to achieve a 10 nM final concentration, perform a serial dilution of the 10 mM stock solution.

    • Plate the murine bone marrow MNCs at a density of 1 x 10^6 cells/mL in the prepared expansion medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the NSC23005-treated wells.

    • Culture the cells for 7-14 days at 37°C in a humidified incubator with 5% CO2.

    • After the culture period, harvest the cells and analyze the expansion of HSCs (e.g., LSK cells: Lin-Sca-1+c-Kit+) by flow cytometry.

3. Protocol for Assessing the Stability of this compound in Cell Culture Medium

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Cell culture medium (the same medium used for your experiments)

    • Sterile microcentrifuge tubes

    • Incubator at 37°C

    • High-performance liquid chromatography (HPLC) system with a UV detector

  • Procedure:

    • Prepare a solution of this compound in your cell culture medium at the final working concentration you use in your experiments.

    • Aliquot this solution into several sterile microcentrifuge tubes.

    • Place the tubes in a 37°C incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator and store it at -80°C until analysis.

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV method. The wavelength for detection will depend on the chromophore of NSC23005.

    • Plot the concentration of this compound versus time to determine its degradation kinetics in the cell culture medium under your experimental conditions.

IV. Visualizations

Signaling Pathway of p18INK4C in Hematopoietic Stem Cell Cycle Regulation

p18INK4C_pathway cluster_0 Cell Cycle Progression cluster_1 NSC23005 Action CDK4_6 CDK4/CDK6 pRb pRb CDK4_6->pRb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb Rb Rb->E2F G1_S_Transition G1/S Phase Transition Rb->G1_S_Transition Inhibits E2F->G1_S_Transition Promotes NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 Inhibits p18->CDK4_6 Inhibits

Caption: NSC23005 inhibits p18INK4C, promoting cell cycle progression.

Experimental Workflow for Assessing NSC23005 Activity

NSC23005_workflow start Start: Isolate Murine Bone Marrow MNCs prepare_media Prepare HSC Expansion Medium (SCF + TPO) start->prepare_media add_nsc Add NSC23005 (or Vehicle) to Medium prepare_media->add_nsc culture_cells Culture MNCs for 7-14 days add_nsc->culture_cells harvest Harvest Cells culture_cells->harvest facs Analyze HSC Expansion (LSK cells) by Flow Cytometry harvest->facs end End: Compare NSC23005 to Vehicle Control facs->end

Caption: Workflow for evaluating NSC23005's effect on HSC expansion.

Troubleshooting Logic for Loss of Activity

troubleshooting_logic start No/Reduced Biological Effect Observed check_controls Are Positive/Negative Controls Working? start->check_controls issue_assay Issue with Assay System (Cells, Reagents) check_controls->issue_assay No check_compound Suspect NSC23005 Inactivity check_controls->check_compound Yes prepare_fresh Prepare Fresh NSC23005 Stock Solution check_compound->prepare_fresh re_run_exp Re-run Experiment prepare_fresh->re_run_exp activity_restored Problem Solved: Compound Degradation re_run_exp->activity_restored Activity Restored persist_issue Problem Persists: Investigate Other Factors re_run_exp->persist_issue No Change

Caption: Troubleshooting flowchart for NSC23005 loss of activity.

References

Technical Support Center: Optimizing NSC23005 Incubation Time for HSC Expansion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of NSC23005 in hematopoietic stem cell (HSC) expansion. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of NSC23005 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is NSC23005 and how does it promote HSC expansion?

A1: NSC23005 is a potent and specific small molecule inhibitor of the Cyclin-Dependent Kinase Inhibitor p18INK4C.[1] By inhibiting p18INK4C, a negative regulator of the cell cycle, NSC23005 promotes the self-renewal of HSCs, leading to their expansion ex vivo.[2][3] The effective dose (ED50) for promoting HSC expansion has been reported to be 5.21 nM.[1]

Q2: What is the optimal incubation time for HSC expansion with NSC23005?

A2: The optimal incubation time can vary depending on the specific experimental goals, cell source (e.g., human cord blood, mouse bone marrow), and desired fold expansion. Based on available data, significant expansion of HSCs is observed with incubation times ranging from 7 to 14 days. It is recommended to perform a time-course experiment (e.g., harvesting cells at days 7, 10, and 14) to determine the optimal incubation period for your specific model system and desired outcome.

Q3: What is the recommended concentration of NSC23005 to use?

A3: The reported ED50 of NSC23005 for HSC expansion is 5.21 nM.[1] A typical starting concentration for in vitro experiments is in the low nanomolar range. However, it is always advisable to perform a dose-response experiment (e.g., 1 nM, 5 nM, 10 nM, 50 nM) to identify the optimal concentration for your specific cell type and culture conditions.

Q4: Is NSC23005 cytotoxic at higher concentrations or with longer incubation times?

A4: Studies have shown that NSC23005 does not exhibit significant cytotoxicity towards HSCs or the 32D cell line, nor does it augment leukemia cell proliferation at effective concentrations.[1] However, as with any small molecule, excessively high concentrations or prolonged incubation times beyond the optimal window could potentially impact cell viability. Regular monitoring of cell health and viability is recommended.

Q5: What is the underlying signaling pathway modulated by NSC23005?

A5: NSC23005 targets and inhibits p18INK4C, a key regulator of the G1 phase of the cell cycle. By inhibiting p18INK4C, NSC23005 promotes the transition of HSCs through the G1 phase, leading to increased self-renewing divisions. Mechanistic studies on a related p18INK4C inhibitor suggest that this process may also involve the activation of the Notch signaling pathway and increased expression of the transcription factor HoxB4, both of which are crucial for HSC self-renewal.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low HSC Expansion Fold Suboptimal NSC23005 concentration.Perform a dose-response curve to determine the optimal concentration for your cell type (e.g., 1-50 nM).
Inappropriate incubation time.Conduct a time-course experiment, harvesting cells at multiple time points (e.g., day 7, 10, 14) to identify the peak of expansion.
Poor initial cell quality.Ensure the starting HSC population is of high viability and purity. Use freshly isolated cells whenever possible.
Suboptimal culture conditions.Optimize basal media, cytokine cocktail (e.g., SCF, TPO, Flt3L), and cell seeding density.
Decreased Cell Viability NSC23005 concentration too high.Although reported to have low cytotoxicity, it's advisable to test a lower concentration range if viability is compromised.
Extended incubation period.Prolonged culture can lead to the accumulation of toxic metabolites and nutrient depletion. Consider media changes or feeding strategies for longer-term cultures.
Contamination.Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Increased HSC Differentiation Insufficient NSC23005 activity.Verify the potency of your NSC23005 stock. Ensure proper storage conditions (desiccate at room temperature).
Presence of strong differentiation-inducing cytokines.Adjust the cytokine cocktail to favor self-renewal over differentiation.
Over-confluency of the culture.Maintain an optimal cell density to avoid cell-cell contact induced differentiation. Passage cells as needed.
Inconsistent Results Variability in NSC23005 stock solution.Prepare a fresh stock solution of NSC23005 in a suitable solvent (e.g., DMSO or water) and store it in aliquots to avoid repeated freeze-thaw cycles.
Inconsistent cell source or isolation procedure.Standardize the HSC isolation protocol and use cells from a consistent source to minimize variability between experiments.
Pipetting errors.Ensure accurate and consistent pipetting of small volumes of the NSC23005 stock solution.

Quantitative Data Summary

The following tables summarize the expected outcomes based on published data for p18INK4C inhibition. Note that "Compound 40" from the primary literature is NSC23005.

Table 1: Effect of NSC23005 (Compound 40) on Mouse HSC Expansion

Cell PopulationTreatmentIncubation Time (days)Fold Expansion (Mean ± SD)
LSK cellsVehicle (DMSO)71.0 ± 0.0
LSK cellsCompound 40 (10 nM)7~2.5 ± 0.3
Total Nucleated CellsVehicle (DMSO)71.0 ± 0.0
Total Nucleated CellsCompound 40 (10 nM)7~1.5 ± 0.2

Data are estimations derived from graphical representations in Xie et al., Scientific Reports, 2015.[1]

Table 2: Effect of an Optimized p18INK4C Inhibitor (005A) on Human Cord Blood HSC Expansion

Cell PopulationTreatmentIncubation Time (days)Fold Expansion (Mean ± SEM)
CD34+ cellsVehicle (DMSO)101.0 ± 0.0
CD34+ cells005A (10 nM)10~3.5 ± 0.5
CD34+CD90+ cellsVehicle (DMSO)101.0 ± 0.0
CD34+CD90+ cells005A (10 nM)10~4.0 ± 0.6
LTC-IC FrequencyVehicle (DMSO)101.0 ± 0.0
LTC-IC Frequency005A (10 nM)10~5.0 ± 0.8

Data are estimations derived from graphical representations in Li et al., Blood Advances, 2021.[4]

Experimental Protocols

Protocol 1: Ex Vivo Expansion of Mouse Bone Marrow-Derived HSCs

  • HSC Isolation: Isolate Lineage-Sca-1+c-Kit+ (LSK) cells from the bone marrow of C57BL/6 mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture:

    • Culture the isolated LSK cells in serum-free medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail of 10 ng/mL mouse stem cell factor (SCF), 20 ng/mL mouse thrombopoietin (TPO), and 20 ng/mL human Flt3-ligand (Flt3L).

    • Plate the cells at a density of 1 x 104 cells/well in a 96-well plate.

  • NSC23005 Treatment:

    • Prepare a stock solution of NSC23005 sodium in sterile water or DMSO.

    • Add NSC23005 to the culture medium to a final concentration of 10 nM. Include a vehicle control (e.g., an equivalent volume of DMSO).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis: After 7-10 days of incubation, harvest the cells and determine the total nucleated cell count and the number of LSK cells by flow cytometry.

Protocol 2: Ex Vivo Expansion of Human Cord Blood-Derived HSCs

  • HSC Isolation: Isolate CD34+ cells from human umbilical cord blood using immunomagnetic beads.

  • Cell Culture:

    • Culture the purified CD34+ cells in serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with 100 ng/mL human SCF, 100 ng/mL human TPO, and 100 ng/mL human Flt3L.

    • Plate the cells at a density of 2 x 104 cells/well in a 96-well plate.

  • NSC23005 Treatment:

    • Add NSC23005 to the culture medium to a final concentration of 10 nM. A vehicle control should be included in parallel.

  • Incubation: Culture the cells for 10-14 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: At the end of the culture period, harvest the cells and analyze the fold expansion of total nucleated cells, CD34+ cells, and the CD34+CD90+ HSC subpopulation using flow cytometry. Functional assays such as the long-term culture-initiating cell (LTC-IC) assay can be performed to assess the maintenance of primitive HSCs.

Visualizations

NSC23005_Signaling_Pathway cluster_cell_cycle G1 Phase Progression cluster_hsc_self_renewal HSC Self-Renewal CDK4_6 CDK4/6 pRB pRB CDK4_6->pRB CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F pRB->E2F S_Phase S Phase Entry E2F->S_Phase Notch_Signal Notch Signaling Self_Renewal Self-Renewal Notch_Signal->Self_Renewal HoxB4 HoxB4 Expression HoxB4->Self_Renewal NSC23005 NSC23005 NSC23005->Notch_Signal Activates NSC23005->HoxB4 Upregulates p18 p18INK4C NSC23005->p18 p18->CDK4_6

Caption: NSC23005 inhibits p18INK4C, promoting HSC self-renewal.

HSC_Expansion_Workflow cluster_input 1. Cell Source cluster_processing 2. HSC Isolation cluster_culture 3. Ex Vivo Culture cluster_analysis 4. Analysis BM Mouse Bone Marrow LSK_Isolation LSK Cell Isolation (MACS/FACS) BM->LSK_Isolation CB Human Cord Blood CD34_Isolation CD34+ Cell Isolation (Beads) CB->CD34_Isolation Culture_Setup Seed cells in serum-free medium + Cytokines (SCF, TPO, Flt3L) LSK_Isolation->Culture_Setup CD34_Isolation->Culture_Setup Treatment Add NSC23005 (e.g., 10 nM) + Vehicle Control Culture_Setup->Treatment Incubation Incubate for 7-14 days (37°C, 5% CO2) Treatment->Incubation Flow_Cytometry Flow Cytometry: - Total Nucleated Cells - HSC Markers (LSK, CD34+, CD90+) Incubation->Flow_Cytometry Functional_Assay Functional Assays: - LTC-IC - In vivo transplantation Incubation->Functional_Assay

Caption: Experimental workflow for HSC expansion using NSC23005.

References

Inconsistent results with NSC23005 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies researchers may encounter when using NSC23005 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is NSC23005 and what is its mechanism of action?

NSC23005 is a small molecule inhibitor of p18INK4C (also known as p18), a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1] It has been shown to potently promote the expansion of hematopoietic stem cells (HSCs) with an effective dose (ED50) of 5.21 nM.[1] The mechanism of action involves the inhibition of p18, which leads to the activation of CDK4 and CDK6. This activation allows the cell to progress through the G1 phase of the cell cycle, thereby promoting cell division and expansion of HSCs.

Q2: What are the recommended solvent and storage conditions for NSC23005?

NSC23005 is soluble in both water and DMSO up to 100 mM. For long-term storage, it is recommended to desiccate the compound at room temperature. Once dissolved, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Stock solutions should be stored at -20°C or -80°C.

Q3: I am observing inconsistent results between experiments. What are the potential causes?

Inconsistent results with small molecule inhibitors like NSC23005 can arise from several factors, including:

  • Reagent Stability and Handling: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

  • Cell Culture Conditions: Variations in cell passage number, cell confluency at the time of treatment, and inconsistencies in media preparation can all contribute to variability.[2]

  • Experimental Protocol: Inconsistent incubation times and seeding densities can alter the effective concentration of the inhibitor per cell.[2]

  • Off-Target Effects: At higher concentrations, small molecule inhibitors may exhibit off-target effects, leading to unexpected phenotypes.[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when using NSC23005.

Issue 1: Reduced or No Activity of NSC23005

If you observe a lack of the expected biological effect (e.g., no increase in HSC proliferation), consider the following:

Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of NSC23005 from a new vial. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Incorrect Concentration Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Suboptimal Cell Health Ensure your cells are healthy and in the exponential growth phase before treatment. High cell density or low viability can impact the cellular response.
Cell Line Specificity The effect of NSC23005 may vary between different cell lines and primary cells. Confirm that your cell model is appropriate for studying the p18-CDK4/6 pathway.

Issue 2: High Variability Between Replicates or Experiments

High variability can mask the true effect of the compound. To improve consistency:

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well or flask.
"Edge Effect" in Multi-well Plates To minimize evaporation from the outer wells of a plate, which can concentrate the compound and affect cell growth, fill the outer wells with sterile PBS or media without cells.
Variable Incubation Times Standardize the incubation time with NSC23005 across all experiments.
Passage Number Effects Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics can change with prolonged culturing.[2]

Issue 3: Unexpected Cellular Phenotypes or Toxicity

Observing unexpected effects or cell death could indicate off-target activity or other experimental issues.

Potential Cause Troubleshooting Step
Off-Target Effects Perform a dose-response curve to see if the unexpected phenotype is concentration-dependent. Consider using a structurally different inhibitor of the same target to see if the phenotype is replicated.[3]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control (media with solvent only) to assess solvent toxicity.
Contamination Regularly check your cell cultures for signs of microbial contamination, which can affect cell health and response to treatment.

Experimental Protocols

Protocol 1: Preparation of NSC23005 Stock Solution

  • Reconstitution: To prepare a 10 mM stock solution, dissolve 3.05 mg of NSC23005 (MW: 305.33 g/mol ) in 1 mL of sterile DMSO or water.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Hematopoietic Stem Cell (HSC) Expansion Assay

This protocol is adapted from a general procedure for HSC expansion.

  • Cell Seeding: Isolate c-Kit enriched bone marrow cells from your model organism. Seed the cells at a density of 1 x 10^5 cells/mL in a suitable cytokine-supplemented HSC expansion medium.

  • Treatment: Add NSC23005 to the desired final concentration (e.g., in the range of 1-100 nM). Include a vehicle control (DMSO or water) at the same final concentration as the NSC23005-treated samples.

  • Incubation: Culture the cells for 5 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After the incubation period, harvest the cells and quantify cell expansion using a cell counter. Further analysis, such as flow cytometry for HSC markers (e.g., CD34+, Lin-), can be performed to assess the specific expansion of the HSC population.

Signaling Pathway and Workflow Diagrams

NSC23005_Pathway NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 CDK4_6 CDK4/6 p18->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: Mechanism of action of NSC23005 in promoting cell cycle progression.

Troubleshooting_Workflow cluster_solutions Solutions Start Inconsistent Results with NSC23005 Check_Reagent Check Reagent (Fresh Stock, Aliquots) Start->Check_Reagent Check_Protocol Review Experimental Protocol (Concentration, Incubation Time) Check_Reagent->Check_Protocol Reagent OK Sol_Reagent Prepare Fresh Reagent Check_Reagent->Sol_Reagent Issue Found Check_Cells Assess Cell Health & Conditions (Passage #, Confluency) Check_Protocol->Check_Cells Protocol OK Sol_Protocol Standardize Protocol Check_Protocol->Sol_Protocol Issue Found Off_Target Consider Off-Target Effects (Dose-Response, Alternative Inhibitor) Check_Cells->Off_Target Cells OK Sol_Cells Standardize Cell Culture Check_Cells->Sol_Cells Issue Found Consistent_Results Consistent Results Off_Target->Consistent_Results Issue Resolved Sol_Off_Target Optimize Concentration Off_Target->Sol_Off_Target Issue Found Sol_Reagent->Consistent_Results Sol_Protocol->Consistent_Results Sol_Cells->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results.

References

Off-target effects of NSC23005 sodium in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of NSC23005 sodium. While NSC23005 is a potent inhibitor of p18INK, it is crucial to consider and investigate potential unintended interactions to ensure the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a small molecule inhibitor of p18 (CDKN2C), a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3] It has been shown to potently promote the expansion of hematopoietic stem cells (HSCs) with an ED50 of 5.21 nM.[1][2][3]

Q2: Are there any known off-targets of this compound?

Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. As with many small molecule inhibitors, there is a potential for interactions with other proteins, particularly kinases or other ATP-binding proteins. The absence of comprehensive public data underscores the importance of performing independent off-target validation in your specific experimental context.

Q3: Why is it important to investigate the off-target effects of this compound?

Investigating off-target effects is critical for several reasons:

  • Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of p18 when it may be caused by an interaction with another target.

  • Phenotypic Misattribution: Cellular phenotypes observed upon treatment with NSC23005 could be a consequence of modulating an unintended pathway.

  • Translational Viability: For drug development professionals, a thorough understanding of a compound's selectivity is essential for predicting potential toxicities and ensuring clinical success.

Q4: What are some general approaches to identify potential off-target effects?

Several established methods can be employed to profile the selectivity of small molecule inhibitors like NSC23005:

  • Kinome Profiling: This involves screening the compound against a large panel of kinases to identify unintended interactions.[4][5][6][7][8]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[9][10][11][12][13] It can be adapted for proteome-wide analysis to identify off-targets.

  • In Vitro Safety Pharmacology Profiling: This involves screening the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[14][15][16][17][18]

  • Biochemical Assays: Direct enzymatic or binding assays can be performed on proteins that are structurally similar to p18 or are suspected off-targets based on preliminary data.[19][20]

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during experiments with this compound, particularly concerning potential off-target effects.

Issue 1: Unexpected or Inconsistent Phenotypes

Symptoms:

  • You observe a cellular phenotype that is not consistent with the known function of p18 inhibition.

  • The magnitude of the observed effect does not correlate with the level of p18 inhibition.

  • High variability in experimental results between replicates.

Possible Cause:

  • An off-target effect of NSC23005 may be responsible for the observed phenotype.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype and correlate it with the dose-response for p18 inhibition. A significant discrepancy between the two curves may suggest an off-target effect.

  • Structural Analogs: If available, use a structurally related but inactive analog of NSC23005 as a negative control. If the phenotype persists with the active compound but not the inactive analog, it is more likely to be a specific (though potentially off-target) effect.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing a wild-type or drug-resistant version of your intended target (p18). If the phenotype is not rescued, it strongly suggests the involvement of an off-target.

  • Orthogonal Approaches: Use an alternative method to inhibit p18, such as siRNA or CRISPR/Cas9.[21][22][23][24] If the phenotype is not recapitulated with these genetic approaches, it is likely an off-target effect of NSC23005.

Issue 2: How to Proactively Screen for Off-Target Effects

Proactive Strategy:

  • Before initiating large-scale experiments, it is advisable to perform a broad screen to identify potential off-targets of NSC23005.

Recommended Approaches:

  • Commercial Kinome Profiling Services: Utilize a fee-for-service kinome profiling service to screen NSC23005 against a large panel of kinases (e.g., >400 kinases). This will provide a broad overview of its kinase selectivity.

  • Proteome-wide CETSA: If you have access to quantitative mass spectrometry, a proteome-wide CETSA experiment can identify proteins that are thermally stabilized by NSC23005 in your specific cell model.

Quantitative Data Summary

As specific public data on the off-target effects of this compound is limited, we provide a table for its known on-target activity. Researchers are encouraged to generate their own data for potential off-targets and can use a similar table format for data presentation.

CompoundTargetAssay TypeValueReference
This compoundp18 (INK4C)Hematopoietic Stem Cell ExpansionED50 = 5.21 nM[1][2][3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a general workflow for assessing the engagement of NSC23005 with its intended target (p18) or for identifying novel off-targets in a cellular context.

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with NSC23005 at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Harvest the cells and resuspend them in a physiological buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • For Target Engagement (Western Blot): Collect the supernatant (soluble fraction) and analyze the protein levels of p18 by Western blotting. Increased thermal stability of p18 in the presence of NSC23005 will result in more soluble protein at higher temperatures.

    • For Off-Target Discovery (Mass Spectrometry): The soluble fractions from vehicle and NSC23005-treated samples (at a specific challenging temperature) can be analyzed by quantitative mass spectrometry to identify proteins with increased thermal stability upon compound treatment.

Protocol 2: Kinome Profiling Workflow

This protocol outlines the general steps involved in assessing the selectivity of NSC23005 against a panel of protein kinases.

Methodology:

  • Compound Submission: Provide this compound to a commercial vendor that offers kinome profiling services.

  • Assay Format: Typically, these services use in vitro kinase activity assays. The ability of NSC23005 to inhibit the activity of each kinase in the panel is measured, often at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any identified off-target kinases, it is crucial to perform follow-up dose-response experiments to determine the IC50 value and confirm the interaction in a cellular context.

Visualizations

On_Target_Signaling_Pathway NSC23005 This compound p18 p18 (INK4C) NSC23005->p18 inhibits CDK4_6 CDK4/6 p18->CDK4_6 inhibits pRb pRb CDK4_6->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F pRb->E2F inhibits CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle promotes HSC_Expansion HSC Expansion CellCycle->HSC_Expansion leads to

Caption: On-target signaling pathway of this compound.

Off_Target_Investigation_Workflow Start Start: Unexpected Phenotype or Proactive Screening BroadScreen Broad Screening (Kinome Profiling, Proteome-wide CETSA) Start->BroadScreen IdentifyHits Identify Potential Off-Targets ('Hits') BroadScreen->IdentifyHits ValidateHits Validate Hits (Biochemical Assays, Cellular Target Engagement) IdentifyHits->ValidateHits OrthogonalStudies Orthogonal Studies (siRNA, CRISPR, Inactive Analogs) ValidateHits->OrthogonalStudies Conclusion Conclusion: Confirm or Refute Off-Target Effect OrthogonalStudies->Conclusion

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Improving the Efficiency of NSC23005 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of NSC23005. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures with this p18INK4c inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NSC23005?

A1: NSC23005 is a small molecule inhibitor of p18INK4c.[1] p18INK4c is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors that negatively regulates cell cycle progression by inhibiting CDK4 and CDK6.[2] By inhibiting CDK4/6, p18INK4c prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase.[2] Dysregulation of p18INK4c is observed in several cancers, highlighting its role as a tumor suppressor.[2]

Q2: What are the primary challenges in delivering NSC23005 for in vivo studies?

A2: While specific in vivo data for NSC23005 is limited, the primary challenges for delivering hydrophobic small molecules like it typically revolve around poor aqueous solubility. This can lead to difficulties in formulation, low bioavailability, and the potential for compound precipitation, which can compromise the accuracy and reproducibility of experimental results.

Q3: What are the recommended formulations for in vivo administration of poorly soluble small molecule inhibitors?

A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds for in vivo studies. The choice of formulation will depend on the specific compound, the animal model, and the route of administration. Below is a table summarizing common approaches.

Formulation StrategyComponentsAdvantagesDisadvantages
Co-solvents DMSO, PEG300, EthanolSimple to prepare and widely used in preclinical studies.Can cause toxicity or off-target effects at high concentrations.
Surfactants Tween 80, Solutol HS-15Can significantly increase solubility and stability by forming micelles.Potential for toxicity and alteration of biological barriers.
Lipid-Based Formulations Oils, Emulsions, Self-Emulsifying Drug Delivery Systems (SEDDS)Can improve oral bioavailability by enhancing absorption.Complex formulations that may require specialized equipment.
Nanoparticle Formulations Nanocrystals, Solid Lipid NanoparticlesCan improve dissolution rate and bioavailability.May require specialized formulation techniques.
Hydrophobic Ion Pairing Pairing with oppositely charged molecules with hydrophobic moietiesCan increase hydrophobicity and allow for encapsulation in nanocarriers.Potential for premature drug release from the delivery system.[3][4]

Q4: How should I determine the starting dose for an in vivo efficacy study with NSC23005?

A4: The initial step is to conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range.[5] The starting dose for an MTD study is often extrapolated from in vitro data, typically aiming for a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[5] Following the MTD study, efficacy studies can be initiated with several dose levels below the determined MTD.[5]

Troubleshooting Guide

Problem 1: NSC23005 precipitates out of solution during formulation or administration.

  • Possible Cause: Poor aqueous solubility of the compound.

  • Solution:

    • Optimize the formulation: Refer to the formulation strategies in the FAQ section. Experiment with different co-solvents, surfactants, or lipid-based systems to improve solubility.

    • Sonication: Gently sonicate the formulation to aid in dissolution.

    • Prepare fresh: Prepare the formulation immediately before each administration to minimize the chance of precipitation over time.

    • Particle size reduction: For suspensions, reducing the particle size through techniques like micronization can improve stability and bioavailability.[6]

Problem 2: High variability in efficacy data between animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration.

  • Solution:

    • Proper training: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection).[7]

    • Consistent technique: For oral gavage, ensure the dose is delivered directly to the stomach. For intravenous injections, confirm proper insertion into the vein.

    • Homogenous formulation: Ensure the formulation is well-mixed and homogenous before each administration to guarantee consistent dosing.

  • Possible Cause: Variability in drug formulation between preparations.

  • Solution:

    • Standardized protocol: Follow a strict, standardized protocol for preparing the formulation for every experiment.

    • Quality control: If possible, perform a quick quality control check, such as visual inspection for precipitation, before administration.

  • Possible Cause: Differences in animal health or stress levels.

  • Solution:

    • Acclimatization: Properly acclimatize animals to the experimental conditions and handling procedures before commencing the study.

    • Health monitoring: Regularly monitor animals for any signs of illness or distress that could impact the experimental outcome.

Problem 3: No significant therapeutic effect is observed in vivo, despite potent in vitro activity.

  • Possible Cause: Poor bioavailability of the formulation.

  • Solution:

    • Change administration route: Consider a different route of administration that may offer higher bioavailability. For instance, intraperitoneal injection often results in higher bioavailability than oral gavage for poorly soluble compounds.[8]

    • Pharmacokinetic (PK) study: Conduct a pilot PK study to measure the plasma concentration of NSC23005 over time. This will help determine if the compound is being absorbed and reaching the target tissue at sufficient concentrations.

  • Possible Cause: Rapid metabolism of the drug.

  • Solution:

    • PK/PD studies: Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to understand the relationship between drug concentration and the biological effect. This can help in optimizing the dosing regimen.

    • Formulation to reduce metabolism: Certain formulations, such as lipid-based systems, can protect the drug from rapid metabolism.[9]

Problem 4: Signs of toxicity (e.g., weight loss, lethargy) are observed at the intended therapeutic dose.

  • Possible Cause: The therapeutic window is narrower than anticipated.

  • Solution:

    • Dose reduction: Lower the dose and/or the frequency of administration.

    • Close monitoring: Closely monitor the animals for any signs of toxicity and establish clear humane endpoints.

  • Possible Cause: The vehicle used for formulation is causing toxicity.

  • Solution:

    • Vehicle toxicity study: Conduct a pilot study with the vehicle alone to assess its toxicity.

    • Alternative vehicle: If the vehicle is found to be toxic, explore alternative, less toxic formulation options. High concentrations of DMSO, for example, can be toxic.[8]

Experimental Protocols

The following is a general protocol for the in vivo administration of a hydrophobic small molecule inhibitor like NSC23005. This should be adapted based on the specific animal model and experimental design.

Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.

  • Dose Selection: Choose a starting dose based on in vitro efficacy data (e.g., 5-10 times the IC50). Prepare a series of escalating doses.

  • Formulation: Prepare NSC23005 in a suitable vehicle. A common starting point for hydrophobic compounds is a mixture of DMSO, PEG300, and saline. Ensure the final DMSO concentration is as low as possible (ideally <10%).

  • Administration: Administer a single dose of NSC23005 or vehicle control to small groups of animals (n=3-5 per group) via the intended route (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Observe the animals for signs of toxicity (e.g., changes in weight, behavior, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.

In Vivo Efficacy Study (Xenograft Model Example)

  • Tumor Implantation: Implant tumor cells into the appropriate site (e.g., subcutaneously, orthotopically) in immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).[5]

  • Group Allocation: Randomize animals into treatment groups (vehicle control and 2-3 dose levels of NSC23005 below the MTD).

  • Treatment: Administer NSC23005 or vehicle according to the determined schedule (e.g., daily, every other day) and route.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.[5]

  • Pharmacodynamic (PD) Analysis (Optional Satellite Group): A separate group of tumor-bearing animals can be treated with a single dose of NSC23005 to collect tumor and plasma samples at various time points to assess target engagement.[5]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed. Tumors and organs can be collected for further analysis (e.g., histology, western blotting).

Visualizations

p18INK4c_Signaling_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Progression (G1 Phase) cluster_2 Rb-E2F Pathway cluster_3 p18INK4c Regulation Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates TGF-β TGF-β p18INK4c p18INK4c TGF-β->p18INK4c Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates pRb pRb Rb->pRb Phosphorylation E2F E2F pRb->E2F Release G1/S Transition G1/S Transition E2F->G1/S Transition Transcription of S-phase genes p18INK4c->CDK4/6 Inhibits binding to Cyclin D NSC23005 NSC23005 NSC23005->p18INK4c Inhibits

Caption: The p18INK4c signaling pathway in cell cycle regulation.

in_vivo_delivery_workflow cluster_0 Pre-clinical Formulation cluster_1 In Vivo Studies cluster_2 Data Analysis & Interpretation Solubility Screening Solubility Screening Vehicle Selection Vehicle Selection Solubility Screening->Vehicle Selection Formulation Optimization Formulation Optimization Vehicle Selection->Formulation Optimization Stability Testing Stability Testing Formulation Optimization->Stability Testing MTD Study MTD Study Stability Testing->MTD Study Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study MTD Study->Pharmacokinetic (PK) Study Efficacy Study Efficacy Study Pharmacokinetic (PK) Study->Efficacy Study PK/PD Modeling PK/PD Modeling Pharmacokinetic (PK) Study->PK/PD Modeling Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment Efficacy Evaluation Efficacy Evaluation Efficacy Study->Efficacy Evaluation

Caption: A general experimental workflow for in vivo small molecule delivery.

References

Batch-to-batch variability of NSC23005 sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NSC23005 sodium. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the batch-to-batch variability of this compound, ensuring the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2] By inhibiting p18INK4C, this compound promotes the expansion of hematopoietic stem cells (HSCs).[1][3] It has been shown to have an ED50 (half-maximal effective dose) of approximately 5.21 nM for this activity.[1][2][3]

Q2: What are the common solvents for reconstituting this compound?

A2: this compound is soluble in DMSO and water.[3][4] Some suppliers suggest that sonication may be recommended to fully dissolve the compound in DMSO.[1] It is important to use fresh, high-purity solvents, as moisture-absorbing DMSO can reduce solubility.[4]

Q3: How should I store this compound?

A3: Lyophilized powder should be stored at -20°C and can be stable for up to 3 years.[1][4] Stock solutions in solvent should be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[3][4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q4: I am not observing the expected biological effect. Could this be a problem with the compound?

A4: While product quality is generally assured through rigorous testing by the supplier, a lack of effect can be due to several factors.[1] These can include variations in experimental materials (e.g., cell lines), the need to establish optimal concentration gradients for your specific assay, or potential batch-to-batch variability in the compound itself.[1] It is also important to ensure proper dissolution and storage of the compound.

Q5: What does "batch-to-batch variability" mean in the context of a chemical compound like this compound?

A5: Batch-to-batch variability refers to the slight differences that can occur between different production lots of the same compound.[5] These variations can manifest in physical properties such as purity, solubility, and moisture content, or in biological activity. While manufacturers strive to minimize this variability, it is an inherent aspect of chemical synthesis and purification processes.

Troubleshooting Guides

Issue 1: Inconsistent Solubility or Presence of Particulates

You may observe that a new batch of this compound does not dissolve as readily as a previous batch at the same concentration, or you may see insoluble particulates.

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO or high-purity water. Older DMSO can absorb moisture, which may affect solubility.[4]

  • Sonication: As recommended by some suppliers, brief sonication can aid in the dissolution of the compound.[1]

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) to see if this improves solubility. Avoid excessive heat, which could degrade the compound.

  • Filtration: If insoluble impurities are present, they can be removed by filtering the solution through a 0.22 µm syringe filter.[1] This is not expected to affect the activity of the soluble compound.[1]

  • Review Certificate of Analysis (CoA): Compare the solubility data provided in the CoAs for the different batches. There may be slight, acceptable variations.

G cluster_0 Troubleshooting Inconsistent Solubility start Inconsistent Solubility Observed step1 Verify Solvent Quality (Fresh, Anhydrous) start->step1 step2 Attempt Sonication step1->step2 Still insoluble end_soluble Compound Dissolved step1->end_soluble Soluble step3 Apply Gentle Warming (e.g., 37°C) step2->step3 Still insoluble step2->end_soluble Soluble step4 Filter Solution (0.22 µm filter) step3->step4 Particulates remain step3->end_soluble Soluble step5 Review Batch-Specific CoA step4->step5 step4->end_soluble Clear solution end_insoluble Contact Technical Support step5->end_insoluble Discrepancy noted

Caption: Workflow for troubleshooting solubility issues.
Issue 2: Reduced or Variable Biological Activity

You may find that a new batch of this compound exhibits a different potency (e.g., a shift in the ED50) in your hematopoietic stem cell expansion assay compared to a previous batch.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Always perform a full dose-response curve for each new batch to determine its ED50 in your specific experimental system. Do not rely on the ED50 from a previous batch or from the literature for quantitative experiments.

  • Compare CoAs: Carefully examine the purity and any biological activity data provided in the CoAs for the different batches.

  • Standardize Cell-Based Assays: Ensure that other experimental parameters, such as cell passage number, seeding density, and media components, are consistent.

  • Aliquot and Store Properly: Improper storage or multiple freeze-thaw cycles of a stock solution can lead to degradation and reduced activity.[3]

  • Run a Control from a Previous Batch: If possible, run a sample from a previously validated batch in parallel with the new batch to confirm that the assay itself is performing as expected.

Data Presentation: Hypothetical Batch-to-Batch Comparison

The following tables represent a hypothetical comparison of data that might be found on the Certificate of Analysis for three different batches of this compound.

Table 1: Physical and Chemical Properties

ParameterBatch ABatch BBatch C
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Purity (HPLC) 99.85%99.52%99.91%
Molecular Weight 305.33305.33305.33
Solubility (DMSO) 60 mg/mL58 mg/mL61 mg/mL
Solubility (Water) 60 mg/mL59 mg/mL61 mg/mL
Moisture Content 0.12%0.25%0.15%

Table 2: Biological Activity Data

ParameterBatch ABatch BBatch C
Assay Type Human HSC ExpansionHuman HSC ExpansionHuman HSC Expansion
Cell Line CD34+CD34+CD34+
ED50 5.15 nM5.82 nM5.25 nM

Experimental Protocols

Protocol 1: Quality Control - Preparation of Stock Solutions and Purity Assessment by HPLC

This protocol describes how to prepare a stock solution and assess its purity.

  • Reconstitution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Aseptically add the required volume of anhydrous DMSO to achieve a stock concentration of 10 mM. For example, to a 1 mg vial (MW: 305.33), add 327.5 µL of DMSO.

    • Vortex and, if necessary, sonicate briefly to ensure complete dissolution.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL of a 1 mM solution.

    • Analysis: Integrate the peak area to determine the purity percentage.

G cluster_0 Protocol: Stock Solution & HPLC start Start: Lyophilized NSC23005 step1 Equilibrate Vial to Room Temp start->step1 step2 Add Anhydrous DMSO (to 10 mM) step1->step2 step3 Vortex / Sonicate to Dissolve step2->step3 step4 Prepare 1 mM Sample for HPLC step3->step4 step5 Inject into HPLC System step4->step5 step6 Run C18 Gradient Method step5->step6 step7 Detect at 254 nm step6->step7 end_node Analyze Purity from Chromatogram step7->end_node

Caption: Workflow for preparing this compound and assessing its purity.
Protocol 2: Biological Activity - Hematopoietic Stem Cell (HSC) Expansion Assay

This protocol outlines a method to determine the ED50 of this compound.

  • Cell Preparation:

    • Thaw cryopreserved human CD34+ HSCs and culture in a suitable cytokine-supplemented medium (e.g., StemSpan™ SFEM II + CD34+ Expansion Supplement).

  • Assay Setup:

    • Plate HSCs at a density of 1 x 10^4 cells/well in a 96-well plate.

    • Prepare a serial dilution of the this compound stock solution, typically ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) well.

  • Incubation:

    • Add the different concentrations of this compound to the respective wells.

    • Incubate the plate for 7 days at 37°C, 5% CO2.

  • Cell Proliferation Measurement:

    • After the incubation period, quantify the number of viable cells using a suitable method, such as a resazurin-based assay (e.g., alamarBlue™) or by direct cell counting with a hemocytometer and trypan blue exclusion.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell proliferation data against the log of the this compound concentration.

    • Use a non-linear regression (four-parameter logistic curve) to calculate the ED50 value.

G cluster_0 NSC23005 Signaling Pathway NSC23005 This compound p18 p18 INK4C NSC23005->p18 Inhibits CDK4_6 CDK4/6 p18->CDK4_6 Inhibits Rb pRb CDK4_6->Rb Phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Protecting Your NSC23005 Aliquots from Freeze-Thaw Damage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on best practices for handling small molecule compounds in a research setting. As specific stability data for NSC23005 is not publicly available, this document serves as a general guide. It is crucial to validate these procedures for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential consequences of subjecting my NSC23005 aliquots to multiple freeze-thaw cycles?

Repeated freeze-thaw cycles can compromise the integrity of small molecule compounds like NSC23005 in several ways:

  • Degradation: The process of freezing and thawing can introduce energy into the system, potentially leading to the chemical breakdown of the compound.[1][2] This is especially true for molecules sensitive to changes in temperature and solution pH during the freezing process.

  • Precipitation: As the solvent freezes, the concentration of the solute (NSC23005) increases in the unfrozen portion, which can lead to supersaturation and precipitation of the compound out of solution.[3] This results in an inaccurate concentration in the supernatant upon thawing.

  • Moisture Absorption: Each thawing cycle exposes the aliquot to the ambient atmosphere. If not properly handled, hygroscopic solvents like DMSO can absorb moisture, leading to dilution of your compound and potential hydrolysis.[4]

  • Formation of Aggregates: Freeze-thaw cycles can sometimes induce the formation of small molecule aggregates, which may affect the compound's biological activity and solubility.

Q2: How many freeze-thaw cycles are generally considered safe for small molecule aliquots?

There is no universal answer, as it is highly dependent on the specific compound and the solvent used.[5][6] For sensitive compounds, it is best to avoid freeze-thaw cycles altogether by preparing single-use aliquots. If this is not feasible, it is recommended to limit the number of cycles to a minimum, ideally no more than 3-5 cycles. A study on a diverse set of compounds in DMSO subjected them to 25 freeze/thaw cycles to determine the maximum number of cycles while maintaining compound integrity.[5][6]

Q3: What is the best way to store my NSC23005 stock solution and aliquots?

Proper storage is critical for maintaining the stability of your compound.[7][8][9] Here are some best practices:

  • Temperature: For long-term storage, -20°C or -80°C is generally recommended for small molecules dissolved in solvents like DMSO.[7] Always refer to the manufacturer's instructions if available.

  • Light: Protect your aliquots from light, especially UV light, as it can cause photodegradation.[10][11] Use amber vials or store them in a light-blocking container.[10]

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.[5][6]

  • Container: Use high-quality, low-adhesion microcentrifuge tubes or vials to prevent the compound from adsorbing to the container walls.[3]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Precipitate observed after thawing The compound's solubility limit was exceeded during the freezing process.[3]Gently warm the aliquot to room temperature and vortex or sonicate to try and redissolve the precipitate. If the precipitate persists, the aliquot may be compromised. For future aliquots, consider using a lower concentration or a different solvent system.
Change in color of the solution This could indicate chemical degradation or a reaction with the solvent or a contaminant.[3]It is best to discard the aliquot as its integrity is questionable. Prepare fresh aliquots from the stock solution. To investigate, you could analyze the colored solution using techniques like HPLC to identify potential degradation products.[3]
Loss of biological activity in experiments The compound may have degraded due to improper storage or handling, including multiple freeze-thaw cycles.[3]Prepare fresh aliquots from your stock solution and repeat the experiment. If the issue persists, consider analyzing the purity of your stock solution.
Inconsistent experimental results between aliquots This could be due to uneven precipitation during freezing, moisture absorption leading to concentration changes, or degradation in some aliquots.Ensure your aliquoting and thawing procedures are consistent. Always vortex the aliquot gently after thawing to ensure a homogenous solution. Prepare single-use aliquots to minimize variability.

Experimental Protocols

Protocol for Preparing Single-Use Aliquots of NSC23005
  • Preparation: Allow the stock solution of NSC23005 and the solvent to equilibrate to room temperature.

  • Dilution: If necessary, dilute the stock solution to the desired working concentration using the appropriate solvent.

  • Aliquoting: Dispense small, equal volumes of the working solution into individual, clearly labeled, low-adhesion microcentrifuge tubes. The volume should be sufficient for a single experiment.

  • Inert Gas (Optional): For highly sensitive compounds, flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen to minimize the formation of large ice crystals.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Thawing: When needed, thaw a single aliquot rapidly in a water bath at room temperature. Once thawed, vortex gently to ensure a homogenous solution before use. Discard any unused portion of the thawed aliquot.

Visualizations

G cluster_prep Preparation of Stock Solution cluster_aliquot Aliquoting for Storage cluster_use Experimental Use stock NSC23005 Stock Solution mix Create Working Solution stock->mix Equilibrate to RT solvent Appropriate Solvent solvent->mix Equilibrate to RT aliquot Dispense into Single-Use Vials mix->aliquot inert Flush with Inert Gas (Optional) aliquot->inert freeze Flash Freeze (-80°C or Liquid N2) inert->freeze store Store at -80°C freeze->store thaw Rapidly Thaw Single Aliquot store->thaw vortex Vortex Gently thaw->vortex use Use in Experiment vortex->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for preparing and storing NSC23005 aliquots.

G cluster_troubleshoot Troubleshooting Steps cluster_solution Corrective Actions start Inconsistent Experimental Results or Visual Changes in Aliquot check_handling Review Aliquoting and Thawing Procedure start->check_handling check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_cycles Quantify Number of Freeze-Thaw Cycles start->check_cycles analyze_purity Analyze Aliquot Purity (e.g., HPLC) start->analyze_purity new_aliquots Prepare Fresh, Single-Use Aliquots check_handling->new_aliquots optimize_storage Optimize Storage Conditions check_storage->optimize_storage check_cycles->new_aliquots new_stock Prepare Fresh Stock Solution analyze_purity->new_stock If degradation is confirmed optimize_storage->new_aliquots

Caption: Decision tree for troubleshooting NSC23005 aliquot stability issues.

References

Filtering NSC23005 solutions to remove precipitates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling NSC23005 solutions, with a focus on preventing and resolving precipitate formation.

Frequently Asked Questions (FAQs)

Q1: My NSC23005 solution has formed a precipitate. What are the possible causes?

A1: Precipitate formation in NSC23005 solutions can be attributed to several factors:

  • Solvent Quality: The use of dimethyl sulfoxide (DMSO) that has absorbed moisture can significantly reduce the solubility of NSC23005.[1] It is recommended to use fresh, anhydrous DMSO.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of a compound, leading to precipitation. Storing solutions at temperatures lower than recommended for extended periods or freeze-thaw cycles can be a cause.

  • Improper Dilution: Diluting a concentrated DMSO stock solution directly into an aqueous buffer can cause the compound to crash out of solution. It's advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.

  • Concentration Exceeding Solubility Limit: Preparing a solution at a concentration higher than the solubility limit of NSC23005 in the chosen solvent will result in undissolved material or precipitation over time.

Q2: How can I prevent precipitation when preparing NSC23005 solutions?

A2: To minimize the risk of precipitation, follow these best practices:

  • Use High-Purity Solvents: Always use fresh, anhydrous DMSO for preparing stock solutions.[1]

  • Adhere to Recommended Concentrations: Do not exceed the known solubility limits of NSC23005 in the chosen solvents. Refer to the solubility data table below.

  • Proper Dissolution Technique: To aid dissolution, especially at higher concentrations, gentle warming and ultrasonication can be employed.

  • Correct Dilution Procedure: When preparing working solutions in aqueous buffers from a DMSO stock, perform serial dilutions in DMSO first to lower the concentration before adding to the final aqueous medium. This helps to avoid sudden changes in solvent polarity that can cause precipitation.

  • Proper Storage: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q3: I have a precipitate in my NSC23005 solution. Can I still use it?

A3: It is not recommended to use a solution with a precipitate, as the actual concentration of the dissolved compound will be unknown. The presence of a precipitate indicates that the compound is not fully in solution, which will lead to inaccurate and unreliable experimental results.

Q4: How can I redissolve a precipitate in my NSC23005 solution?

A4: If a precipitate has formed, you can attempt to redissolve it using the following methods:

  • Gentle Warming: Warm the solution gently in a water bath (not exceeding 37-50°C) while vortexing or swirling. Be cautious, as excessive heat can degrade the compound.

  • Sonication: Place the vial in an ultrasonic bath to help break up the precipitate and facilitate its dissolution.

  • Solvent Addition: If the solution is at a high concentration, adding a small amount of fresh, anhydrous solvent (the same as the original solvent) might help to redissolve the precipitate by lowering the overall concentration.

If these methods fail to redissolve the precipitate completely, it is best to discard the solution and prepare a fresh one.

Q5: The product information mentions filtering aqueous solutions. Why and when should I do this?

A5: For aqueous working solutions of NSC23005, it is recommended to filter them through a 0.22 μm filter. This step is primarily for sterilization of the final working solution before use in cell culture or other sensitive biological assays. It can also help to remove any minor, undissolved particles that may be present after dilution. This filtration should be done after diluting the stock solution to the final working concentration and before adding it to your experiment.

Data Presentation

Table 1: Solubility of NSC23005 in Various Solvents
SolventSolubility (mg/mL)Molar Concentration (mM)Source
Water≥ 100≥ 327.51
Water59193.23[2]
Water61Not specified[1]
DMSO6.4 (requires ultrasound)20.96
DMSO59193.23[2]
DMSO61199.78[1]
DMSOSoluble to 100 mM100[3]
Ethanol722.92[1][2]

Note: Solubility can vary slightly between different batches of the compound and depends on the purity and water content of the solvents used.

Experimental Protocols

Protocol for Preparing NSC23005 Stock Solutions
  • Pre-weighing Preparation: Allow the vial of solid NSC23005 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of NSC23005 powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution. Gentle warming can also be applied if needed. Ensure that all solid material is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]

Protocol for Preparing and Filtering Aqueous Working Solutions
  • Thaw Stock Solution: Thaw a single-use aliquot of the NSC23005 DMSO stock solution at room temperature.

  • Dilution: Prepare the final working solution by diluting the DMSO stock solution into your desired aqueous buffer or cell culture medium. It is recommended to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.

  • Filtration: Using a sterile syringe, draw up the final aqueous working solution and pass it through a sterile 0.22 μm syringe filter into a sterile tube.

  • Use Immediately: Use the freshly prepared and filtered working solution in your experiment immediately for best results.

Visualizations

NSC23005_Signaling_Pathway NSC23005 NSC23005 p18 p18 (INK4C) NSC23005->p18 inhibits CDK4_6 CDK4/6 p18->CDK4_6 inhibits HSC_Expansion Hematopoietic Stem Cell Expansion CDK4_6->HSC_Expansion promotes

Caption: Signaling pathway of NSC23005 as a p18 inhibitor.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh NSC23005 add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve aliquot 4. Aliquot & Store at -80°C dissolve->aliquot thaw 5. Thaw Aliquot aliquot->thaw dilute 6. Dilute in Aqueous Buffer thaw->dilute filter 7. Filter (0.22 µm) dilute->filter use 8. Use Immediately filter->use

Caption: Workflow for preparing and filtering NSC23005 solutions.

References

Validation & Comparative

Validating the p18 Inhibitory Activity of NSC23005: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NSC23005, a novel small molecule inhibitor of p18INK4C, with other potential alternatives, supported by available experimental data. Detailed methodologies for key validation assays are presented to facilitate the replication and further investigation of its p18 inhibitory activity.

Introduction to p18INK4C and NSC23005

p18INK4C is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors that plays a crucial role in cell cycle regulation by specifically inhibiting CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase. Due to its role in cell cycle control, p18INK4C has emerged as a potential therapeutic target in areas such as oncology and regenerative medicine.

NSC23005 is a novel, potent, and specific small molecule inhibitor of p18INK4C identified through in silico screening of three-dimensional chemical databases. It has demonstrated significant biological activity in promoting the ex vivo expansion of hematopoietic stem cells (HSCs) with an effective dose (ED50) of 5.21 nM.[1][2]

Comparative Analysis of p18 Inhibitory Activity

Currently, there is a limited number of commercially available, specific small molecule inhibitors targeting p18INK4C with extensive published validation data. NSC23005 stands out as a well-characterized compound with demonstrated potent biological effects. While other CDK inhibitors exist, they often target a broader range of CDKs and are not specific for the p18-CDK4/6 interaction.

Table 1: Quantitative Data Summary for NSC23005

ParameterValueCell Type/SystemReference
ED50 (HSC Expansion)5.21 nMMurine and Human Hematopoietic Stem Cells[1][2]
CytotoxicityNo significant cytotoxicity observed32D cells, Hematopoietic Stem Cells[1]
Effect on Leukemia CellsDoes not augment proliferationLeukemia cells[1]

Experimental Validation of NSC23005 Activity

The validation of NSC23005's inhibitory effect on p18INK4C involves a series of biochemical and cell-based assays designed to demonstrate direct target engagement, inhibition of downstream kinase activity, and a functional cellular outcome.

Biochemical Assays

1. In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

  • Objective: To confirm the direct binding of NSC23005 to the p18INK4C protein and determine the binding affinity.

  • Methodology:

    • Recombinant human p18INK4C protein is immobilized on a sensor chip.

    • A series of concentrations of NSC23005 in a suitable buffer are flowed over the chip surface.

    • The binding and dissociation of NSC23005 to p18INK4C are monitored in real-time by measuring changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2. In Vitro Kinase Assay

  • Objective: To demonstrate that NSC23005 inhibits the p18INK4C-mediated suppression of CDK4/6 kinase activity.

  • Methodology:

    • Active CDK4/Cyclin D1 or CDK6/Cyclin D1 complexes are incubated with the Rb protein substrate and [γ-32P]ATP in the presence or absence of recombinant p18INK4C.

    • Increasing concentrations of NSC23005 are added to the reactions containing p18INK4C.

    • The reactions are incubated at 30°C for a specified time (e.g., 30 minutes).

    • The reactions are stopped, and the phosphorylated Rb protein is separated by SDS-PAGE.

    • The amount of 32P incorporated into the Rb protein is quantified using a phosphorimager.

    • The IC50 value for NSC23005 is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell-Based Assays

1. Hematopoietic Stem Cell (HSC) Ex Vivo Expansion Assay

  • Objective: To assess the functional effect of NSC23005 on the proliferation and expansion of HSCs.

  • Methodology:

    • Lineage-negative (Lin-) bone marrow cells are isolated from mice.

    • The cells are cultured in serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3-ligand).

    • Increasing concentrations of NSC23005 are added to the culture medium.

    • The cells are incubated for a defined period (e.g., 7-10 days).

    • The total number of viable cells and the number of phenotypic HSCs (e.g., Lin-Sca-1+c-Kit+ or LSK cells) are quantified by flow cytometry.

    • The fold expansion of total cells and HSCs is calculated relative to the initial cell number.

2. Cell Cycle Analysis

  • Objective: To confirm that NSC23005 promotes cell cycle progression in target cells by inhibiting p18INK4C.

  • Methodology:

    • A suitable cell line (e.g., hematopoietic progenitor cells) is treated with NSC23005 for a specific duration.

    • The cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

    • The DNA content of individual cells is analyzed by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. An increase in the percentage of cells in the S and G2/M phases would indicate cell cycle progression.

Signaling Pathways and Experimental Workflows

p18_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD Cyclin D Mitogenic_Stimuli->CyclinD induces Active_CDK46_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->Active_CDK46_CyclinD CDK46 CDK4/6 CDK46->Active_CDK46_CyclinD p18 p18 INK4C p18->CDK46 inhibits NSC23005 NSC23005 NSC23005->p18 Rb Rb Active_CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates

Caption: The p18INK4C signaling pathway and the mechanism of action of NSC23005.

Validation_Workflow Start Start: Hypothesis NSC23005 inhibits p18 In_Silico In Silico Screening Start->In_Silico Biochemical Biochemical Assays In_Silico->Biochemical Binding Binding Assay (SPR) Biochemical->Binding Kinase Kinase Assay Biochemical->Kinase Cell_Based Cell-Based Assays Binding->Cell_Based Kinase->Cell_Based HSC_Expansion HSC Expansion Assay Cell_Based->HSC_Expansion Cell_Cycle Cell Cycle Analysis Cell_Based->Cell_Cycle Conclusion Conclusion: NSC23005 is a potent and specific p18 inhibitor HSC_Expansion->Conclusion Cell_Cycle->Conclusion

Caption: Experimental workflow for validating the p18 inhibitory activity of NSC23005.

Logical_Comparison Inhibitors p18 Inhibitors NSC23005 NSC23005 Potency: ED50 = 5.21 nM Specificity: p18 selective Data: Published validation data available Inhibitors->NSC23005 Well-characterized Alternatives Alternative Inhibitors Potency: Data limited Specificity: Often broad-spectrum CDK inhibitors Data: Limited comparative data Inhibitors->Alternatives Less characterized for p18

Caption: Logical comparison of NSC23005 with other potential p18 inhibitors.

Conclusion

NSC23005 is a promising small molecule inhibitor of p18INK4C with demonstrated high potency in promoting the ex vivo expansion of hematopoietic stem cells. The experimental data available to date strongly supports its specific inhibitory activity. Further research, including direct comparative studies with other potential p18 inhibitors, will be valuable in fully elucidating its therapeutic potential. The detailed protocols provided in this guide are intended to facilitate such investigations and encourage further validation and exploration of NSC23005's mechanism of action.

References

A Comparative Guide to p18 INK4C Inhibitors for Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ex vivo expansion of hematopoietic stem cells (HSCs) holds immense therapeutic potential for various hematological disorders and regenerative medicine. A key strategy to achieve this is the transient inhibition of cell cycle regulators that negatively control HSC self-renewal. Among these, p18INK4C (p18), a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors, has emerged as a potent target. Inhibition of p18 promotes the self-renewal of HSCs, leading to their expansion. This guide provides a comparative overview of NSC23005 and other notable p18 inhibitors, supported by experimental data.

Mechanism of Action: Targeting the p18-CDK4/6 Axis

p18INK4C negatively regulates the G1 phase of the cell cycle by binding to and inhibiting CDK4 and CDK6. This prevents the formation of active complexes with cyclin D, which are necessary for the phosphorylation of the retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, allowing the transcription of genes required for S-phase entry and cell division. By inhibiting p18, small molecules can unleash CDK4/6 activity, promoting the G1-S phase transition and favoring the symmetric, self-renewing divisions of HSCs.[1][2] This mechanism is distinct from that of other cell cycle inhibitors like p21 and p27, with p18 being identified as a more potent inhibitor of HSC self-renewal.[3]

p18_pathway cluster_inhibition p18 Inhibition cluster_cell_cycle Cell Cycle Control cluster_hsc_fate HSC Fate p18_inhibitor NSC23005 & Other p18 Inhibitors p18 p18 (INK4C) p18_inhibitor->p18 Inhibits Notch Notch Signaling p18_inhibitor->Notch Activates HoxB4 HoxB4 Expression p18_inhibitor->HoxB4 Activates cdk46 CDK4/6 p18->cdk46 Inhibits active_cdk Active CDK4/6- Cyclin D Complex cdk46->active_cdk cyclinD Cyclin D cyclinD->active_cdk Rb Rb active_cdk->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases G1_S_transition G1-S Phase Transition E2F->G1_S_transition Activates HSC_expansion HSC Self-Renewal & Expansion G1_S_transition->HSC_expansion Notch->HSC_expansion HoxB4->HSC_expansion experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis hsc_isolation 1. HSC Isolation (e.g., Human Cord Blood CD34+ or Murine c-Kit+ BM) ex_vivo_culture 2. Ex Vivo Culture - Basal medium + cytokines (SCF, TPO, Flt3L) - +/- p18 Inhibitor (e.g., NSC23005) - 3-7 days incubation hsc_isolation->ex_vivo_culture in_vitro_assays 3. In Vitro Functional Assays ex_vivo_culture->in_vitro_assays in_vivo_assays 4. In Vivo Repopulation Assays ex_vivo_culture->in_vivo_assays flow_cytometry Flow Cytometry (HSC marker analysis, e.g., CD34+CD49f+) in_vitro_assays->flow_cytometry cfu_assay Colony-Forming Unit (CFU) Assay (Assess progenitor frequency and lineage potential) in_vitro_assays->cfu_assay transplantation Competitive Repopulation Assay (Transplant into lethally irradiated mice) in_vivo_assays->transplantation engraftment_analysis Engraftment Analysis (Monitor donor chimerism in peripheral blood over time) transplantation->engraftment_analysis

References

A Tale of Two Molecules: NSC23005 and UM171 in Hematopoietic Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hematopoietic stem cell (HSC) research, small molecules that can influence the fate of these critical cells are of paramount importance. This guide provides a comparative overview of two such molecules: NSC23005 and UM171. While both interact with signaling pathways relevant to hematopoiesis, their applications in HSC culture are fundamentally distinct. UM171 is a potent agent for the ex vivo expansion of healthy HSCs, a critical need for transplantation and gene therapy. In contrast, NSC23005 is an inhibitor of the SHP2 protein tyrosine phosphatase, a pathway often implicated in the proliferation of hematopoietic malignancies. This guide will objectively present the available data for each molecule, clarifying their disparate mechanisms and therapeutic contexts.

UM171: A Champion of Hematopoietic Stem Cell Expansion

UM171 has emerged as a key player in the quest to expand functional, long-term HSCs outside the body. It addresses a significant challenge in cellular therapies: the limited number of HSCs available from sources like umbilical cord blood.

Performance Data in HSC Expansion

UM171 has been shown to significantly increase the number of various populations of hematopoietic stem and progenitor cells. The following table summarizes key quantitative data from studies on UM171-mediated HSC expansion.

ParameterControl/BaselineUM171 TreatmentFold IncreaseSource
Long-Term HSCs (LT-HSCs) Not specified85.08-fold increase relative to initial cells85.08[1]
CD34+ Cells 36.08 ± 11.14%68.97 ± 6.91%Not applicable (percentage increase)[1]
CD34+CD38- Cells 18.30 ± 9.49%44.10 ± 9.20%Not applicable (percentage increase)[1]
CD34+CD38-CD45RA-CD90+ LT-HSCs 0.56 ± 0.45%3.05 ± 2.08%Not applicable (percentage increase)[1]
Mechanism of Action: Promoting Self-Renewal

UM171's ability to expand HSCs stems from its multifaceted mechanism of action, which promotes self-renewal while inhibiting differentiation.

UM171_Mechanism cluster_UM171 UM171 Action cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes UM171 UM171 Notch Notch Pathway UM171->Notch Wnt Wnt Pathway UM171->Wnt CRL3_KBTBD4 CRL3-KBTBD4 Complex UM171->CRL3_KBTBD4 MYC MYC Modulation UM171->MYC SelfRenewal HSC Self-Renewal Notch->SelfRenewal Wnt->SelfRenewal Differentiation Differentiation Inhibition CRL3_KBTBD4->Differentiation degrades differentiation promoters Epigenetic Epigenetic Preservation CRL3_KBTBD4->Epigenetic MYC->SelfRenewal

Experimental Protocols for UM171 in HSC Culture

A representative protocol for the ex vivo expansion of HSCs using UM171 is as follows:

  • Cell Source: Mobilized peripheral blood-derived CD34+ cells.

  • Culture Medium: Serum-free expansion medium supplemented with a cytokine cocktail (e.g., SCF, TPO, FLT3L, IL-6).

  • UM171 Concentration: Typically in the nanomolar range (e.g., 35 nM).

  • Culture Duration: 7 to 12 days.

  • Analysis: Flow cytometry is used to assess the immunophenotype of expanded cells (e.g., CD34, CD38, CD45RA, CD90). Colony-forming unit (CFU) assays are performed to evaluate the differentiation potential of the expanded progenitors.

UM171_Workflow start Isolate CD34+ HSCs culture Culture in Serum-Free Medium + Cytokines + UM171 start->culture incubation Incubate for 7-12 days culture->incubation analysis Analyze Expanded Cells incubation->analysis flow Flow Cytometry (CD34, CD38, etc.) analysis->flow cfu Colony-Forming Unit (CFU) Assay analysis->cfu

Figure 2: UM171 Experimental Workflow

NSC23005: An Inhibitor of SHP2 with a Role in Hematological Malignancies

NSC23005 is identified as an inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. In the context of hematopoiesis, SHP2 is involved in the signal transduction downstream of various cytokine receptors and receptor tyrosine kinases.

Mechanism of Action: Targeting Pro-Proliferative Signaling

Mutations in the gene encoding SHP2, PTPN11, can lead to hyperactivation of the SHP2 protein, which is a known driver in certain leukemias, such as juvenile myelomonocytic leukemia (JMML) and acute myeloid leukemia (AML). SHP2 is a key component of the RAS-ERK signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation and survival.

SHP2 inhibitors like NSC23005 are being investigated for their potential to block the pro-proliferative signals in these malignant cells. By inhibiting SHP2, these compounds aim to reduce the growth of cancer cells and induce their differentiation. This is in direct contrast to the goal of HSC expansion, which seeks to promote the proliferation of undifferentiated stem cells.

NSC23005_Mechanism cluster_input Upstream Signals cluster_pathway Signaling Pathway cluster_output Cellular Outcome in Malignant Cells cluster_inhibitor Inhibitor Action Cytokine Cytokine Receptor (e.g., FLT3) SHP2 SHP2 Cytokine->SHP2 RAS_ERK RAS-ERK Pathway SHP2->RAS_ERK Proliferation Cell Proliferation & Survival RAS_ERK->Proliferation NSC23005 NSC23005 NSC23005->SHP2 Inhibits

Figure 3: NSC23005 (SHP2i) Mechanism

Performance in Hematopoietic Malignancy Models

Conclusion: Different Tools for Different Tasks

  • UM171 is an agonist of HSC self-renewal, making it a valuable tool for the ex vivo expansion of healthy hematopoietic stem cells for therapeutic applications.

  • NSC23005 is an antagonist of pro-proliferative signaling pathways through its inhibition of SHP2, positioning it as a potential therapeutic agent for the treatment of hematopoietic malignancies .

A direct comparison of their "performance" in HSC culture is therefore not appropriate, as their intended outcomes are fundamentally different. Researchers and drug development professionals should select these molecules based on their specific research or therapeutic goals: UM171 for HSC expansion and SHP2 inhibitors like NSC23005 for investigating and potentially treating hematopoietic cancers.

References

A Head-to-Head Comparison: NSC23005 Versus Cytokine Cocktails for the Ex Vivo Expansion of Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient ex vivo expansion of hematopoietic stem cells (HSCs) is a critical bottleneck in cell-based therapies. This guide provides an objective comparison of a novel small molecule, NSC23005, against traditional cytokine cocktails, presenting supporting experimental data, detailed protocols, and visual workflows to inform experimental design and therapeutic development.

The expansion of HSCs outside the body is a pivotal step for various clinical applications, including bone marrow transplantation and gene therapy. Historically, this has been achieved using a combination of cytokines to stimulate proliferation and self-renewal. However, the emergence of small molecules that target specific cellular pathways offers a promising alternative. Here, we compare the efficacy of NSC23005, a p18INK4C inhibitor, with commonly used cytokine cocktails in promoting the expansion of HSCs.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of NSC23005 and cytokine cocktails in expanding hematopoietic stem and progenitor cells. It is important to note that the data presented is collated from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Efficacy of NSC23005 in Hematopoietic Stem Cell Expansion

CompoundTargetCell TypeEffective Dose (ED₅₀)Key FindingsReference
NSC23005 (Compound 40)p18INK4CMurine and Human HSCs5.21 nMPotently promotes the expansion of both murine and human HSCs ex vivo. Does not show significant cytotoxicity or augment leukemia cell proliferation.[1]
005A (Optimized p18 inhibitor)p18INK4CHuman HSCsNot SpecifiedInduces ex vivo expansion of HSCs capable of long-term (≥ 4 months) hematopoietic reconstitution in immunocompromised mice.[2][3]

Table 2: Efficacy of Cytokine Cocktails in Hematopoietic Stem Cell Expansion

Cytokine Cocktail CompositionCell SourceCulture DurationFold Expansion of Total Nucleated Cells (TNCs)Fold Expansion of CD34⁺ CellsReference
SCF, Flt-3L, TPOUmbilical Cord Blood (UCB) CD34⁺7 days33-fold17-fold[4]
SCF, TPO, Flt-3L, IL-6Umbilical Cord Blood (UCB) CD34⁺7 daysNot Specified28.0 ± 5.5-fold[5]
SCF, Flt-3L, TPO, IL-3, IL-6Umbilical Cord Blood (UCB) CD34⁺8 days51.0-fold (mean)Not Specified[6]
SCF, Flt-3L, IL-11Murine HSCs14 daysNot Specified>50-fold (LSK/FcεRIα⁻ cells)[7]
SCF, TPO, Flt-3L, IL-3, IL-6Umbilical Cord Blood (UCB) CD34⁺5 days46-foldNot Specified[8]

Signaling Pathways

NSC23005: As an inhibitor of p18INK4C, NSC23005 promotes HSC self-renewal by modulating the cell cycle. p18INK4C is a negative regulator of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for the G1 to S phase transition. By inhibiting p18INK4C, NSC23005 allows for increased CDK4/6 activity, leading to cell cycle progression and proliferation of HSCs. Some evidence also suggests that p18 inhibition may activate the Notch signaling pathway and the expression of the transcription factor HoxB4, both of which are implicated in HSC self-renewal[2][3].

NSC23005_Pathway NSC23005 NSC23005 p18 p18 INK4C NSC23005->p18 CDK4_6 CDK4/6 p18->CDK4_6 G1_S G1-S Phase Transition CDK4_6->G1_S HSC_Proliferation HSC Proliferation & Self-Renewal G1_S->HSC_Proliferation

NSC23005 mechanism of action.

Cytokine Cocktails: Cytokines promote HSC expansion by binding to specific cell surface receptors, which triggers a cascade of intracellular signaling pathways. These pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, ultimately lead to the activation of transcription factors that regulate genes involved in cell survival, proliferation, and differentiation. The specific combination of cytokines used determines the balance between self-renewal and differentiation.

Cytokine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (SCF, TPO, etc.) Receptor Cytokine Receptors Cytokine->Receptor Signaling Intracellular Signaling (JAK/STAT, PI3K/AKT) Receptor->Signaling Transcription Transcription Factors (e.g., STAT5) Signaling->Transcription Gene_Expression Gene Expression (Survival, Proliferation) Transcription->Gene_Expression Experimental_Workflow cluster_NSC NSC23005 Arm cluster_Cytokine Cytokine Cocktail Arm start_n Isolate CD34+ HSCs culture_n Culture with Basal Cytokines + NSC23005 start_n->culture_n incubate_n Incubate 7-14 days culture_n->incubate_n analyze_n Analyze Expansion & Function incubate_n->analyze_n start_c Isolate CD34+ HSCs culture_c Culture with Cytokine Cocktail start_c->culture_c incubate_c Incubate 7 days culture_c->incubate_c analyze_c Analyze Expansion & Function incubate_c->analyze_c

References

A Guide to Functional Assays for Confirming Hematopoietic Stem Cell Self-Renewal Following NSC23005 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key functional assays essential for validating the self-renewal capacity of hematopoietic stem cells (HSCs) after treatment with small molecules like NSC23005. While direct quantitative data for NSC23005 across all major self-renewal assays is not extensively published, this document outlines the established methodologies and presents comparative data for other well-characterized small molecules, UM171 and SR1, which are known to modulate HSC self-renewal. This framework serves as a comprehensive resource for designing and evaluating studies aimed at confirming the efficacy of NSC23005 and other novel compounds.

NSC23005 is a known inhibitor of the Rho family of small GTPases, specifically targeting the activation of RAC/RHOG. These proteins are crucial regulators of HSC functions, including adhesion, migration, and cell cycle progression. By inhibiting these pathways, NSC23005 is hypothesized to influence HSC self-renewal. The functional assays detailed below are the gold standard for rigorously testing this hypothesis.

Key Functional Assays for HSC Self-Renewal

A true validation of HSC self-renewal requires demonstrating that a single cell can repopulate the entire hematopoietic system and give rise to new, functional HSCs. The following assays are designed to test these hallmark characteristics.

AssayPrincipleKey OutputsTimeframe
Serial Bone Marrow Transplantation (BMT) In vivo assay where HSCs are transplanted into a primary recipient, and then bone marrow from the primary recipient is transplanted into secondary recipients. This is the definitive test for long-term self-renewal.Percentage of donor-derived cells in peripheral blood and bone marrow over time; ability to repopulate secondary and tertiary recipients.4-6 months per recipient
Long-Term Culture-Initiating Cell (LTC-IC) Assay In vitro assay that measures the ability of primitive hematopoietic cells to sustain the production of myeloid progenitors for at least five weeks when co-cultured on a supportive stromal layer.Frequency of LTC-ICs in a cell population; number of colony-forming units (CFUs) produced per LTC-IC.5-8 weeks
Colony-Forming Unit (CFU) Assay In vitro assay that assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells in a semi-solid medium. While not a direct measure of self-renewal, it is a critical indicator of hematopoietic potential.Number and type of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).14-16 days

Comparative Performance of Small Molecules in HSC Self-Renewal Assays

The following tables summarize the performance of two well-studied small molecules, UM171 and SR1, in expanding functional HSCs. This data provides a benchmark for what successful HSC self-renewal and expansion looks like in these assays. Currently, directly comparable quantitative data for NSC23005 is not available in the published literature.

Table 1: Expansion of Human Hematopoietic Stem and Progenitor Cells

Small MoleculeFold Expansion of CD34+ CellsFold Expansion of LT-HSCs (CD34+CD38-CD90+CD45RA-)Reference
UM171 ~85-fold increase in LT-HSC numbers138.57-fold in poorly mobilizing patients[1]
SR1 (StemRegenin 1) 73-fold increase after 3 weeks17-fold increase in NOD-SCID repopulating cells[2]
NSC23005 Data not availableData not available

Table 2: Effect on Colony-Forming Unit (CFU) Production

Small MoleculeFold Increase in Total CFUsNotesReference
UM171 Data reflects expansion of progenitor populationsExpands distinct myeloid and NK progenitors[3]
SR1 (StemRegenin 1) >9500-fold increase over input cellsIncludes increases in CFU-M, BFU-E, and CFU-GM. GEMM colonies only found in SR1 expanded cells.[2]
NSC23005 Data not available

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of NSC23005 and the design of the functional assays, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

CDC42-RHOG/RAC-PAK Signaling Pathway

NSC23005 is understood to inhibit the function of the Rho GTPases, RAC and RHOG. These proteins are downstream effectors of CDC42 and play a pivotal role in cytoskeletal dynamics, cell adhesion, and migration. Their inhibition can impact the interaction of HSCs with their niche, potentially influencing the balance between quiescence, self-renewal, and differentiation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CDC42 CDC42 RHOG_RAC RHOG/RAC CDC42->RHOG_RAC Activates GEFs GEFs GEFs->CDC42 Activates PAK PAK RHOG_RAC->PAK Activates NSC23005 NSC23005 NSC23005->RHOG_RAC Inhibits Actin Actin Cytoskeleton PAK->Actin Regulates CellCycle Cell Cycle Regulators PAK->CellCycle Influences HSC Adhesion & Migration HSC Adhesion & Migration Actin->HSC Adhesion & Migration HSC Self-Renewal & Quiescence HSC Self-Renewal & Quiescence CellCycle->HSC Self-Renewal & Quiescence

Caption: The CDC42-RHOG/RAC-PAK signaling pathway in HSCs.

Experimental Workflow: Serial Bone Marrow Transplantation

This workflow illustrates the "gold standard" method for assessing long-term HSC self-renewal.

cluster_donor Donor HSCs cluster_primary Primary Transplant cluster_secondary Secondary Transplant DonorHSCs Isolate HSCs Treatment Treat with NSC23005 or Control DonorHSCs->Treatment PrimaryRecipient Transplant into Lethally Irradiated Primary Recipient Treatment->PrimaryRecipient Analysis1 Analyze Peripheral Blood (4-16 weeks) PrimaryRecipient->Analysis1 IsolateBM Isolate Bone Marrow from Primary Recipient Analysis1->IsolateBM SecondaryRecipient Transplant into Lethally Irradiated Secondary Recipient IsolateBM->SecondaryRecipient Analysis2 Analyze Peripheral Blood (4-16 weeks) SecondaryRecipient->Analysis2

Caption: Workflow for serial bone marrow transplantation assay.

Experimental Workflow: In Vitro Assays

This diagram shows the parallel workflows for the LTC-IC and CFU assays.

cluster_ltcic LTC-IC Assay cluster_cfu CFU Assay start Isolate HSCs and Treat with NSC23005 or Control ltc_plate Plate on Stromal Feeder Layer start->ltc_plate cfu_plate Plate in Semi-Solid Medium start->cfu_plate ltc_culture Culture for 5-8 Weeks ltc_plate->ltc_culture ltc_cfu Harvest and Plate in CFU Assay ltc_culture->ltc_cfu ltc_count Count Colonies ltc_cfu->ltc_count cfu_culture Culture for 14-16 Days cfu_plate->cfu_culture cfu_count Count and Type Colonies cfu_culture->cfu_count

Caption: Workflow for LTC-IC and CFU assays.

Experimental Protocols

Competitive Serial Bone Marrow Transplantation

This protocol is adapted from established methods to provide a rigorous in vivo assessment of HSC self-renewal.[4][5]

a. Preparation of Donor Cells:

  • Isolate hematopoietic stem and progenitor cells (HSPCs) from the bone marrow of donor mice (e.g., CD45.1 genotype).

  • Treat the isolated cells with NSC23005 at the desired concentration or a vehicle control in an appropriate culture medium for a specified duration.

  • Wash the cells to remove the compound.

  • Mix the treated or control donor cells (CD45.1) with a known number of competitor bone marrow cells from a congenic mouse strain (e.g., CD45.2). The ratio of donor to competitor cells should be carefully controlled.

b. Primary Transplantation:

  • Lethally irradiate recipient mice (e.g., CD45.1/CD45.2 heterozygotes) to ablate their native hematopoietic system.

  • Inject the mixture of donor and competitor cells intravenously into the tail vein of the irradiated recipients.

  • Monitor the mice for reconstitution of the hematopoietic system by performing flow cytometric analysis of peripheral blood at regular intervals (e.g., 4, 8, 12, and 16 weeks post-transplantation). Analyze the percentage of CD45.1+ and CD45.2+ cells to determine the contribution of the donor cells.

c. Secondary Transplantation:

  • At 16-20 weeks post-primary transplantation, euthanize a cohort of primary recipient mice.

  • Isolate total bone marrow from the femurs and tibias of these mice.

  • Pool the bone marrow cells and transplant a known number of these cells into lethally irradiated secondary recipients.

  • Monitor the secondary recipients for hematopoietic reconstitution as described for the primary recipients. Successful engraftment and contribution from the original donor cells in secondary recipients is strong evidence of self-renewal.

Long-Term Culture-Initiating Cell (LTC-IC) Assay

This protocol is based on established methods for quantifying primitive hematopoietic progenitors.[6][7]

a. Preparation of Stromal Feeder Layer:

  • Plate a suitable stromal cell line (e.g., M2-10B4) or primary bone marrow stromal cells in a 96-well flat-bottom plate.

  • Culture the stromal cells until they reach confluence.

  • Irradiate the confluent stromal layer to mitotically inactivate the cells.

b. LTC-IC Culture:

  • Isolate and treat HSCs with NSC23005 or a vehicle control as described for the BMT protocol.

  • Plate the treated cells at limiting dilutions onto the irradiated stromal feeder layer in a long-term culture medium (e.g., MyeloCult™).

  • Culture the plates at 37°C and 5% CO2 for 5 to 8 weeks, performing half-media changes weekly.

c. Readout:

  • After the culture period, harvest the entire contents of each well (both adherent and non-adherent cells).

  • Plate the harvested cells from each well into a separate CFU assay (see protocol below).

  • A well from the original LTC-IC culture is considered positive if it gives rise to at least one colony in the subsequent CFU assay.

  • The frequency of LTC-ICs in the initial cell population can be calculated using limiting dilution analysis software.

Colony-Forming Unit (CFU) Assay

This assay quantifies the number of hematopoietic progenitors capable of forming colonies of differentiated cells.[8]

a. Cell Preparation and Plating:

  • Isolate and treat HSCs with NSC23005 or a vehicle control.

  • Resuspend the cells in a suitable culture medium.

  • Mix the cell suspension with a methylcellulose-based semi-solid medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) that support the growth and differentiation of various hematopoietic lineages.

  • Dispense the cell-methylcellulose mixture into 35 mm culture dishes.

b. Incubation and Colony Scoring:

  • Incubate the dishes at 37°C and 5% CO2 in a humidified incubator for 14-16 days.

  • Using an inverted microscope, identify and count the different types of colonies based on their morphology:

    • CFU-GM: Granulocyte, macrophage colonies.

    • BFU-E: Burst-forming unit-erythroid colonies.

    • CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies (multipotential progenitors).

Conclusion

The functional assays described in this guide are indispensable tools for the rigorous evaluation of small molecules like NSC23005 that are purported to enhance HSC self-renewal. While direct comparative data for NSC23005 is currently limited, the provided protocols and the benchmark data for UM171 and SR1 offer a robust framework for researchers to design and interpret their own studies. A thorough investigation using serial transplantation, LTC-IC, and CFU assays will be critical to definitively determine the therapeutic potential of NSC23005 in the context of HSC biology.

References

In Vivo Validation of NSC23005-Expanded HSC Engraftment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo engraftment performance of hematopoietic stem cells (HSCs) expanded with the small molecule NSC23005 against other common ex vivo expansion alternatives. The information presented is supported by experimental data from publicly available research.

Introduction to Ex Vivo HSC Expansion

The transplantation of hematopoietic stem cells (HSCs) is a curative therapy for a variety of hematologic disorders. A significant limitation of HSC transplantation, particularly when using umbilical cord blood, is the low number of available cells. Ex vivo expansion of HSCs aims to increase the number of transplantable cells, thereby improving patient outcomes. Various strategies have been developed to achieve this, including the use of cytokine cocktails and small molecules that target specific signaling pathways to promote HSC self-renewal.

NSC23005 has been identified as a potent inhibitor of Phosphatase and Tensin Homolog (PTEN), a key negative regulator of the PI3K/Akt signaling pathway. Inhibition of PTEN is hypothesized to promote HSC expansion by enhancing cell proliferation and survival. This guide evaluates the in vivo engraftment potential of HSCs expanded with NSC23005 in comparison to other established methods.

Signaling Pathway of NSC23005 in HSCs

NSC23005 acts as a PTEN inhibitor. The diagram below illustrates the proposed mechanism of action by which NSC23005 promotes HSC expansion through the PI3K/Akt signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor PI3K PI3K Receptor->PI3K Activation NSC23005 NSC23005 PTEN PTEN NSC23005->PTEN Inhibition PIP3 PIP3 PTEN->PIP3 Dephosphorylation PIP2 PIP2 PI3K->PIP2 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Survival Cell Survival mTOR->Survival Promotes Apoptosis Apoptosis FOXO->Apoptosis Induces cluster_expansion Ex Vivo Expansion cluster_transplantation In Vivo Transplantation cluster_analysis Engraftment Analysis HSC_source Human HSCs (CD34+) Expansion Expansion with NSC23005 or Alternative HSC_source->Expansion Expanded_HSCs Expanded HSCs Expansion->Expanded_HSCs Injection Intravenous Injection of Expanded HSCs Expanded_HSCs->Injection Mouse Immunodeficient Mouse (e.g., NOD/SCID) Irradiation Sublethal Irradiation Mouse->Irradiation Irradiation->Injection PB_sample Peripheral Blood Sampling Injection->PB_sample Weeks post-transplantation BM_harvest Bone Marrow Harvest Injection->BM_harvest Endpoint FACS Flow Cytometry Analysis (Human CD45+) PB_sample->FACS BM_harvest->FACS Multi_lineage Multi-lineage Analysis (Myeloid, Lymphoid) FACS->Multi_lineage

A Comparative Guide to the Specificity and Cross-Reactivity of NSC23005 Sodium for Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NSC23005 sodium, a potent p18INK4C inhibitor, with other alternatives for the ex vivo expansion of hematopoietic stem cells (HSCs). We delve into the specificity and cross-reactivity of this compound, supported by experimental data and detailed protocols, to aid in the selection of the most suitable compounds for research and therapeutic development.

Executive Summary

This compound has emerged as a highly potent and specific small molecule inhibitor of p18INK4C, a negative regulator of HSC self-renewal. By inhibiting p18INK4C, this compound promotes the expansion of both murine and human HSCs ex vivo. A key characteristic of this compound is its remarkable specificity; it effectively stimulates HSC proliferation without promoting the growth of leukemia cells or exhibiting significant cytotoxicity towards normal hematopoietic cells. This guide compares the performance of this compound with other small molecules used for HSC expansion, such as UM171, SR-1, and nicotinamide, and provides an overview of the experimental evidence supporting its specificity.

Mechanism of Action: p18INK4C Inhibition

This compound exerts its pro-proliferative effect on HSCs by specifically targeting and inhibiting the cyclin-dependent kinase (CDK) inhibitor p18INK4C. In the cell cycle, p18INK4C negatively regulates the activity of CDK4 and CDK6, which are crucial for the G1 to S phase transition. By inhibiting p18INK4C, this compound leads to the activation of CDK4 and CDK6, thereby promoting cell cycle progression and the expansion of the HSC pool.

NSC23005 This compound p18 p18INK4C NSC23005->p18 Inhibition CDK46 CDK4/6 p18->CDK46 Inhibition Rb Rb Phosphorylation CDK46->Rb Activation G1S G1/S Phase Transition Rb->G1S Promotes HSC_Expansion HSC Expansion G1S->HSC_Expansion Leads to cluster_NSC23005 This compound cluster_Targets Cellular Targets cluster_Effects Biological Effects NSC23005 NSC23005 p18 p18INK4C (Intended Target) NSC23005->p18 High Affinity Binding OtherKinases Other Kinases (Potential Off-Targets) NSC23005->OtherKinases Low/No Affinity (Hypothesized) HSC_Expansion HSC Expansion p18->HSC_Expansion NoLeukemiaProlif No Leukemia Cell Proliferation p18->NoLeukemiaProlif OffTargetEffects Potential Off-Target Effects (Undetermined) OtherKinases->OffTargetEffects cluster_workflow HSC Expansion Assay Workflow Isolation 1. Isolate Murine Bone Marrow Cells (c-Kit+ enrichment) Culture 2. Culture in Serum-Free Medium + Cytokines Isolation->Culture Treatment 3. Add NSC23005 or Alternative Compounds Culture->Treatment Quantification 4. Quantify HSCs by Flow Cytometry (7 days) Treatment->Quantification Analysis 5. Calculate Fold-Expansion and ED50 Quantification->Analysis

Benchmarking NSC23005: A Comparative Guide to Small Molecule Hematopoietic Stem Cell Expanders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ex vivo expansion of hematopoietic stem cells (HSCs) holds immense promise for revolutionizing transplantation medicine and gene therapy. A critical bottleneck, however, remains the limited number of HSCs obtainable from sources like umbilical cord blood and bone marrow. Small molecules that can amplify these rare cell populations while preserving their long-term repopulating potential are therefore of paramount interest. This guide provides an objective comparison of a novel small molecule, NSC23005, against other prominent HSC expanders and mobilizing agents, supported by available experimental data and detailed methodologies.

Executive Summary

This guide benchmarks NSC23005, a potent p18INK4C inhibitor, against established small molecule HSC expanders—UM171, StemRegenin 1 (SR1), and Nicotinamide—and the mobilizing agent Plerixafor. NSC23005 promotes HSC expansion by inhibiting a negative regulator of the cell cycle. While direct comparative quantitative data for NSC23005 is emerging, this document compiles existing data for all molecules to provide a framework for evaluation. We present their mechanisms of action, available quantitative performance metrics, and the experimental protocols crucial for their assessment.

Small Molecule HSC Expanders: A Comparative Overview

The following table summarizes the key characteristics and performance metrics of NSC23005 and other leading small molecules used for HSC expansion and mobilization.

Small MoleculeTarget/Mechanism of ActionSource of HSCsKey Quantitative Data
NSC23005 p18INK4C inhibitorNot specified in literatureED50 = 5.21 nM for HSC expansion.[1][2]
UM171 Activates non-canonical Wnt signaling; upregulates HSC-specific genesCord Blood, Peripheral Blood85.08-fold increase in LT-HSCs from lymphoma patients.[3] 753.16-fold expansion of LT-HSCs in combination with Nicotinamide.[4]
StemRegenin 1 (SR1) Aryl Hydrocarbon Receptor (AhR) antagonistCord Blood50-fold increase in CD34+ cells.[5][6] 17-fold increase in engraftable cells (NOD/SCID mice).[5][6]
Nicotinamide Sirtuin 1 (SIRT1) inhibitorCord BloodUsed in the development of NiCord, which showed faster neutrophil recovery in clinical trials.[7][8]
Plerixafor (AMD3100) CXCR4 antagonist (Mobilizing Agent)Peripheral BloodSignificantly increases CD34+ cell yield in poor mobilizers.[9] Enables collection of ≥5x10^6 CD34+ cells/kg in a higher percentage of patients compared to G-CSF alone.[10]

Mechanism of Action and Signaling Pathways

Understanding the molecular pathways targeted by these small molecules is crucial for their rational application and potential combination therapies.

NSC23005 and the p18INK4C Pathway

NSC23005 promotes HSC expansion by inhibiting the cyclin-dependent kinase (CDK) inhibitor p18INK4C.[1][2] p18INK4C is a negative regulator of the cell cycle, specifically acting on CDK4 and CDK6. By inhibiting p18INK4C, NSC23005 allows for the increased activity of these CDKs, which in turn phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, enabling the transcription of genes required for the G1 to S phase transition, thereby promoting cell division and expansion of the HSC pool.

NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 CDK46 CDK4/6 p18->CDK46 Rb Rb CDK46->Rb Phosphorylation pRb p-Rb CDK46->pRb CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F G1S G1-S Phase Transition E2F->G1S Expansion HSC Expansion G1S->Expansion

NSC23005 inhibits p18INK4C to promote HSC cycle progression.
UM171 and Wnt/Notch Signaling

UM171 has been shown to upregulate genes specific to HSCs and activate the non-canonical Wnt signaling pathway.[3] The Wnt pathway is crucial for stem cell self-renewal. Additionally, in combination with Nicotinamide, UM171 activates the Notch signaling pathway, another key regulator of stem cell fate.[4]

UM171 UM171 Wnt Non-canonical Wnt Signaling UM171->Wnt Notch Notch Signaling UM171->Notch + Nicotinamide SelfRenewal Self-Renewal Genes Wnt->SelfRenewal Notch->SelfRenewal Expansion HSC Expansion SelfRenewal->Expansion

UM171 activates pro-self-renewal signaling pathways.
StemRegenin 1 (SR1) and the Aryl Hydrocarbon Receptor (AhR) Pathway

SR1 functions as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[5][6] The AhR is a ligand-activated transcription factor that, upon activation, can promote HSC differentiation. By blocking AhR signaling, SR1 is thought to prevent differentiation and maintain the stemness of HSCs during ex vivo culture, leading to a net expansion of the primitive cell population.[5][11]

SR1 StemRegenin 1 (SR1) AhR Aryl Hydrocarbon Receptor (AhR) SR1->AhR Differentiation HSC Differentiation AhR->Differentiation Expansion HSC Expansion Differentiation->Expansion

SR1 antagonizes the AhR to inhibit HSC differentiation.
Nicotinamide and SIRT1 Inhibition

Nicotinamide, a form of vitamin B3, acts as an inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[7][12] SIRT1 is involved in various cellular processes, including differentiation. By inhibiting SIRT1, Nicotinamide is believed to delay the differentiation of HSCs, thereby facilitating their expansion in culture while preserving their primitive state.[12][13]

Nicotinamide Nicotinamide SIRT1 SIRT1 Nicotinamide->SIRT1 Differentiation HSC Differentiation SIRT1->Differentiation Expansion HSC Expansion Differentiation->Expansion Plerixafor Plerixafor CXCR4 CXCR4 Receptor (on HSC) Plerixafor->CXCR4 Retention HSC Retention in Bone Marrow CXCR4->Retention CXCL12 CXCL12 Ligand (in Bone Marrow) CXCL12->CXCR4 Mobilization HSC Mobilization to Peripheral Blood Retention->Mobilization start HSC Source (e.g., Cord Blood) isolate Isolate CD34+ Cells (e.g., MACS) start->isolate culture Ex Vivo Culture + Cytokines + Small Molecule isolate->culture in_vitro In Vitro Assays culture->in_vitro in_vivo In Vivo Assay culture->in_vivo flow Flow Cytometry (Phenotype) in_vitro->flow cfu CFU Assay (Progenitor Function) in_vitro->cfu transplant Transplantation into NOD/SCID Mice in_vivo->transplant engraftment Assess Engraftment (Human CD45+ cells) transplant->engraftment

References

Revolutionizing Hematopoietic Stem Cell Research: A Cost-Effectiveness Analysis of NSC23005 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Cost-Effectiveness and Performance of Small Molecules for Ex Vivo Hematopoietic Stem Cell Expansion

In the rapidly evolving field of regenerative medicine and hematopoietic stem cell (HSC) transplantation, the ex vivo expansion of HSCs is a critical step to improve therapeutic outcomes. Small molecules that can promote HSC self-renewal and proliferation have emerged as powerful tools for researchers. This guide provides a detailed cost-effectiveness analysis of NSC23005, a potent p18INK4C inhibitor, and compares its performance with key alternatives in the market. This objective comparison is supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways to aid researchers in making informed decisions for their experimental needs.

Executive Summary

NSC23005 is a highly potent small molecule inhibitor of p18INK4C, a negative regulator of HSC self-renewal. By inhibiting p18INK4C, NSC23005 effectively promotes the expansion of both murine and human HSCs. However, its commercial availability has been limited, posing a challenge for its widespread use. This guide evaluates NSC23005 in the context of other commercially available and well-characterized small molecules for HSC expansion, including another p18INK4C inhibitor (005A) and two molecules with distinct mechanisms of action: StemRegenin 1 (SR1), an aryl hydrocarbon receptor (AHR) antagonist, and UM171, a molecule with a unique mechanism that enhances HSC self-renewal.

Performance Comparison of Small Molecules for HSC Expansion

Compound Target/Mechanism of Action Effective Concentration Source of HSCs Fold Expansion of CD34+ Cells (Human) Fold Expansion of LSK Cells (Murine) Reference
NSC23005 (Compound 40) p18INK4C inhibitorED50 = 5.21 nMHuman Cord Blood, Murine Bone MarrowData not consistently reported in fold expansion of total CD34+; significant increase in primitive subsets.Significant increase in functional HSCs.[1](--INVALID-LINK--)
005A p18INK4C inhibitorNot specifiedHuman Cord Blood2.72-fold increase in Colony Forming Units (CFUs)Not Applicable[2]
StemRegenin 1 (SR1) Aryl Hydrocarbon Receptor (AHR) antagonist~120 nM (EC50 for CD34+ expansion)Human Cord Blood, Mobilized Peripheral BloodUp to 50-fold increase in CD34+ cells.[3]Not Applicable[3][4]
UM171 Enhances HSC self-renewal (mechanism partially understood)17-19 nMHuman Cord Blood, Mobilized Peripheral BloodHigher abundance of CD34+CD45RA- cells compared to SR1.Not Applicable[5]

Table 1: Comparison of Efficacy in Human and Murine HSC Expansion.

Compound Observed Effects on Primitive HSC Populations Reference
NSC23005 (Compound 40) Promotes expansion of functional HSCs with long-term repopulating ability in mice.[1](--INVALID-LINK--)
005A Induces ex vivo expansion of HSCs capable of long-term hematopoiesis in mice.[2]
StemRegenin 1 (SR1) 17-fold increase in cells that retain the ability to engraft immunodeficient mice.[3][3]
UM171 13-fold higher long-term HSC frequencies in mice compared to SR1-expanded cells.

Table 2: Effects on Primitive and Long-Term Repopulating HSCs.

Cost-Effectiveness Analysis

A direct cost-effectiveness analysis is hampered by the limited commercial availability of NSC23005. One supplier has withdrawn the product for commercial reasons[6]. However, some vendors list the compound, and custom synthesis is a potential option for researchers. To provide a framework for cost considerations, the table below presents a qualitative and, where possible, quantitative cost comparison.

Compound Estimated Cost per mg (Research Grade) Effective Concentration Qualitative Cost-Effectiveness Considerations
NSC23005 Not readily available; likely requires custom synthesis.~5 nMHigh potency suggests low amounts are needed per experiment, which could be cost-effective if synthesis costs are reasonable. However, the lack of a stable supply chain presents a significant risk for long-term projects.
005A Not readily available as a commercial product.Not specifiedSimilar to NSC23005, its limited availability makes a cost-effectiveness assessment difficult.
StemRegenin 1 (SR1) ~$75 - $215 per mg (Varies by supplier and purity)~120 nMHigher concentration required compared to NSC23005 and UM171, potentially increasing the cost per experiment. However, it is well-characterized and commercially available from multiple sources.
UM171 ~$100 - $250 per mg (Varies by supplier and purity)~20 nMHigh potency and commercial availability make it a strong contender. The higher per-mg cost may be offset by the low concentrations needed.

Table 3: Cost Comparison of Small Molecules for HSC Expansion.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these small molecules. Below are generalized protocols for the ex vivo expansion of human CD34+ HSCs and subsequent analysis by flow cytometry, based on methodologies described in the cited literature.

Protocol 1: Ex Vivo Expansion of Human CD34+ Hematopoietic Stem Cells

Materials:

  • Cryopreserved human CD34+ cells (from cord blood or mobilized peripheral blood)

  • StemSpan™ SFEM II medium (or equivalent serum-free expansion medium)

  • Cytokine cocktail (e.g., SCF, TPO, FLT3-L) at appropriate concentrations

  • Small molecule of choice (NSC23005, SR1, or UM171) dissolved in a suitable solvent (e.g., DMSO)

  • Tissue culture plates (24-well or other suitable format)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.

  • Wash the cells with appropriate medium to remove cryoprotectant.

  • Resuspend the cells in pre-warmed StemSpan™ SFEM II medium supplemented with the cytokine cocktail.

  • Add the small molecule of choice to the desired final concentration. A vehicle control (e.g., DMSO) should be included in parallel.

  • Plate the cells at a density of 1 x 104 to 5 x 104 cells/mL in a 24-well plate.

  • Incubate the cells for 7-14 days in a humidified incubator at 37°C with 5% CO2.

  • At day 4-5, perform a half-medium change with fresh medium containing cytokines and the small molecule.

  • At the end of the culture period, harvest the cells for counting and further analysis.

Protocol 2: Flow Cytometry Analysis of Expanded HSCs

Materials:

  • Expanded hematopoietic cells from Protocol 1

  • Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS)

  • Fluorochrome-conjugated antibodies against human cell surface markers (e.g., CD34, CD38, CD45RA, CD90)

  • Viability dye (e.g., Propidium Iodide or 7-AAD)

  • Flow cytometer

Procedure:

  • Harvest the expanded cells and wash them with PBS containing 2% FBS.

  • Resuspend the cells in the staining buffer at a concentration of 1 x 106 cells/100 µL.

  • Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate the cells for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer to remove unbound antibodies.

  • Resuspend the cells in a suitable volume of staining buffer and add a viability dye just before analysis.

  • Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Analyze the data using appropriate software to quantify the percentages and absolute numbers of different HSC populations.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these small molecules exert their effects is crucial for their rational application in research.

NSC23005 and the p18INK4C Pathway

NSC23005 acts as a specific inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. In HSCs, p18INK4C negatively regulates the cell cycle by inhibiting the activity of CDK4 and CDK6. By inhibiting p18INK4C, NSC23005 releases this brake on the cell cycle, allowing for increased proliferation and self-renewal of HSCs.

p18_pathway NSC23005 NSC23005 p18 p18 INK4C NSC23005->p18 inhibits CDK4_6 CDK4/CDK6 p18->CDK4_6 inhibits Rb Rb CDK4_6->Rb phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle promotes HSC_Expansion HSC Expansion CellCycle->HSC_Expansion

p18INK4C signaling pathway in HSCs.
StemRegenin 1 (SR1) and the Aryl Hydrocarbon Receptor (AHR) Pathway

SR1 functions as an antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR signaling pathway is known to play a role in the differentiation of HSCs. By blocking this pathway, SR1 is thought to prevent the differentiation of HSCs, thereby promoting their maintenance and expansion in an undifferentiated state.[3]

AHR_pathway SR1 SR1 AHR Aryl Hydrocarbon Receptor (AHR) SR1->AHR antagonizes HSC_Expansion HSC Expansion SR1->HSC_Expansion promotes AHR_Ligand AHR Ligand AHR_Ligand->AHR activates AHR_Complex AHR-ARNT Complex AHR->AHR_Complex ARNT ARNT ARNT->AHR_Complex XRE Xenobiotic Response Element (XRE) AHR_Complex->XRE binds to Differentiation_Genes Differentiation Genes XRE->Differentiation_Genes activates transcription of HSC_Differentiation HSC Differentiation Differentiation_Genes->HSC_Differentiation

Aryl Hydrocarbon Receptor (AHR) pathway.
UM171 and its Emerging Mechanism of Action

The precise mechanism of action for UM171 is still under investigation, but it is known to be independent of the AHR pathway.[7] Recent studies suggest that UM171 may work by modulating cellular stress responses and preserving the regenerative potential of HSCs during ex vivo culture. It has been shown to reduce the activity of the MYC protein, a key regulator of cell cycle and metabolism, through the adaptor protein KBTBD4, leading to MYC degradation.[8] This modulation helps to limit exposure to various stresses and preserve HSC capabilities.

UM171_pathway UM171 UM171 KBTBD4 KBTBD4 UM171->KBTBD4 activates HSC_Expansion HSC Expansion UM171->HSC_Expansion promotes MYC MYC KBTBD4->MYC promotes degradation of Cellular_Stress Cellular Stress (Replicative & Metabolic) MYC->Cellular_Stress induces HSC_Function HSC Self-Renewal & Function Cellular_Stress->HSC_Function compromises HSC_Function->HSC_Expansion

Proposed mechanism of action for UM171.

Conclusions and Recommendations

The selection of a small molecule for ex vivo HSC expansion is a critical decision that depends on a balance of efficacy, cost, and availability.

  • NSC23005 stands out for its high potency as a p18INK4C inhibitor. For research groups with access to chemical synthesis capabilities or a reliable, albeit limited, supply, it represents a potentially powerful tool. However, its current lack of widespread commercial availability is a significant drawback for most laboratories.

  • StemRegenin 1 (SR1) is a well-established and readily available option. While it may require higher concentrations than other molecules, its consistent performance and extensive documentation in the scientific literature make it a reliable choice for researchers initiating HSC expansion experiments.

  • UM171 demonstrates exceptional potency and the ability to expand long-term repopulating HSCs effectively. Its commercial availability, coupled with a growing body of research elucidating its mechanism of action, positions it as a leading candidate for both basic research and translational applications.

For researchers prioritizing high potency and the expansion of the most primitive HSC subsets, UM171 appears to be the most promising commercially available option. For those seeking a well-validated and more broadly accessible reagent, SR1 remains a strong choice. While NSC23005 holds great potential due to its potency, its practical utility is currently limited by its availability.

Ultimately, the choice of small molecule will depend on the specific goals of the research, budgetary constraints, and the desired scale of HSC expansion. This guide provides the necessary data and context to empower researchers to make an informed decision that best suits their scientific endeavors.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of NSC23005 sodium salt. Adherence to these procedures is crucial for maintaining a safe working environment and ensuring compliance with regulatory standards.

This compound salt is a chemical compound that requires careful management as hazardous waste. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, it must be disposed of as hazardous waste in accordance with all local, regional, and national regulations[1]. Under no circumstances should this chemical be disposed of with household garbage or allowed to enter the sewage system[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard Summary Table

The following table summarizes the key hazard information for this compound, providing a quantitative and qualitative basis for the required handling and disposal precautions[1].

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity - Oral (Category 4)H302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)H315: Causes skin irritation.P264, P280, P302+P352, P321, P332+P313, P362+P364
Eye Irritation (Category 2A)H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following is a general procedural guide. Note: Specific protocols may vary by institution and region. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed procedures.

  • Waste Identification and Segregation:

    • Designate this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste.

    • Store this waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.

  • Containerization and Labeling:

    • Collect all solid and liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is kept tightly sealed when not in use.

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound salt".

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide them with the Safety Data Sheet and any other relevant information about the waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Sealed Container in Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.